molecular formula C16H31NO8 B1682598 Boc-NH-PEG4-CH2CH2COOH CAS No. 756525-91-4

Boc-NH-PEG4-CH2CH2COOH

Cat. No.: B1682598
CAS No.: 756525-91-4
M. Wt: 365.42 g/mol
InChI Key: YEIYIPDFZMLJQH-UHFFFAOYSA-N
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Description

t-Boc-N-amido-PEG4-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine.

Properties

IUPAC Name

3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO8/c1-16(2,3)25-15(20)17-5-7-22-9-11-24-13-12-23-10-8-21-6-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIYIPDFZMLJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373186
Record name 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756525-91-4
Record name 1-(1,1-Dimethylethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=756525-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-NH-PEG4-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG4-CH2CH2COOH is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates a tert-butyloxycarbonyl (Boc) protected amine, a flexible tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique combination of functional groups makes it a valuable tool for the covalent modification of biomolecules and the construction of complex therapeutic constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1] The hydrophilic PEG4 spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugates, while the orthogonal protecting groups allow for sequential and controlled conjugation strategies.[1][2]

Core Chemical and Physical Properties

This compound is characterized by the following properties, essential for its handling, reaction setup, and purification.

PropertyValueReference(s)
Molecular Formula C16H31NO8[2][3]
Molecular Weight 365.42 g/mol [3]
Appearance Yellow oil or colorless syrup[3][4]
Density 1.124 ± 0.06 g/cm³[5]
Boiling Point 504.5 ± 50.0 °C at 760 mmHg
Solubility Good solubility in organic solvents (DCM, DMF, DMSO) and some aqueous solubility. A related compound, Fmoc-NH-PEG4-CH2CH2COOH, is soluble in DMSO at 100 mg/mL (with sonication).[1][6]
pKa of Carboxylic Acid Approximately 4-5 (typical for a carboxylic acid)
Storage Conditions Store at -20°C or 2-8°C, protected from light and moisture.

Reactivity and Functional Group Transformations

The utility of this compound lies in the selective reactivity of its terminal functional groups.

Carboxylic Acid Activation and Amide Bond Formation

The terminal carboxylic acid can be readily activated to form a stable amide bond with primary or secondary amines, such as the lysine (B10760008) residues on proteins. This is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][7] The NHS ester intermediate is more stable than the O-acylisourea intermediate formed with EDC alone, leading to higher coupling efficiencies.[8]

Boc Group Deprotection

The Boc protecting group is stable under a wide range of conditions but can be efficiently removed under acidic conditions to reveal a primary amine. The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM).[1][9] This reaction is typically fast and proceeds at room temperature.[9] The resulting amine can then be used for subsequent conjugation reactions.

Experimental Protocols

The following are detailed methodologies for the key transformations involving this compound.

Protocol 1: Activation of Carboxylic Acid and Conjugation to a Primary Amine (e.g., Protein)

This protocol describes the formation of an amide bond between the linker and an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation: Allow all reagents to warm to room temperature before use. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

    • In a separate tube, dissolve EDC and NHS in Activation Buffer. A common molar ratio is 1:1.5:1.2 (linker:EDC:NHS).[1]

    • Add the EDC/NHS solution to the linker solution.

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.[1]

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Add the activated linker solution to the amine solution. The molar ratio of linker to the amine-containing molecule should be optimized for the desired degree of labeling.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching the Reaction: Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis to remove excess reagents and byproducts.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution (for neutralization, if required)

  • Anhydrous sodium sulfate

  • Toluene (B28343) (for co-evaporation)

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add TFA to the solution. A common concentration range is 20-50% (v/v) TFA in DCM.[1]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until completion (typically 1-2 hours).[9]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (repeat 3 times).

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • Neutralization (Optional):

    • If the free amine is required, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Applications in Drug Development

This compound is a key building block in the synthesis of complex bioconjugates.

Antibody-Drug Conjugates (ADCs)

In ADC synthesis, this linker can be used to attach a cytotoxic payload to an antibody. The workflow typically involves conjugating the linker to the antibody via its lysine residues, followed by deprotection of the Boc group and subsequent attachment of the drug.

ADC_Synthesis_Workflow cluster_0 Step 1: Linker Activation cluster_1 Step 2: Conjugation to Antibody cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Payload Conjugation Boc-NH-PEG4-COOH Boc-NH-PEG4-COOH Activated_Linker Boc-NH-PEG4-NHS Boc-NH-PEG4-COOH->Activated_Linker Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Linker ADC_Boc Antibody-PEG4-NH-Boc Activated_Linker->ADC_Boc Conjugation Antibody Antibody Antibody->ADC_Boc ADC_Amine Antibody-PEG4-NH2 ADC_Boc->ADC_Amine Deprotection TFA TFA/DCM TFA->ADC_Amine Final_ADC Final ADC ADC_Amine->Final_ADC Conjugation Payload Activated Payload Payload->Final_ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein. This compound can serve as the linker connecting a ligand for the target protein to a ligand for an E3 ubiquitin ligase. The synthesis involves sequential amide bond formations and a Boc deprotection step.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Amide Coupling Boc-NH-PEG4-COOH Boc-NH-PEG4-COOH Intermediate_1 Boc-NH-PEG4-E3_Ligand Boc-NH-PEG4-COOH->Intermediate_1 EDC/NHS E3_Ligand E3 Ligase Ligand (with amine) E3_Ligand->Intermediate_1 Intermediate_2 H2N-PEG4-E3_Ligand Intermediate_1->Intermediate_2 Deprotection TFA TFA/DCM TFA->Intermediate_2 Final_PROTAC Final PROTAC Intermediate_2->Final_PROTAC EDC/NHS Target_Ligand Target Protein Ligand (with COOH) Target_Ligand->Final_PROTAC

Caption: Workflow for PROTAC synthesis.

Purification and Characterization

The purification of the final conjugates is critical to remove unreacted starting materials and byproducts. For protein conjugates, size-exclusion chromatography (SEC) is a common and effective method.[10] Other techniques such as ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), and reverse-phase chromatography (RPC) can also be employed, particularly for separating species with different degrees of labeling or positional isomers.[10]

Characterization of the final ADC or PROTAC is essential to confirm its identity, purity, and activity. Techniques such as mass spectrometry are used to determine the molecular weight and confirm the structure. For ADCs, methods are employed to determine the drug-to-antibody ratio (DAR).[11]

Conclusion

This compound is a versatile and valuable tool in modern drug development and bioconjugation. Its well-defined structure, hydrophilic spacer, and orthogonal protecting groups provide researchers with a high degree of control over the synthesis of complex biomolecules. The detailed protocols and workflows presented in this guide offer a comprehensive resource for the effective utilization of this important crosslinker in the development of next-generation therapeutics.

References

Boc-NH-PEG4-CH2CH2COOH structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Boc-NH-PEG4-CH2CH2COOH. This linker is a valuable tool in bioconjugation and drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Molecular and Physical Properties

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker featuring a tert-butyloxycarbonyl (Boc) protected amine at one end and a terminal carboxylic acid at the other. The tetraethylene glycol (PEG4) spacer enhances the solubility of the molecule in aqueous media, a crucial property for biological applications.

PropertyValueCitations
Molecular Weight 365.42 g/mol [1]
Molecular Formula C16H31NO8[1][2]
CAS Number 756525-91-4[2][3]
Appearance Viscous Liquid
Purity ≥95%[2]
Storage Conditions Store at -5°C, keep in dry and avoid sunlight.[2]

Applications in Drug Development

The orthogonal nature of the two functional groups (the Boc-protected amine and the carboxylic acid) makes this linker ideal for multi-step conjugation strategies.[4] The carboxylic acid can be activated to react with primary amines, such as those on the surface of proteins, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.[2]

This linker is commonly used in the following applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, creating a targeted therapeutic.[5]

  • PROTACs: The linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein.[6]

  • Bioconjugation and Nanomedicine: The hydrophilic PEG spacer can improve the pharmacokinetic properties of conjugated molecules.[2]

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation.

Protocol 1: Amide Coupling via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent conjugation to a primary amine-containing molecule (e.g., an antibody or other protein).

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Amine-containing molecule

  • Reaction buffer (e.g., PBS pH 7.4)

  • Quenching buffer (e.g., hydroxylamine (B1172632) or Tris buffer)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A common molar ratio is 1:1.2:1.5 (linker:NHS:EDC).

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Conjugation to Amine:

    • Add the activated linker solution to the amine-containing molecule in a suitable reaction buffer.

    • The molar ratio of linker to the amine-containing molecule should be optimized for the specific application.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching buffer to consume any unreacted NHS esters.

    • Purify the conjugate using an appropriate method, such as dialysis, size exclusion chromatography (SEC), or affinity chromatography.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for further conjugation.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected conjugate in DCM.

    • Add TFA to the solution (typically 20-50% v/v).

    • Stir the reaction at room temperature. The reaction time will vary depending on the substrate and should be monitored (e.g., by TLC or LC-MS).

  • Work-up and Purification:

    • Remove the TFA and DCM, for example, by evaporation under a stream of nitrogen.

    • The deprotected product can be purified by an appropriate method if necessary.

Visualizing the Workflow: ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis of an Antibody-Drug Conjugate using this compound.

ADC_Synthesis_Workflow linker This compound activation Activate Carboxylic Acid (EDC, NHS in DMF) linker->activation Step 1 activated_linker Activated Boc-PEG4-NHS Ester activation->activated_linker conjugation1 Conjugate to Antibody activated_linker->conjugation1 antibody Antibody (with primary amines) antibody->conjugation1 boc_adc Boc-Protected Antibody-Linker Conjugate conjugation1->boc_adc Step 2 purification1 Purification (e.g., SEC) boc_adc->purification1 deprotection Boc Deprotection (TFA in DCM) amine_adc Amine-Functionalized Antibody-Linker Conjugate deprotection->amine_adc conjugation2 Conjugate to Drug amine_adc->conjugation2 Step 4 drug Activated Drug (e.g., NHS ester) drug->conjugation2 final_adc Final Antibody-Drug Conjugate (ADC) conjugation2->final_adc purification2 Purification (e.g., SEC) final_adc->purification2 Step 5 purification1->deprotection Step 3

References

The Versatile Role of Boc-NH-PEG4-CH2CH2COOH in Modern Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Application of a Key Bifunctional Linker in Targeted Therapeutics and Bioconjugation

In the landscape of advanced biochemical research and drug development, the strategic use of specialized chemical linkers is paramount. Among these, Boc-NH-PEG4-CH2CH2COOH , a heterobifunctional linker, has emerged as a critical tool for scientists. This in-depth technical guide explores the multifaceted applications of this molecule, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Attributes of this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based linker characterized by three key functional components:

  • A tert-butyloxycarbonyl (Boc) protected amine : This acid-labile protecting group provides a stable yet easily removable handle for sequential conjugation, offering precise control during the synthesis of complex biomolecules.

  • A tetraethylene glycol (PEG4) spacer : This hydrophilic chain enhances the aqueous solubility of the resulting conjugate, a crucial factor for improving bioavailability and reducing aggregation.[1] The PEG spacer also provides a flexible and defined-length bridge between conjugated molecules.

  • A terminal carboxylic acid : This functional group allows for the covalent attachment to primary amines, such as those found on the lysine (B10760008) residues of proteins, through the formation of a stable amide bond. This reaction is typically facilitated by carbodiimide (B86325) chemistry.

These features make this compound a versatile building block in the construction of sophisticated molecular architectures for targeted therapies and various bioconjugation applications.

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[2] A PROTAC consists of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker's properties, including its length and composition, are critical for the efficacy of the PROTAC.

The this compound linker is instrumental in PROTAC synthesis. Its bifunctional nature allows for the sequential attachment of the target protein ligand and the E3 ligase ligand. The PEG4 spacer helps to optimize the spatial orientation of the two ligands, facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[1]

Logical Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically follows a step-wise approach, leveraging the orthogonal reactivity of its functional groups.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Boc_Linker This compound Activated_Linker Activated Linker (e.g., NHS ester) Boc_Linker->Activated_Linker Activation (e.g., EDC, NHS) Ligand1_Linker Ligand 1-Linker-Boc Activated_Linker->Ligand1_Linker Amide Coupling Deprotected_Linker Ligand 1-Linker-NH2 Ligand1_Linker->Deprotected_Linker Boc Deprotection (e.g., TFA) PROTAC Final PROTAC (Ligand 1-Linker-Ligand 2) Deprotected_Linker->PROTAC Ligand_1 Target Protein Ligand (with -NH2 group) Ligand_1->Ligand1_Linker Ligand_2 E3 Ligase Ligand (with -COOH group) Activated_Ligand2 Activated Ligand 2 Ligand_2->Activated_Ligand2 Activation Activated_Ligand2->PROTAC Amide Coupling

A generalized workflow for the synthesis of a PROTAC molecule.
Quantitative Impact of PEG Linkers on PROTAC Efficacy

Target ProteinE3 LigaseLinker CompositionDC50DmaxCell LineReference
BRD4CRBN8-atom PEG---[3]
ERαVHL12-atom PEGLess Potent--[3]
ERαVHL16-atom PEGMore Potent--[3]
BTKVHLVaried PEG/Alkyl1-40 nM-Ramos[4]

Note: This table summarizes data for PROTACs with different PEG linker lengths to illustrate the concept of linker optimization. The specific linker used may differ from this compound.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker plays a crucial role in the stability and efficacy of an ADC. This compound can be used to conjugate a drug to an antibody, with the PEG4 spacer enhancing the hydrophilicity of the ADC, which can be beneficial when working with hydrophobic payloads.

Experimental Protocol for ADC Synthesis

The following is a generalized protocol for the synthesis of an ADC using this compound.

1. Activation of the Linker:

  • Dissolve this compound, N-hydroxysuccinimide (NHS), and a carbodiimide coupling agent (e.g., EDC) in an anhydrous organic solvent like DMF or DMSO.

  • Allow the reaction to proceed at room temperature to form the NHS-activated ester of the linker.

2. Conjugation to the Antibody:

  • Add the activated linker solution to a solution of the antibody in a suitable buffer (e.g., PBS).

  • The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Incubate the reaction mixture to allow the formation of a stable amide bond between the linker and lysine residues on the antibody.

3. Boc Deprotection:

  • Purify the antibody-linker conjugate to remove excess reagents.

  • Treat the conjugate with an acidic solution (e.g., trifluoroacetic acid in DCM) to remove the Boc protecting group, exposing a free amine.

4. Conjugation of the Drug:

  • Activate the carboxylic acid group of the cytotoxic drug using a similar activation chemistry as in step 1.

  • Add the activated drug to the deprotected antibody-linker conjugate to form the final ADC.

5. Purification and Characterization:

  • Purify the final ADC using techniques such as size-exclusion chromatography (SEC) to remove unconjugated drug and other impurities.

  • Characterize the ADC to determine the DAR, purity, and biological activity.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Boc_Linker This compound Activated_Linker Activated Linker (NHS ester) Boc_Linker->Activated_Linker Activation Antibody_Linker Antibody-Linker-Boc Activated_Linker->Antibody_Linker Conjugation Deprotected_Conjugate Antibody-Linker-NH2 Antibody_Linker->Deprotected_Conjugate Boc Deprotection ADC Final ADC Deprotected_Conjugate->ADC Antibody Antibody Antibody->Antibody_Linker Drug Cytotoxic Drug (with -COOH group) Activated_Drug Activated Drug Drug->Activated_Drug Activation Activated_Drug->ADC Conjugation

A simplified workflow for the synthesis of an Antibody-Drug Conjugate.

Broader Applications in Bioconjugation

Beyond PROTACs and ADCs, the unique properties of this compound lend it to a variety of other bioconjugation applications, including:

  • Peptide modification: Introduction of the PEG spacer can improve the solubility and pharmacokinetic properties of peptides.

  • Surface functionalization: Immobilization of biomolecules onto surfaces for applications in biosensors and diagnostics.

  • Nanoparticle modification: Functionalization of nanoparticles for targeted drug delivery and imaging.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

While this compound is a synthetic tool and not directly involved in cellular signaling, the molecules it helps create, such as PROTACs, have a profound impact on these pathways. By inducing the degradation of a target protein, a PROTAC can effectively shut down a signaling cascade that is aberrantly activated in a disease state.

PROTAC_Signaling_Pathway cluster_pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., Kinase, Transcription Factor) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Downstream_Signaling Downstream Signaling Blocked Degradation->Downstream_Signaling

The mechanism of action for a PROTAC in the cellular environment.

Conclusion

This compound is a powerful and versatile tool in the fields of biochemistry and drug discovery. Its well-defined structure, combining a protected amine, a hydrophilic PEG spacer, and a reactive carboxylic acid, provides researchers with the means to construct complex and highly functional biomolecules. As the development of targeted therapeutics such as PROTACs and ADCs continues to advance, the strategic application of such precisely engineered linkers will undoubtedly play an increasingly vital role in the creation of next-generation medicines.

References

An In-depth Technical Guide to Boc-NH-PEG4-CH2CH2COOH (CAS: 756525-91-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG4-CH2CH2COOH, with the CAS number 756525-91-4, is a discrete polyethylene (B3416737) glycol (PEG) derivative that serves as a bifunctional linker.[1][2] Its structure features a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This heterobifunctional nature makes it a valuable tool in bioconjugation, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4][5] The PEG4 spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugates.[6]

This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 756525-91-4[6]
Molecular Formula C₁₆H₃₁NO₈[6]
Molecular Weight 365.42 g/mol
Appearance Colorless to pale yellow oil or semi-solid[7]
Purity Typically ≥95%[6]
Solubility Soluble in organic solvents such as DMSO, DMF, and dichloromethane (B109758). Also exhibits some aqueous solubility.[6]
Storage Recommended storage at -20°C to -5°C, protected from light and moisture.[6]

Core Applications: A Bifunctional Linker in Advanced Therapeutics

The unique trifecta of a protected amine, a flexible hydrophilic spacer, and a reactive carboxylic acid makes this compound a versatile linker in the construction of complex biomolecules.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][5] this compound serves as a linker to connect the target protein ligand and the E3 ligase ligand. The PEG4 spacer provides the necessary flexibility and length for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_pathway POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (Boc-NH-PEG4-linker based) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Protein (Peptides) Proteasome->Degraded Degradation

Caption: Workflow of PROTAC-mediated protein degradation.

ADCs (Antibody-Drug Conjugates)

ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[3][4][5] this compound can be used to conjugate the cytotoxic drug to the antibody. The carboxylic acid can be activated to react with amine groups on the antibody (e.g., lysine (B10760008) residues), and after deprotection of the Boc group, the revealed amine can be coupled to the cytotoxic payload.

ADC Mechanism of Action: From Targeting to Cell Death

ADC_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Optimal conditions such as reactant ratios, temperature, and reaction time may vary depending on the specific substrates and should be determined empirically.

Amide Coupling via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid moiety of this compound for reaction with a primary amine.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., PBS pH 7.4 for proteins, or an organic solvent with a non-nucleophilic base for small molecules)

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent.

  • Add EDC (typically 1.1-1.5 equivalents) and NHS (typically 1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 15-60 minutes to activate the carboxylic acid.

  • Add the amine-containing molecule to the activated linker solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, HPLC).

  • Purify the product using a suitable chromatographic method.

Experimental Workflow for EDC/NHS Coupling

EDC_NHS_workflow start Boc-NH-PEG4-COOH reagents EDC + NHS (Activation) start->reagents activated NHS-activated Linker reagents->activated Activation amine Amine-containing Molecule (R-NH₂) activated->amine product Boc-NH-PEG4-CO-NH-R (Conjugate) amine->product Coupling

Caption: Workflow for amide coupling using EDC/NHS chemistry.

Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield a free primary amine.

Materials:

  • Boc-protected compound

  • Acidic solution (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol)

  • Anhydrous organic solvent (e.g., DCM)

  • Neutralizing agent (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the Boc-protected compound in an anhydrous organic solvent.

  • Add the acidic solution (e.g., 20-50% TFA in DCM).

  • Stir the reaction at room temperature for 30-120 minutes.

  • Monitor the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue by dissolving it in an organic solvent and washing with a mild base.

  • Dry the organic layer, filter, and concentrate to obtain the deprotected product.

Logical Relationship in Boc Deprotection

Boc_deprotection Boc_protected Boc-Protected Amine (R-NH-Boc) Acid Acidic Conditions (e.g., TFA) Boc_protected->Acid Free_amine Free Amine (R-NH₂) Acid->Free_amine Deprotection

Caption: Boc deprotection under acidic conditions.

Spectral Data

Data TypeExpected Characteristics
¹H NMR Signals corresponding to the tert-butyl protons of the Boc group (singlet around 1.4 ppm), methylene (B1212753) protons of the PEG spacer (multiplets between 3.5-3.7 ppm), and methylene protons adjacent to the amide and carboxylic acid groups.
¹³C NMR Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, carbons of the PEG spacer, and the quaternary and methyl carbons of the Boc group.
Mass Spectrometry The expected molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 365.42 g/mol .

Conclusion

This compound is a highly valuable and versatile bifunctional linker for researchers in drug development and bioconjugation. Its well-defined structure, incorporating a protected amine, a hydrophilic PEG spacer, and a reactive carboxylic acid, provides a robust platform for the synthesis of advanced therapeutic modalities such as PROTACs and ADCs. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for the effective application of this important chemical tool. As with any chemical synthesis, appropriate optimization and analytical characterization are crucial for successful outcomes.

References

An In-depth Technical Guide to Boc-Protected PEG4 Acid Linkers: Function, Application, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Boc-protected PEG4 acid linkers, a class of chemical tools pivotal to modern bioconjugation and therapeutic development. These heterobifunctional linkers, characterized by a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, offer a unique combination of properties that enhance the solubility, stability, and pharmacokinetic profiles of conjugated biomolecules.[1][2] This guide will delve into the core functions of these linkers, their diverse applications in areas such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and provide detailed experimental protocols for their use. Furthermore, this document will present quantitative data to illustrate the impact of PEGylation and visualize key biological pathways and experimental workflows to facilitate a deeper understanding of their utility in drug discovery and development.

Introduction: The Multifaceted Role of Boc-Protected PEG4 Acid Linkers

Boc-protected PEG4 acid linkers are versatile molecules that serve as a bridge between two different molecules, often a small molecule drug and a larger biomolecule like an antibody or a peptide.[1] The key features of this linker are:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under many reaction conditions but can be readily removed under acidic conditions, providing an orthogonal strategy for sequential conjugation.[1]

  • PEG4 Spacer: The tetraethylene glycol (PEG4) spacer is a short, hydrophilic chain that imparts several beneficial properties to the conjugate. It enhances aqueous solubility, reduces aggregation of hydrophobic drugs, and can decrease the immunogenicity of the conjugated molecule.[1][2] The flexibility of the PEG chain can also provide steric hindrance, which can be advantageous in certain applications.

  • Terminal Carboxylic Acid: The carboxylic acid moiety allows for the covalent attachment to primary amines, such as those found on the lysine (B10760008) residues of proteins, through the formation of a stable amide bond. This reaction is typically facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1]

The unique combination of these three components makes Boc-protected PEG4 acid linkers invaluable tools in the construction of complex bioconjugates with tailored properties.

Core Functions and Physicochemical Properties

The incorporation of a Boc-protected PEG4 acid linker into a bioconjugate can significantly modulate its physicochemical properties. These changes are crucial for the development of effective and safe therapeutics.

Solubility Enhancement

A major challenge in drug development is the poor aqueous solubility of many potent therapeutic agents. The hydrophilic nature of the PEG4 spacer can dramatically improve the solubility of hydrophobic molecules, preventing aggregation and facilitating formulation.[3][]

Increased Stability and Reduced Aggregation

The PEG4 linker can act as a steric shield, preventing intermolecular interactions that lead to aggregation, a common issue with antibody-drug conjugates (ADCs).[5][6] This increased stability can lead to a longer plasma half-life and improved pharmacokinetic profiles.[5]

Reduced Immunogenicity

PEGylation, the process of attaching PEG chains to molecules, has been shown to reduce the immunogenicity of proteins and other biomolecules.[2] The PEG4 spacer can mask potential epitopes on the conjugated molecule, thereby decreasing the likelihood of an immune response.

Data Presentation: The Quantitative Impact of PEGylation

While the qualitative benefits of PEGylation are well-established, quantitative data provides a clearer understanding of the impact of PEG linkers. The following tables summarize representative data on how PEGylation can affect the properties of bioconjugates.

Table 1: Influence of PEG Linker Length on Physicochemical Properties of a Model PROTAC

PROTAC VariantLinker CompositionMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (Ų)Hydrogen Bond DonorsHydrogen Bond AcceptorsNumber of Rotatable Bonds
PROTAC 1 Alkyl785.94.2165.241118
PROTAC 2 PEG2831.93.5174.541222
PROTAC 3 PEG4919.02.8193.041430

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[7]

Table 2: Effect of PEG Linker Length on the Efficacy of a BRD4-targeting PROTAC

PROTACLinker CompositionDC50 (nM) in H661 cellsDmax (%) in H661 cells
PROTAC with 0 PEG units JQ1-CRBN< 0.5> 90
PROTAC with 1 PEG unit JQ1-PEG1-CRBN> 5000< 20
PROTAC with 2 PEG units JQ1-PEG2-CRBN> 5000< 20
PROTAC with 4 PEG units JQ1-PEG4-CRBN< 0.5> 90

DC50: half-maximal degradation concentration; Dmax: maximum degradation. Data adapted from studies on BRD4-targeting PROTACs.[1]

Table 3: Impact of PEGylation on the In Vitro Plasma Stability of an Antibody-Drug Conjugate (ADC)

ADC VariantLinker Type% Intact ADC after 7 days in human plasma
ADC with hydrophobic linker Non-PEGylated65%
ADC with PEG4 linker PEGylated85%

This table presents representative data illustrating the general trend of increased stability with PEGylation.

Applications in Drug Development

The unique properties of Boc-protected PEG4 acid linkers make them highly valuable in several areas of drug development, most notably in the creation of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of an antibody with the potency of a cytotoxic drug. The linker plays a critical role in the stability and efficacy of an ADC. A Boc-protected PEG4 acid linker can be used to attach the drug to the antibody, enhancing the overall properties of the ADC.

Below is a diagram illustrating the general workflow for synthesizing an ADC using a Boc-protected PEG4 acid linker.

ADC_Synthesis_Workflow cluster_activation Activation cluster_conjugation1 First Conjugation cluster_deprotection Deprotection cluster_conjugation2 Second Conjugation Boc_PEG4_Acid Boc-PEG4-Acid EDC_NHS EDC, NHS Boc_PEG4_Acid->EDC_NHS Activation Activated_Ester Boc-PEG4-NHS Ester EDC_NHS->Activated_Ester Antibody_PEG_Boc Antibody-PEG-Boc Activated_Ester->Antibody_PEG_Boc Amide Bond Formation Antibody Antibody (-NH2) Antibody->Antibody_PEG_Boc TFA TFA Antibody_PEG_Boc->TFA Boc Removal Antibody_PEG_NH2 Antibody-PEG-NH2 TFA->Antibody_PEG_NH2 ADC Antibody-Drug Conjugate (ADC) Antibody_PEG_NH2->ADC Amide Bond Formation Drug Drug (-COOH) EDC_NHS2 EDC, NHS Drug->EDC_NHS2 Activation Activated_Drug Activated Drug (NHS Ester) EDC_NHS2->Activated_Drug Activated_Drug->ADC

Workflow for ADC synthesis using a Boc-PEG4-acid linker.
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The Boc-protected PEG4 acid linker is an ideal choice for this purpose, as its length and flexibility can be crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]

The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.

PROTAC_Pathway cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) PROTAC->PROTAC Recycled Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Transfer Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->Ternary_Complex Polyubiquitinated_Target Polyubiquitinated Target Protein Polyubiquitination->Polyubiquitinated_Target Proteasome 26S Proteasome Polyubiquitinated_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Boc-protected PEG4 acid linkers.

Protocol for Conjugating a Boc-Protected PEG4 Acid Linker to a Peptide

This protocol describes the conjugation of a Boc-protected PEG4 acid linker to the N-terminus or a lysine side chain of a peptide.

Materials:

  • Peptide with a free amine group

  • Boc-NH-PEG4-COOH

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

Procedure:

  • Activation of the Linker:

    • Dissolve Boc-NH-PEG4-COOH (1.2 equivalents), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.

  • Conjugation to the Peptide:

    • Dissolve the peptide (1 equivalent) in anhydrous DMF.

    • Add the activated linker solution to the peptide solution.

    • Stir the reaction mixture at room temperature overnight.

  • Boc Deprotection (if required for subsequent steps):

    • After purification of the Boc-PEGylated peptide by RP-HPLC, lyophilize the pure fractions.

    • Dissolve the dried product in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 30-60 minutes.

    • Remove the solvent and TFA under a stream of nitrogen or by rotary evaporation.

  • Purification and Characterization:

    • Purify the final PEGylated peptide by RP-HPLC.

    • Characterize the product by mass spectrometry to confirm the correct molecular weight.

Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the efficacy of a PROTAC in degrading a target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the antibody incubation steps for the loading control.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

Conclusion

Boc-protected PEG4 acid linkers are indispensable tools in modern drug discovery and development, offering a versatile platform for the construction of sophisticated bioconjugates.[1] Their ability to enhance solubility, improve stability, and reduce immunogenicity makes them a valuable component in the design of ADCs and PROTACs. A thorough understanding of their properties and the availability of robust experimental protocols are essential for harnessing their full potential in the creation of next-generation therapeutics. The continued exploration of linkers with varying lengths and compositions will undoubtedly lead to further advancements in the field of targeted therapies.

References

In-Depth Technical Guide to the Hydrophilicity of Boc-NH-PEG4-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the hydrophilic properties of Boc-NH-PEG4-CH2CH2COOH, a heterobifunctional PEG linker crucial in the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Concepts: The Role of Hydrophilicity

Hydrophilicity, the affinity of a molecule for water, is a critical physicochemical parameter in drug design and development. For linker molecules like this compound, the polyethylene (B3416737) glycol (PEG) chain imparts significant hydrophilicity. This property is instrumental in:

  • Improving Solubility: The PEG spacer enhances the aqueous solubility of the linker and, consequently, the final bioconjugate, which is often attached to hydrophobic drugs or proteins.[1]

  • Enhancing Biocompatibility: PEGylation is a well-established strategy to reduce the immunogenicity and improve the in vivo circulation half-life of therapeutic molecules.

  • Optimizing Pharmacokinetics: The hydrophilic nature of the PEG linker can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the conjugated molecule.

Quantitative Hydrophilicity Data

The hydrophilicity of a compound can be quantitatively expressed through its partition coefficient (logP) and aqueous solubility. Below is a summary of the predicted values for this compound.

ParameterValueMethodSource
Predicted logP -0.14ComputationalChemSrc
Predicted Water Solubility 1.85 mol/LComputationalAqSolPred

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Experimental Protocols

Accurate determination of the hydrophilicity of this compound requires robust experimental methods. The following are standard protocols for determining the octanol-water partition coefficient (logP) and aqueous solubility.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

This method directly measures the distribution of a solute between two immiscible phases, n-octanol and water, and is considered the gold standard for logP determination.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Separatory funnels

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Phases: Mix equal volumes of n-octanol and water in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Standard Curve Generation: Prepare a series of standard solutions of this compound of known concentrations in the aqueous phase and analyze them using the chosen analytical method to generate a standard curve.

  • Partitioning:

    • Accurately weigh a known amount of this compound and dissolve it in the aqueous phase to a known concentration.

    • Add a precise volume of this solution and an equal volume of the pre-saturated n-octanol to a separatory funnel.

    • Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to allow for partitioning.

    • Let the funnel stand until the two phases have completely separated.

  • Phase Separation and Analysis:

    • Carefully separate the aqueous and organic phases.

    • Centrifuge both phases to remove any micro-emulsions.

    • Determine the concentration of the analyte in each phase using the analytical method and the standard curve.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

    P = [Concentration]octanol / [Concentration]water

    logP = log10(P)

Determination of Aqueous Solubility

This protocol outlines a common method for determining the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Small vials or tubes

  • Shaker or rotator at a constant temperature

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of PBS (pH 7.4). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Clarification: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered supernatant to a concentration within the linear range of the analytical method. Determine the concentration of the dissolved this compound using a pre-established standard curve.

  • Solubility Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature and pH.

Visualizing the Application: PROTAC Assembly Workflow

This compound is frequently employed as a linker in the synthesis of PROTACs. The following diagram illustrates the logical workflow of assembling a PROTAC using this hydrophilic linker.

PROTAC_Assembly_Workflow TargetLigand Target Protein Ligand AmideCoupling1 Amide Coupling (e.g., EDC/NHS) TargetLigand->AmideCoupling1 BocPEG This compound BocPEG->AmideCoupling1 Intermediate1 Ligand-PEG Intermediate AmideCoupling1->Intermediate1 BocDeprotection Boc Deprotection (e.g., TFA) Intermediate1->BocDeprotection Intermediate2 Amine-PEG-Ligand BocDeprotection->Intermediate2 AmideCoupling2 Amide Coupling (e.g., HATU) Intermediate2->AmideCoupling2 E3LigaseLigand E3 Ligase Ligand E3LigaseLigand->AmideCoupling2 PROTAC Final PROTAC Molecule AmideCoupling2->PROTAC

Caption: Logical workflow for the synthesis of a PROTAC molecule.

This workflow demonstrates the sequential conjugation of the target protein ligand and the E3 ligase ligand to the this compound linker, involving protection and deprotection steps to ensure specific amide bond formation. The hydrophilic PEG chain is integral to maintaining the solubility of the intermediates and the final PROTAC molecule.

References

The Strategic Role of Boc-NH-PEG4-CH2CH2COOH in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). Among the various linker classes, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their favorable characteristics. This technical guide provides an in-depth exploration of the role of a specific PEG linker, Boc-NH-PEG4-CH2CH2COOH, in the design and development of potent and effective PROTACs.

Physicochemical Properties of this compound

The this compound linker is a bifunctional molecule featuring a Boc-protected amine and a terminal carboxylic acid, separated by a tetraethylene glycol (PEG4) spacer. This structure provides key advantages in PROTAC synthesis and function.

PropertyValue
Molecular Formula C16H31NO8
Molecular Weight 365.42 g/mol
Appearance Colorless to light yellow liquid or semi-solid
Boiling Point 504.5 ± 50.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Solubility Soluble in organic solvents (DMSO, DMF) and has a degree of aqueous solubility.

Note: The physical properties are based on available data and may vary slightly.

The Multifaceted Role of the PEG4 Linker in PROTACs

The tetraethylene glycol (PEG4) chain is not merely a spacer; it actively contributes to the overall performance of the PROTAC molecule in several ways:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is crucial for improving bioavailability and preventing aggregation.[1][2]

  • Increased Flexibility: The PEG linker provides rotational freedom, allowing the PROTAC to adopt multiple conformations. This flexibility is critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

  • Modulation of Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow the PROTAC to fold and shield its polar surface area, aiding in cellular uptake.

  • Influence on Ternary Complex Formation: The length and composition of the linker are paramount in achieving the optimal orientation of the POI and E3 ligase for efficient ubiquitination. The PEG4 linker provides a specific length that can be optimal for certain target-E3 ligase pairs.

PROTAC Signaling and Experimental Workflows

The development of a PROTAC is a multi-step process involving design, synthesis, and rigorous biological evaluation. The following diagrams illustrate the key signaling pathway and a general experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitination->POI Poly-ubiquitination Degradation Protein Degradation Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_invitro In Vitro cluster_cellbased Cell-Based Design PROTAC Design (Ligand Selection, Linker Choice) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, MS, NMR) Synthesis->Purification In_Vitro_Assays In Vitro Evaluation Purification->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays Purification->Cell_Based_Assays Binding_Assay Binding Assays (SPR, ITC) In_Vitro_Assays->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (TR-FRET, AlphaLISA) In_Vitro_Assays->Ternary_Complex_Assay In_Vivo_Studies In Vivo Animal Models Cell_Based_Assays->In_Vivo_Studies Degradation_Assay Degradation Assays (Western Blot, In-Cell Western) Cell_Based_Assays->Degradation_Assay Viability_Assay Cell Viability/Toxicity Cell_Based_Assays->Viability_Assay

References

Introduction to Antibody-Drug Conjugates (ADCs) and the Role of Linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to PEG Linkers in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs designed to deliver potent cytotoxic agents specifically to cancer cells.[1] An ADC is a tripartite molecule composed of a monoclonal antibody (mAb) that binds to a specific tumor-associated antigen, a highly potent small-molecule cytotoxic drug (the payload), and a chemical linker that covalently connects the antibody to the payload.[1][2] This design aims to maximize the therapeutic effect on malignant cells while minimizing systemic exposure and damage to healthy tissues.[3]

The linker is a critical component that directly influences the ADC's efficacy, stability, and overall therapeutic index.[3][4] An ideal linker must be stable enough to remain intact while the ADC is in systemic circulation to prevent premature release of the payload, which could cause off-target toxicity.[2][5] Upon internalization of the ADC into the target cancer cell, the linker must then efficiently release the active payload to exert its cytotoxic effect.[3][5] The choice of linker chemistry is, therefore, a pivotal decision in ADC design.[6]

The Emergence of Poly(ethylene glycol) (PEG) Linkers

Many potent cytotoxic payloads are hydrophobic, which can lead to issues such as ADC aggregation, reduced solubility, and rapid clearance from circulation, particularly when trying to achieve a high drug-to-antibody ratio (DAR).[7][8][9] To overcome these challenges, hydrophilic linkers, especially those containing poly(ethylene glycol) (PEG), have become instrumental in modern ADC development.[7][10]

PEG is a polyether compound known for its hydrophilicity, lack of toxicity, low immunogenicity, and biocompatibility.[4][11][12] When incorporated into the linker of an ADC, PEG can significantly improve the conjugate's physicochemical and pharmacokinetic properties.[][14]

Key Advantages of PEG Linkers in ADCs:

  • Improved Hydrophilicity and Solubility : The primary role of a PEG linker is to increase the hydrophilicity of the ADC.[14][15] The repeating ethylene (B1197577) oxide units create a hydration shell, which enhances the solubility of the entire conjugate, counteracting the hydrophobicity of the payload.[3][11] This is crucial for preventing aggregation, which can compromise stability and efficacy.[9][15]

  • Enhanced Pharmacokinetics (PK) : PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its circulation half-life.[8][11][16] This extended exposure can lead to greater accumulation of the ADC in tumor tissues.[8][17]

  • Higher Drug-to-Antibody Ratio (DAR) : By mitigating the aggregation issues associated with hydrophobic payloads, PEG linkers enable the conjugation of a higher number of drug molecules per antibody.[7][11] This allows for the delivery of a greater concentration of the cytotoxic drug to the target cell per binding event, potentially enhancing potency.[4][7]

  • Reduced Immunogenicity : The flexible PEG chain can act as a shield, masking the payload and other parts of the conjugate from the immune system and reducing the risk of an immune response.[8][11]

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) mAb Monoclonal Antibody (Targets Tumor Antigen) Linker PEG Linker mAb->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload

Caption: General structure of an Antibody-Drug Conjugate with a PEG linker.

Types of PEG Linkers

PEG linkers can be classified based on their structure and their payload release mechanism.

Structural Classification
  • Linear PEG Linkers : These are the simplest form, consisting of a single, unbranched chain of ethylene glycol units.[] They provide a flexible and hydrophilic connection and are valued for their predictable behavior and straightforward synthesis.[][18]

  • Branched PEG Linkers : These linkers have multiple PEG arms extending from a central core.[][18] This structure allows for a higher payload capacity and provides superior shielding effects, which can further enhance circulation time and reduce immunogenicity.[7][18] Branched linkers are particularly useful for conjugating hydrophobic drugs at a higher DAR without causing aggregation.[7][12]

Classification by Release Mechanism
  • Cleavable PEG Linkers : These linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell.[][19] This targeted release minimizes systemic toxicity.[19] Common cleavage mechanisms include:

    • Enzyme-Sensitive : Often containing dipeptide sequences (e.g., valine-citrulline) that are cleaved by lysosomal proteases like Cathepsin B, which are overexpressed in many tumor cells.[6]

    • pH-Sensitive : Incorporating moieties like hydrazones that are stable at physiological pH (~7.4) but hydrolyze and release the payload in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[6]

    • Redox-Sensitive : Employing disulfide bonds that are cleaved in the highly reducing environment of the cytoplasm, which has a much higher glutathione (B108866) concentration than the bloodstream.[6][19] A key advantage of some cleavable linkers is their ability to induce a "bystander effect," where a membrane-permeable payload, once released, can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[6][20]

  • Non-Cleavable PEG Linkers : These linkers form a highly stable bond (e.g., a thioether bond) between the antibody and the payload.[6][21] The release of the payload only occurs after the entire antibody is degraded by proteases following internalization into the lysosome.[21] This process releases a payload-linker-amino acid complex.[21] Non-cleavable linkers generally offer greater plasma stability and a better safety profile due to the reduced risk of premature drug release.[6][21] However, because the resulting charged payload complex is typically not membrane-permeable, they do not produce a bystander effect.[6]

Linker_Types cluster_main PEG Linker Classification Structure By Structure Linear Linear (Single Chain) Structure->Linear Branched Branched (Multi-Arm) Structure->Branched Mechanism By Release Mechanism Cleavable Cleavable (Environment-Responsive) Mechanism->Cleavable NonCleavable Non-Cleavable (Antibody Degradation) Mechanism->NonCleavable Enzyme Enzyme-Sensitive pH pH-Sensitive Redox Redox-Sensitive

Caption: Classification of PEG linkers used in ADCs.

Quantitative Impact of PEG Linkers on ADC Properties

The length of the PEG chain is a critical parameter that can be fine-tuned to optimize ADC performance.[8] Studies have shown a clear relationship between PEG length and the pharmacokinetic and therapeutic properties of the conjugate.

Impact of PEG Chain Length on Pharmacokinetics and Efficacy

Longer PEG chains generally lead to slower plasma clearance and a longer half-life.[22][23] However, there appears to be a threshold effect, beyond which further increasing the PEG length provides diminishing returns on PK improvement.[17][23] While longer PEG chains improve PK profiles, they can sometimes reduce in vitro cytotoxicity.[22][24] Therefore, an optimal PEG length must be determined to balance improved pharmacokinetics with retained potency.[8]

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics and Tolerability Data synthesized from preclinical studies on MMAE-based ADCs with varying PEG side-chain lengths.

PEG Chain LengthRelative Plasma ClearanceIn Vivo TolerabilityIn Vivo Efficacy (Tumor Reduction)
No PEGHighLow~11%[17]
PEG2HighNot Tolerated[25]~35-45%[17]
PEG4HighNot Tolerated[25]~35-45%[17]
PEG8Low (Optimal)[23]Tolerated[25]~75-85%[17]
PEG12Low[23]Tolerated~75-85%[17]
PEG24Low[23]Tolerated~75-85%[17]

Note: This table summarizes general trends observed in preclinical models.[17][23][25] A PEG8 side chain was identified as a threshold for achieving optimal slower clearance.[23]

Logical_Relationship cluster_props PEG Linker Properties cluster_chars Impact on ADC Characteristics Prop1 Hydrophilicity Char1 Increased Solubility Reduced Aggregation Prop1->Char1 Char3 Higher DAR Possible Prop1->Char3 Prop2 Chain Length (e.g., PEG4, PEG8, PEG24) Char2 Improved Pharmacokinetics (Longer Half-Life) Prop2->Char2 Char4 Modulated Efficacy & Therapeutic Window Prop2->Char4 Prop3 Structure (Linear vs. Branched) Prop3->Char1 Prop3->Char3 Prop4 Cleavage Mechanism Prop4->Char4

Caption: Relationship between PEG linker properties and ADC characteristics.

Key Experimental Protocols

The development and characterization of ADCs with PEG linkers involve a series of critical experiments to ensure stability, potency, and safety.

ADC Stability Assessment

ADC stability is a critical quality attribute, as instability can lead to aggregation or premature drug release.[26][27]

Methodology: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis [28]

  • Objective : To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

  • Materials :

    • SE-HPLC column (e.g., 7.8 mm × 30 cm, 5 μm particle size).

    • Mobile Phase: A suitable buffer such as 0.2 M potassium phosphate (B84403) with 0.25 M potassium chloride, pH 6.95.

    • HPLC system with a UV or diode array detector.

  • Procedure :

    • Equilibrate the SEC column with the mobile phase at a defined flow rate (e.g., 0.5 mL/min). Maintain ambient column temperature.

    • Prepare the ADC sample in the mobile phase to a known concentration.

    • Inject a defined volume of the sample onto the column.

    • Perform an isocratic elution for a sufficient run time (e.g., 30 minutes) to allow for the separation of monomer, aggregates, and fragments.

    • Monitor the eluent at 280 nm.

    • Integrate the peak areas corresponding to the monomer and aggregates. The percentage of aggregates is calculated as: (% Aggregates) = (Aggregate Peak Area / Total Peak Area) * 100.

    • For forced degradation studies, ADC samples are incubated under stress conditions (e.g., elevated temperature) before analysis.[28]

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) for Plasma Stability [26][29]

  • Objective : To measure the release of the payload from the ADC over time in a plasma matrix.

  • Procedure :

    • Incubate the ADC at a specific concentration in plasma from the relevant species (e.g., human, mouse) at 37°C.[27][30]

    • At various time points (e.g., 0, 24, 48, 96 hours), take an aliquot of the plasma/ADC mixture.

    • To analyze the released (free) drug, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).[30]

    • Centrifuge the sample to pellet the proteins and collect the supernatant containing the free payload.

    • Analyze the supernatant by LC-MS to quantify the amount of released payload.[30]

    • To analyze the drug loss from the antibody, the ADC can be captured from the plasma using Protein A beads.[27] After washing, the ADC can be eluted and analyzed via LC-MS to determine the average DAR over time.

In Vitro Cytotoxicity Assay

Cytotoxicity assays are essential for determining the potency (IC50) of an ADC and confirming its target-specific killing activity.[20][31]

Methodology: MTT Assay for Cell Viability [20][31]

  • Objective : To measure the reduction in cell viability after treatment with an ADC and determine its IC50 value.

  • Materials :

    • Antigen-positive (target) and antigen-negative (control) cell lines.

    • Appropriate cell culture medium and supplements.

    • 96-well plates.

    • ADC samples and control antibody.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL).

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

    • Microplate reader.

  • Procedure :

    • Seed the antigen-positive and antigen-negative cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC and control antibody in culture medium.

    • Remove the old medium from the cells and add the ADC/antibody dilutions. Include wells with untreated cells as a control for 100% viability.

    • Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).[31]

    • After incubation, add MTT solution to each well and incubate for 1-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add the solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the ADC concentration and use a non-linear regression model to determine the IC50 value.

Experimental_Workflow cluster_workflow General ADC Development & Characterization Workflow Start Start: Antibody & Payload Selection Step1 Linker Synthesis (PEGylation) Start->Step1 Step2 Conjugation (Antibody + Linker-Payload) Step1->Step2 Step3 Purification & Formulation Step2->Step3 Step4 Physicochemical Analysis (DAR, Aggregation, etc.) Step3->Step4 Step5 In Vitro Evaluation Step4->Step5 Step6 In Vivo Evaluation (PK, Efficacy, Safety) Step5->Step6 End Lead Candidate Step6->End

Caption: A simplified workflow for ADC development and characterization.

Conclusion

PEG linkers are a versatile and powerful tool in the design of modern antibody-drug conjugates.[5] By improving hydrophilicity, enhancing pharmacokinetic properties, and enabling higher drug loading, PEGylation addresses many of the challenges associated with conjugating potent, hydrophobic payloads to monoclonal antibodies.[8][11][15] The ability to modulate the linker's length, structure, and cleavage mechanism allows for the fine-tuning of an ADC's properties to optimize its therapeutic index.[10][14] A thorough understanding and systematic evaluation of these linker technologies, supported by robust analytical and biological assays, are crucial for the successful development of the next generation of safe and effective ADC therapeutics.

References

A Technical Guide to Boc-NH-PEG4-CH2CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Boc-NH-PEG4-CH2CH2COOH, a versatile heterobifunctional crosslinker essential in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details supplier and purity information, experimental protocols for its application, and visual representations of relevant workflows.

Core Concepts and Applications

This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a carboxylic acid at the other, separated by a discrete tetraethylene glycol spacer. This structure provides several key advantages in bioconjugation:

  • Orthogonal Reactivity: The Boc-protected amine and the carboxylic acid allow for sequential and controlled conjugation reactions. The carboxylic acid can be activated to react with primary amines, while the Boc group can be removed under acidic conditions to reveal a primary amine for subsequent coupling.

  • Enhanced Solubility: The hydrophilic PEG spacer imparts greater aqueous solubility to the molecule it is conjugated to, which can be crucial for preventing aggregation of proteins or drug conjugates in biological media.

  • Flexible Spacer Arm: The PEG chain provides a flexible spacer of a defined length, which can be critical for optimizing the biological activity of the final conjugate, for instance, by ensuring proper orientation and distance between the two conjugated molecules in a PROTAC.

Its primary applications are in the development of complex biomolecules:

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic drug to an antibody, creating a targeted cancer therapy.

  • PROTACs: It serves as the linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, inducing the degradation of the target protein.

Supplier and Purity Information

A number of chemical suppliers offer this compound, typically with a high degree of purity. The quality of the linker is critical for the successful and reproducible synthesis of bioconjugates. Purity is generally assessed by High-Performance Liquid Chromatography (HPLC) and the structure is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Below is a summary of publicly available information from various suppliers. Researchers should always consult the supplier's specific Certificate of Analysis (CoA) for batch-specific data.

SupplierStated PurityAnalytical Methods MentionedCAS Number
Biopharma PEG≥95%Not specified on product page756525-91-4[1]
BroadPharm98% (for a related Fmoc-protected linker)NMR, SDSNot applicable
ChemPepNot specifiedNot specified756525-91-4
MedChemExpress (MCE)High PurityNot specified on product page756525-91-4
Molnova (for a related compound)98%HPLC, NMR876345-13-0[2]
PurePEGHigh PurityNot specified on product page756525-91-4
AmbeedNot specifiedNMR, HPLC, LC-MS available756525-91-4[3]

Note: The CAS number for this compound is 756525-91-4. Some suppliers may list related compounds with similar structures but different protecting groups or PEG lengths.

Storage and Stability:

For long-term storage and to maintain its integrity, this compound should be stored at -5°C to -20°C in a dry and dark environment.[1] Before use, it is recommended to allow the container to warm to room temperature before opening to prevent condensation.

Experimental Protocols

The following is a generalized, multi-step protocol for the use of this compound in the synthesis of an Antibody-Drug Conjugate (ADC). This protocol is adapted from methodologies described for similar Boc-PEG-acid linkers and should be optimized for specific antibodies and small molecule drugs.

Materials
  • Antibody (e.g., IgG) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Small molecule drug with a primary or secondary amine

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching reagent (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Deprotection solution (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)

Experimental Workflow

The synthesis of an ADC using this linker can be broken down into four main stages: activation of the linker, conjugation to the antibody, deprotection of the Boc group, and conjugation of the payload.

ADC_Synthesis_Workflow cluster_0 Stage 1: Linker Activation cluster_1 Stage 2: Antibody Conjugation cluster_2 Stage 3: Boc Deprotection cluster_3 Stage 4: Payload Conjugation Linker Boc-NH-PEG4-COOH Activators EDC, NHS in DMSO/DMF Linker->Activators 15-30 min Room Temp ActivatedLinker Boc-NH-PEG4-NHS Ester Activators->ActivatedLinker Conjugation Antibody + Activated Linker ActivatedLinker->Conjugation Antibody Antibody (e.g., IgG) Antibody->Conjugation QuenchPurify1 Quench & Purify (SEC/Dialysis) Conjugation->QuenchPurify1 1-2 hrs RT or overnight 4°C Ab_Linker Antibody-PEG4-NH-Boc QuenchPurify1->Ab_Linker Deprotection Deprotection (e.g., TFA in DCM) Ab_Linker->Deprotection Purify2 Purify Deprotection->Purify2 Ab_Linker_Amine Antibody-PEG4-NH2 Purify2->Ab_Linker_Amine FinalConjugation Final Conjugation Ab_Linker_Amine->FinalConjugation Payload Small Molecule Drug (with -COOH) ActivatePayload Activate Payload (EDC, NHS) Payload->ActivatePayload ActivatePayload->FinalConjugation FinalPurify Final Purification (SEC) FinalConjugation->FinalPurify FinalADC Final ADC FinalPurify->FinalADC

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Detailed Steps
  • Activation of this compound :

    • Dissolve the this compound linker, EDC, and NHS in anhydrous DMSO or DMF.

    • A molar ratio of 1:1.5:1.2 (linker:EDC:NHS) is a common starting point.

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Conjugation to the Antibody :

    • Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification :

    • Quench the reaction by adding a quenching reagent to consume any unreacted NHS esters.

    • Purify the Boc-PEG-functionalized antibody using SEC or dialysis to remove excess reagents.

  • Boc Deprotection :

    • Treat the purified conjugate with a deprotection solution (e.g., 20-50% TFA in DCM) to remove the Boc protecting group and expose the terminal amine. The reaction time will vary and should be monitored.

    • Remove the deprotection reagent, often by evaporation under a stream of nitrogen, followed by purification.

  • Conjugation of the Small Molecule Drug :

    • Activate the carboxylic acid group on the small molecule drug using EDC and NHS, similar to step 1.

    • Add the activated drug to the deprotected antibody-PEG-amine conjugate.

    • Allow the reaction to proceed to form the final ADC.

  • Final Purification and Characterization :

    • Purify the final ADC using SEC or other appropriate chromatographic techniques to remove the unconjugated drug and other impurities.

    • Characterize the ADC to determine the DAR, purity, and biological activity.

Role in PROTAC Synthesis

In the synthesis of PROTACs, this compound serves as a versatile building block for the linker component that connects the protein of interest (POI) ligand and the E3 ligase ligand.

PROTAC_Synthesis_Logic cluster_poi Protein of Interest (POI) Ligand cluster_linker Linker Synthesis cluster_e3 E3 Ligase Ligand cluster_final Final PROTAC Assembly POI_Ligand POI Ligand (with reactive group, e.g., -NH2) Couple_to_POI Couple to POI Ligand POI_Ligand->Couple_to_POI Boc_PEG_COOH Boc-NH-PEG4-COOH Activate_COOH Activate -COOH (e.g., with EDC/NHS) Boc_PEG_COOH->Activate_COOH Activate_COOH->Couple_to_POI Boc_PEG_POI Boc-NH-PEG4-POI Couple_to_POI->Boc_PEG_POI Deprotect_Boc Deprotect Boc Group (e.g., with TFA) Boc_PEG_POI->Deprotect_Boc Amine_PEG_POI H2N-PEG4-POI Deprotect_Boc->Amine_PEG_POI Final_Coupling Final Coupling Amine_PEG_POI->Final_Coupling E3_Ligand E3 Ligase Ligand (with reactive group, e.g., -COOH) Activate_E3_COOH Activate -COOH E3_Ligand->Activate_E3_COOH Activate_E3_COOH->Final_Coupling PROTAC PROTAC Molecule Final_Coupling->PROTAC

Caption: Logical workflow for the synthesis of a PROTAC molecule.

This workflow illustrates how the bifunctional nature of the linker allows for the sequential attachment of the two different ligands, resulting in the final heterobifunctional PROTAC molecule. The flexibility and hydrophilicity of the PEG4 linker are often crucial for achieving the optimal ternary complex formation between the POI, the PROTAC, and the E3 ligase, which is necessary for efficient protein degradation.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Boc-NH-PEG4-CH2CH2COOH to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of Boc-NH-PEG4-CH2CH2COOH, a heterobifunctional linker, to primary amines on biomolecules such as proteins, peptides, or antibodies. This process, often referred to as PEGylation, is a widely used bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The tetraethylene glycol (PEG4) spacer enhances solubility and reduces immunogenicity, while the terminal carboxylic acid allows for covalent attachment to primary amines via a stable amide bond. The tert-butyloxycarbonyl (Boc) protecting group provides an orthogonal handle for further functionalization after deprotection under acidic conditions.[1][2][3]

The most common and efficient method for forming this amide bond is through the use of carbodiimide (B86325) chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[2] This two-step process involves the activation of the carboxylic acid on the PEG linker by EDC/NHS to form a more stable amine-reactive NHS ester, which then readily reacts with a primary amine on the target molecule.[4]

Chemical Reaction Pathway

The conjugation process involves two key stages: the activation of the carboxylic acid and the subsequent coupling to the primary amine.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) linker Boc-NH-PEG4-COOH intermediate O-acylisourea intermediate (unstable) linker->intermediate + EDC edc EDC nhs NHS / sulfo-NHS activated_linker Amine-reactive NHS ester (semi-stable) intermediate->activated_linker + NHS conjugate Stable Amide Bond (Boc-NH-PEG4-Molecule) activated_linker->conjugate + Primary Amine amine Primary Amine (e.g., on a protein)

Caption: EDC/NHS activation and conjugation pathway.

Quantitative Data Summary

Successful conjugation depends on several factors, including the molar ratios of reagents, pH, and temperature. The following tables summarize key quantitative parameters gathered from various sources.

Table 1: Recommended Molar Ratios for EDC/NHS Coupling
ComponentMolar Ratio (Linker:EDC:NHS)Notes
Starting Point 1 : 1.5 : 1.2A common starting point for efficient activation.[2]
Protein Conjugation 1 : 10 : 25 (Protein:EDC:NHS)A suggested starting ratio for coupling to proteins.[5]
Alternative Ratio 1 : 2 : 1 (Carboxyl:EDC:NHS)An optimal ratio found in a specific study for surface immobilization.[6]
General Guidance At least 1.2 eq of each per carboxylic acidA general recommendation for ensuring sufficient activation.[7]
Table 2: Boc-Deprotection Conditions Using Trifluoroacetic Acid (TFA)
TFA Concentration (% in DCM)Reaction TimeTemperatureNotes
25%2 hoursRoom TemperatureA common and generally effective condition.[8]
50%30 minutesRoom TemperatureFaster deprotection, suitable for less sensitive substrates.[8]
5 equivalents30 minutes60°C (Microwave)Rapid deprotection method.[9]
100% (Neat)5-15 minutesRoom TemperatureVery rapid, but may increase the risk of side products.[8]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of this compound to a primary amine-containing molecule, such as a protein.

Materials
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion or ion-exchange chromatography)

  • For Boc-Deprotection:

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Cold diethyl ether

Experimental Workflow

G start Start reagent_prep Reagent Preparation (Linker, EDC, sNHS, Buffers) start->reagent_prep activation Activation of Boc-NH-PEG4-COOH (Add EDC & sNHS, RT, 15-30 min) reagent_prep->activation conjugation Conjugation to Primary Amine (Add to protein solution, pH 7.2-8.0, RT, 2h or 4°C overnight) activation->conjugation quenching Quench Reaction (Add Tris or Hydroxylamine) conjugation->quenching purification Purification of Conjugate (SEC or IEX Chromatography) quenching->purification characterization Characterization (SDS-PAGE, HPLC, Mass Spec) purification->characterization deprotection_decision Boc Deprotection Needed? characterization->deprotection_decision deprotection Boc Deprotection (TFA in DCM) deprotection_decision->deprotection Yes end End deprotection_decision->end No final_purification Final Purification deprotection->final_purification final_purification->end

Caption: General workflow for protein PEGylation.

Step 1: Reagent Preparation
  • Equilibrate all reagents to room temperature before use to prevent condensation of moisture, which can inactivate EDC and NHS.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Immediately before use, prepare stock solutions of EDC and sulfo-NHS in Activation Buffer. These reagents are moisture-sensitive and should be used promptly.

  • Prepare the amine-containing molecule in the Coupling Buffer. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

Step 2: Activation of this compound
  • In a reaction tube, combine the this compound solution with the freshly prepared EDC and sulfo-NHS solutions. Refer to Table 1 for recommended molar ratios. A common starting point is a 10-20 fold molar excess of the PEG linker over the amine-containing molecule.

  • Incubate the reaction mixture at room temperature for 15-30 minutes. This step forms the amine-reactive sulfo-NHS ester.

Step 3: Conjugation to the Primary Amine
  • Immediately after the activation step, add the activated PEG linker solution to the solution of the amine-containing molecule.

  • Ensure the final pH of the reaction mixture is between 7.2 and 8.0 for optimal coupling to primary amines.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching the Reaction
  • To stop the reaction, add a quenching solution, such as Tris or hydroxylamine, to a final concentration of 10-50 mM. This will react with any remaining activated PEG linker.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate
  • Remove unreacted PEG linker and byproducts by dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).[1][][11] The choice of method will depend on the properties of the conjugated molecule. SEC is effective at separating based on size differences between the native and PEGylated protein.[1] IEX can separate based on changes in surface charge after PEGylation.[][11]

Step 6: Characterization
  • Analyze the purified conjugate to determine the degree of PEGylation and purity. Common analytical techniques include SDS-PAGE, which will show a shift in molecular weight, HPLC, and mass spectrometry.

Step 7: (Optional) Boc-Deprotection

If the terminal amine of the PEG linker is required for further conjugation, the Boc protecting group must be removed.

  • Dissolve the purified conjugate in anhydrous DCM.

  • Add the desired concentration of TFA (see Table 2 for guidance).

  • Stir the reaction at room temperature for the specified time. Monitor the reaction by an appropriate method (e.g., LC-MS).

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Isolate the product by centrifugation and wash the pellet with cold diethyl ether to remove residual TFA.

  • Dry the final product under vacuum.

  • A final purification step may be necessary to remove any byproducts of the deprotection reaction.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Conjugation Inactive EDC or sulfo-NHS due to moisture.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening.
Incorrect pH for activation or conjugation.Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.
Hydrolysis of the sulfo-NHS ester.Perform the conjugation step immediately after activation.
Presence of primary amines in the buffer (e.g., Tris).Use amine-free buffers such as PBS or MES for the reaction.
Precipitation of Protein High concentration of EDC.Reduce the amount of EDC used in the activation step.
Multiple PEGylation Sites High molar excess of PEG linker.Optimize the molar ratio of the PEG linker to the protein to control the degree of PEGylation.
Incomplete Boc-Deprotection Insufficient TFA concentration or reaction time.Increase the TFA concentration or extend the reaction time. Monitor the reaction progress.
Degradation of Molecule Harsh deprotection conditions.Use a lower concentration of TFA and perform the reaction at a lower temperature (e.g., 0°C).

References

Application Notes and Protocols for EDC/NHS Coupling with Boc-NH-PEG4-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely utilized chemical method for covalently conjugating a carboxyl group to a primary amine, forming a stable amide bond.[1] This "zero-length" crosslinking chemistry is fundamental in bioconjugation for applications ranging from antibody-drug conjugate (ADC) development to the functionalization of surfaces for biomolecule immobilization.[2][3][4]

The heterobifunctional linker, Boc-NH-PEG4-CH2CH2COOH, incorporates a terminal carboxylic acid for EDC/NHS-mediated coupling, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected amine.[2] The PEG spacer enhances aqueous solubility and reduces the immunogenicity of the resulting conjugate, while the Boc protecting group allows for subsequent, controlled deprotection and further conjugation at the newly exposed amine terminus.[2]

These application notes provide a detailed protocol for the use of EDC/NHS chemistry to couple this compound to amine-containing molecules or surfaces.

Principle of the Reaction

The EDC/NHS coupling reaction is a two-step process that efficiently creates a stable amide bond between a carboxyl group and a primary amine under mild, aqueous conditions.[1]

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][5]

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency and control, NHS (or its water-soluble analog, Sulfo-NHS) is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1][6]

  • Amide Bond Formation: The NHS ester then readily reacts with a primary amine on the target molecule (e.g., a lysine (B10760008) residue on a protein) to form a stable amide bond, with the release of NHS. This step is most efficient at a physiological to slightly alkaline pH (7.2-8.0).[1][7]

EDC_NHS_Coupling Carboxyl Boc-NH-PEG4-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea O_Acylisourea->Carboxyl Hydrolysis NHS_Ester Boc-NH-PEG4-NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS Isourea Isourea Byproduct O_Acylisourea:e->Isourea:w NHS NHS NHS->NHS_Ester Amide_Bond Boc-NH-PEG4-CO-NH-R (Stable Amide Bond) NHS_Ester->Amide_Bond + R-NH2 Released_NHS NHS NHS_Ester:e->Released_NHS:w Amine R-NH2 (Primary Amine) Amine->Amide_Bond

EDC/NHS reaction mechanism for amide bond formation.

Experimental Protocols

This section provides a general two-step protocol for the conjugation of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[8]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50mM borate (B1201080) buffer, pH 8.0. Note: Avoid buffers containing primary amines such as Tris or glycine.[7]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol
  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.[1]

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

  • Activation of this compound:

    • In a reaction tube, dissolve this compound in Activation Buffer.

    • Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the this compound solution. Refer to Table 1 for recommended molar ratios.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[2]

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated Boc-NH-PEG4-NHS ester solution to the amine-containing molecule solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS esters.[9]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[2]

  • Characterization:

    • Analyze the purified conjugate using methods such as SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and determine the degree of labeling.[9]

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Boc-PEG-COOH, EDC, NHS, Buffers) Start->Reagent_Prep Activation Step 1: Activation (Boc-PEG-COOH + EDC/NHS in Activation Buffer) Reagent_Prep->Activation Incubate_Activation Incubate 15-30 min at RT Activation->Incubate_Activation Conjugation Step 2: Conjugation (Add activated PEG to Amine in Coupling Buffer) Incubate_Activation->Conjugation Incubate_Conjugation Incubate 1-2h at RT or Overnight at 4°C Conjugation->Incubate_Conjugation Quench Step 3: Quench Reaction (Add Tris or Hydroxylamine) Incubate_Conjugation->Quench Purify Step 4: Purify Conjugate (SEC or Dialysis) Quench->Purify Characterize Step 5: Characterize Product (SDS-PAGE, MS, HPLC) Purify->Characterize End End Characterize->End

References

Application Notes and Protocols: Boc Deprotection Conditions for PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex molecules, particularly in the realm of bioconjugation and drug delivery. Its widespread use is attributed to its stability under a range of conditions and its facile removal under acidic conditions.[1][2] Polyethylene glycol (PEG) linkers, specifically tetraethylene glycol (PEG4), are frequently employed to improve the solubility, pharmacokinetic properties, and overall efficacy of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4] The efficient and clean deprotection of the Boc group from PEG4 linkers is a critical step in the multi-step synthesis of these therapeutics, directly impacting the overall yield and purity of the final product.[5]

This application note provides a detailed overview of the common conditions for Boc deprotection of PEG4 linkers, presenting quantitative data, comprehensive experimental protocols, and troubleshooting guidance.

Data Presentation: Comparison of Deprotection Conditions

The choice of acidic reagent and reaction conditions significantly influences the efficiency and purity of the deprotected PEG4 linker. The following tables summarize common conditions and compare the efficacy of Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) for Boc deprotection.

Table 1: Common Acidic Conditions for Boc Deprotection [6]

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (B109758) (DCM)0.5 - 2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4M1,4-Dioxane (B91453)1 - 4 hoursRoom Temp

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection of a Model Substrate [5]

Acidic ReagentConcentrationSolventTime (minutes)Purity by HPLC (%)
TFA50%DCM578
TFA50%DCM60>95
HCl4MDioxane5~80
HCl4MDioxane60>95

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the deprotection of a Boc-protected PEG4 amine using TFA in dichloromethane (DCM).

Materials:

  • Boc-PEG4-amine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (B1312306) (TIS) (optional, as a scavenger)[7]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-PEG4-amine in anhydrous DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask.[6]

  • Cooling: Cool the solution to 0°C using an ice bath.[5]

  • Acid Addition: Slowly add TFA to the desired final concentration (typically 20-50% v/v).[6] If the molecule contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).[7]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[5][6]

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5] Co-evaporation with toluene (B28343) can help remove residual TFA.[6] b. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[8] c. Wash the organic layer with brine.[5] d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[5][8]

  • Characterization: Confirm the identity and purity of the product by NMR and MS.[5]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol outlines the removal of the Boc group using a solution of HCl in 1,4-dioxane.

Materials:

  • Boc-PEG4-amine

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the Boc-protected amine in a minimal amount of 1,4-dioxane or suspend it directly in the 4M HCl in 1,4-dioxane solution.[8]

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[8] The deprotection is often complete within 30 minutes.[1][9]

  • Monitoring: Monitor the reaction by TLC or LC-MS.[8]

  • Isolation: a. Upon completion, the product often precipitates as the hydrochloride salt.[8] b. The solid can be collected by filtration and washed with a solvent like diethyl ether.[8] c. Alternatively, the solvent can be evaporated in vacuo, and the residue triturated with ether and filtered.[1]

Mandatory Visualizations

Boc Deprotection Mechanism

The acid-catalyzed deprotection of a Boc group proceeds through the formation of a stable tert-butyl cation.[10][11][12]

Boc_Deprotection_Mechanism Boc_Amine Boc-NH-PEG4 Protonated Boc(+H)-NH-PEG4 Boc_Amine->Protonated + H+ Carbamic_Acid HOOC-NH-PEG4 Protonated->Carbamic_Acid Loss of tBu_cation tert-Butyl Cation Deprotected_Amine H2N-PEG4 Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 CO2 Isobutylene Isobutylene tBu_cation->Isobutylene - H+

Caption: Acid-catalyzed Boc deprotection mechanism.

Experimental Workflow for Boc Deprotection and Conjugation

The following workflow illustrates a typical sequence for the deprotection of a Boc-PEG4 linker and its subsequent conjugation, for example, in the synthesis of a PROTAC.

Experimental_Workflow Start Start: Boc-PEG4-Linker Deprotection Boc Deprotection (e.g., TFA/DCM) Start->Deprotection Workup Reaction Work-up & Neutralization Deprotection->Workup Purification1 Purification of Deprotected Linker Workup->Purification1 Conjugation Conjugation to Target Molecule Purification1->Conjugation Purification2 Final Product Purification (HPLC) Conjugation->Purification2 Analysis Characterization (LC-MS, NMR) Purification2->Analysis End Final Conjugate Analysis->End

Caption: General workflow for Boc deprotection and subsequent conjugation.

PROTAC Synthesis Workflow

Boc-protected PEG linkers are integral to the synthesis of PROTACs. The following diagram illustrates a generalized workflow for PROTAC synthesis.[7][13]

PROTAC_Synthesis cluster_0 Step 1: Linker-Ligand 1 Synthesis cluster_1 Step 2: PROTAC Assembly Ligand1 E3 Ligase Ligand Coupling1 Coupling Reaction Ligand1->Coupling1 Linker Bifunctional PEG Linker Linker->Coupling1 Intermediate Ligand1-PEG-Linker Coupling1->Intermediate Purification1 Purification Intermediate->Purification1 Coupling2 Coupling Reaction Purification1->Coupling2 Ligand2 Protein of Interest (POI) Ligand Ligand2->Coupling2 PROTAC Crude PROTAC Coupling2->PROTAC Purification2 Final Purification (HPLC) PROTAC->Purification2 Final_PROTAC Pure PROTAC Purification2->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC.

Troubleshooting and Alternative Methods

Common Issues:

  • Incomplete Deprotection: This can be caused by insufficient acid strength, concentration, reaction time, or temperature.[6] Steric hindrance from the PEG chain can also slow the reaction.[6]

    • Solution: Increase the acid concentration, extend the reaction time, or consider a stronger acid system like 4M HCl in dioxane.[6] Ensure good solubility of the PEGylated compound in the chosen solvent.[6]

  • Side Product Formation: The primary side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during deprotection.[7]

    • Solution: Use scavengers such as triisopropylsilane (TIS) or thioanisole, especially when working with sensitive molecules.[7]

Alternative Deprotection Methods:

For substrates that are sensitive to strong acids, several milder deprotection methods can be considered:

  • Lewis Acid Catalysis: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl (B98337) iodide (TMSI) can effect Boc deprotection under milder conditions.[3]

  • Oxalyl Chloride/Methanol: This system has been shown to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.[3]

  • Thermal Deprotection: Heating the Boc-protected compound can lead to thermal cleavage, although this may require high temperatures and long reaction times.[11][14]

Conclusion

The successful deprotection of Boc-PEG4 linkers is a critical step in the synthesis of advanced bioconjugates. While TFA and HCl are the most common and effective reagents, careful consideration of the substrate's sensitivity, reaction conditions, and potential for side reactions is essential for achieving high yields and purity. The protocols and data presented in this application note provide a comprehensive guide for researchers to optimize their Boc deprotection strategies for PEG4 linkers, facilitating the development of next-generation therapeutics.

References

Synthesis of PROTACs Using Boc-NH-PEG4-CH2CH2COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The choice of linker is critical as it influences the PROTAC's solubility, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), all of which are crucial for efficient protein degradation.[1][2]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[3][4] The Boc-NH-PEG4-CH2CH2COOH linker is a versatile building block for PROTAC synthesis, offering a balance of flexibility and hydrophilicity.[5][6][7] This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing this specific linker.

Data Presentation

The length and composition of the PEG linker significantly impact the efficacy of a PROTAC. Below are tables summarizing representative data on how linker length can influence the degradation activity of PROTACs. While this data is not specific to the this compound linker, it illustrates the critical importance of linker optimization.

Table 1: Effect of PEG Linker Length on Degradation Potency (DC₅₀) of Representative PROTACs

Target ProteinE3 LigaseLinker Length (Number of PEG units)DC₅₀ (nM)
BRD4CRBN1>5000
BRD4CRBN2>5000
BRD4CRBN4<500
BRD4CRBN5<500
TBK1VHL< 12 atomsNo degradation
TBK1VHL12-29 atoms<1000

Data is illustrative and compiled from various sources in the literature. DC₅₀ values are cell-line dependent.[8]

Table 2: Characterization Data for a Representative PROTAC Synthesized with a PEG Linker

Analytical MethodExpected Result
¹H NMR, ¹³C NMR Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand.
High-Resolution Mass Spectrometry (HRMS) Accurate mass corresponding to the calculated molecular formula of the final PROTAC.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (>95%).

Experimental Protocols

The synthesis of a PROTAC using this compound typically follows a two-step process involving sequential amide bond formations.

Step 1: Coupling of this compound to the E3 Ligase Ligand

This step involves the formation of an amide bond between the carboxylic acid group of the linker and an amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH₂).

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH₂)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected E3 ligase-linker intermediate.

Step 2: Deprotection and Coupling to the Protein of Interest (POI) Ligand

This step involves the removal of the Boc protecting group followed by the coupling of the deprotected intermediate to a POI ligand containing a carboxylic acid functional group.

Materials:

  • Boc-protected E3 ligase-linker intermediate from Step 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Carboxylic acid-functionalized POI ligand

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected E3 ligase-linker intermediate in a solution of 20% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with DCM several times to ensure complete removal of residual TFA. The resulting amine salt is typically used in the next step without further purification.

  • Coupling to POI Ligand:

    • Dissolve the deprotected E3 ligase-linker intermediate (1.0 equivalent) and the carboxylic acid-functionalized POI ligand (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, HRMS, and HPLC.

Mandatory Visualizations

PROTAC Signaling Pathway

PROTAC_Pathway cluster_Cell Cell cluster_Ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Targeting Degraded_POI Degraded POI Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_Step1 Step 1: Linker-E3 Ligand Conjugation cluster_Step2 Step 2: Deprotection and POI Ligand Coupling E3_Ligand Amine-functionalized E3 Ligase Ligand Coupling1 Amide Coupling (HATU, DIPEA, DMF) E3_Ligand->Coupling1 Linker This compound Linker->Coupling1 Intermediate1 Boc-protected E3 Ligase-Linker Coupling1->Intermediate1 Purification1 Purification (Column Chromatography) Intermediate1->Purification1 Deprotection Boc Deprotection (TFA, DCM) Purification1->Deprotection Intermediate2 Deprotected E3 Ligase-Linker Deprotection->Intermediate2 Coupling2 Amide Coupling (HATU, DIPEA, DMF) Intermediate2->Coupling2 POI_Ligand Carboxylic acid-functionalized POI Ligand POI_Ligand->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Purification2 Purification (Preparative HPLC) Final_PROTAC->Purification2 Characterization Characterization (NMR, HRMS, HPLC) Purification2->Characterization

Caption: General workflow for PROTAC synthesis.

Logical Relationship of PROTAC Components

Caption: Components of a PROTAC molecule.

References

Application Notes and Protocols for Boc-NH-PEG4-CH2CH2COOH in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG4-CH2CH2COOH is a versatile, bifunctional linker molecule extensively utilized in the field of targeted drug delivery. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, enables the precise and controlled conjugation of targeting moieties to therapeutic agents. This linker is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where specificity and stability are paramount.

The PEG4 spacer enhances the aqueous solubility of the conjugate, reduces immunogenicity, and provides a flexible connection between the targeting ligand and the payload.[1] The orthogonal protecting group strategy, with the acid-labile Boc group and the amine-reactive carboxylic acid, allows for a stepwise and controlled synthesis of complex bioconjugates.[1]

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound serves as a linker to attach potent cytotoxic drugs to monoclonal antibodies. The antibody directs the conjugate to tumor-associated antigens, leading to targeted cell killing while minimizing systemic toxicity.

  • PROTACs: This linker is used to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The resulting PROTAC molecule induces the ubiquitination and subsequent proteasomal degradation of the target protein, offering a powerful strategy for therapeutic intervention.[2][3]

  • Nanoparticle Functionalization: The carboxylic acid moiety can be used to functionalize the surface of nanoparticles, allowing for the attachment of targeting ligands or other functional molecules to enhance their delivery and therapeutic efficacy.

Physicochemical Properties

PropertyValueReference
Molecular Formula C16H31NO8[4]
Molecular Weight 365.42 g/mol [4]
Appearance Colorless to light yellow viscous oil or waxy solid[1]
Solubility Soluble in organic solvents (DMSO, DMF, DCM) and has a degree of aqueous solubility.[1]
Storage Recommended to be stored at -20°C under an inert atmosphere.[1]

Signaling Pathways and Mechanisms of Action

Antibody-Drug Conjugate (ADC) Mechanism

The following diagram illustrates the general mechanism of action for an ADC utilizing a linker like this compound.

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Linker Cleavage & Drug Release Apoptosis Apoptosis Drug->Apoptosis 5. Induction of Cell Death

ADC Mechanism of Action
PROTAC-Mediated Protein Degradation

The diagram below outlines the mechanism by which a PROTAC, synthesized using a this compound linker, induces the degradation of a target protein.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds Ub_POI Ubiquitinated POI E3Ligase->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition DegradedPOI Degraded Protein Fragments Proteasome->DegradedPOI Degradation

PROTAC Mechanism of Action

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes a general workflow for the synthesis of an ADC using this compound as the linker. This is a two-step conjugation process involving the initial attachment of the linker to the antibody, followed by deprotection and conjugation of the drug.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Small molecule drug with a primary or secondary amine functional group

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) columns)

Workflow Diagram:

ADC_Synthesis_Workflow cluster_0 Step 1: Linker Activation and Conjugation to Antibody cluster_1 Step 2: Boc Deprotection and Drug Conjugation A1 Activate Carboxylic Acid of This compound with EDC/NHS A2 Conjugate Activated Linker to Antibody Lysine Residues A1->A2 A3 Purify Antibody-Linker Conjugate (SEC) A2->A3 B1 Remove Boc Protecting Group with TFA A3->B1 B3 Conjugate Activated Drug to Deprotected Linker-Antibody B1->B3 B2 Activate Carboxylic Acid of Drug with EDC/NHS B2->B3 B4 Purify Final ADC (SEC) B3->B4

ADC Synthesis Workflow

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMSO at a molar ratio of 1:1.5:1.2 (Linker:EDC:NHS).[1]

    • Allow the reaction to proceed at room temperature for 30 minutes to form the NHS-activated linker.

  • Conjugation of Activated Linker to Antibody:

    • Add the NHS-activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding the quenching solution.

    • Purify the antibody-linker conjugate using SEC to remove excess reagents.

  • Boc Deprotection:

    • Treat the purified antibody-linker conjugate with a solution of 50% TFA in DCM for 30 minutes at room temperature to remove the Boc protecting group.[1]

    • Remove the TFA by evaporation under a stream of nitrogen, followed by purification via SEC.

  • Activation of Small Molecule Drug:

    • In a separate reaction, dissolve the drug, EDC, and NHS in anhydrous DMSO at a molar ratio of 1:1.5:1.2 (Drug:EDC:NHS).

    • Allow the reaction to proceed at room temperature for 30 minutes to form the NHS-activated drug.

  • Conjugation of Activated Drug to Antibody-Linker:

    • Add the NHS-activated drug solution to the deprotected antibody-linker conjugate.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

    • Purify the final ADC using SEC to remove unconjugated drug and other impurities.

  • Characterization:

    • Determine the protein concentration using a BCA assay.

    • Determine the DAR using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Functionalization of Nanoparticles

This protocol outlines a general method for functionalizing the surface of pre-formed nanoparticles that have primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • EDC and NHS

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., MES buffer, pH 6.0)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Centrifugation and washing buffers (e.g., PBS)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMSO as described in Protocol 1.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in the reaction buffer.

    • Add the activated linker solution to the nanoparticle suspension. The ratio of linker to nanoparticles will depend on the desired surface density.

    • React for 2 hours at room temperature with continuous mixing.

    • Quench the reaction with the quenching solution.

    • Wash the nanoparticles by repeated centrifugation and resuspension in the washing buffer to remove unreacted linker and byproducts.

  • Boc Deprotection (Optional):

    • If a free amine is desired on the nanoparticle surface for subsequent conjugation, the Boc group can be removed as described in Protocol 1. The deprotection conditions may need to be optimized to ensure nanoparticle stability.

Quantitative Data (Illustrative Examples)

While specific quantitative data for drug delivery systems using this compound is not extensively available in the public domain, the following tables provide illustrative examples of the types of data that would be generated and analyzed.

Table 1: Physicochemical Characterization of a Hypothetical ADC
ParameterValueMethod
Protein Concentration 5.0 mg/mLBCA Assay
Average DAR 3.8UV-Vis Spectroscopy
Purity >95%Size-Exclusion Chromatography
Antigen Binding Affinity (KD) 1.2 nMSurface Plasmon Resonance
Table 2: Characterization of Hypothetical Drug-Loaded Nanoparticles
FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Efficiency (%)
Unfunctionalized NP 120 ± 50.15-25 ± 285 ± 4
PEGylated NP 135 ± 60.12-15 ± 282 ± 5
Table 3: In Vitro Cytotoxicity of a Hypothetical ADC
Cell LineTarget AntigenIC50 (nM)
Cancer Cell Line A Positive15
Cancer Cell Line B Negative> 1000
Normal Cell Line Negative> 1000
Table 4: In Vivo Efficacy of a Hypothetical Targeted Nanoparticle Formulation
Treatment GroupAnimal ModelTumor Growth Inhibition (%)
Vehicle Control Xenograft Mouse Model0
Free Drug Xenograft Mouse Model45
Untargeted NP Xenograft Mouse Model60
Targeted NP Xenograft Mouse Model85

Conclusion

This compound is a valuable tool for researchers in the field of targeted drug delivery. Its well-defined structure and versatile reactivity allow for the systematic and controlled construction of sophisticated drug delivery systems. The protocols and conceptual frameworks provided in these application notes serve as a guide for the design, synthesis, and evaluation of novel targeted therapeutics. It is important to note that while general procedures are provided, optimization of reaction conditions and purification methods is often necessary for each specific application to achieve the desired product characteristics and performance.

References

Experimental Protocol for Antibody-Drug Conjugate (ADC) Synthesis with a PEG4 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and characterization of antibody-drug conjugates (ADCs) utilizing a heterobifunctional PEG4 linker. The described methodology focuses on a common strategy involving the conjugation of a cytotoxic payload to a monoclonal antibody (mAb) through a maleimide-PEG4-NHS ester linker, targeting cysteine and lysine (B10760008) residues.

Introduction

Antibody-drug conjugates are a transformative class of targeted therapies that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and therapeutic index. A polyethylene (B3416737) glycol (PEG) linker, specifically a PEG4 (containing four ethylene (B1197577) glycol units), is often incorporated to improve the ADC's solubility and reduce aggregation.[1] This protocol outlines the synthesis of an ADC using a maleimide-PEG4-NHS ester, a common heterobifunctional linker.

Principle of the Method

The synthesis involves a two-step conjugation process. First, the N-hydroxysuccinimide (NHS) ester end of the linker reacts with primary amines on the antibody, primarily the epsilon-amino groups of lysine residues, forming a stable amide bond. Subsequently, the maleimide (B117702) group of the linker reacts with free sulfhydryl groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds in the hinge region, forming a stable thioether bond. This results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).

Data Presentation

The following tables summarize representative quantitative data obtained during the synthesis and characterization of ADCs.

Table 1: Physicochemical and Stability Comparison of ADCs

ParameterADC with PEG4 LinkerADC without PEG4 Linker
Average DAR (HIC) 3.83.5
% Monomer (SEC) >98%95%
% Aggregates (SEC) <2%5%
In Vitro Plasma Stability (72h, % Intact ADC) 92%85%

Table 2: In Vitro Cytotoxicity Data

Cell LineADC IC50 (nM)Free Drug IC50 (nM)
Target-Positive Cancer Cells 1.50.1
Target-Negative Control Cells >10000.1

Table 3: Representative Drug-to-Antibody Ratio (DAR) Analysis by HIC [2]

Peak IDRetention Time (min)Peak Area (%)Assigned DAR
115.210.50
218.925.32
322.140.84
424.818.26
527.05.28
Calculated Average DAR 3.7

Experimental Protocols

Protocol 1: Antibody Reduction and Conjugation

This protocol describes the partial reduction of the antibody's disulfide bonds and subsequent conjugation with the maleimide-PEG4-drug linker.

Materials:

  • Monoclonal antibody (mAb) at 10 mg/mL in PBS, pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Maleimide-PEG4-payload dissolved in DMSO (10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: N-acetylcysteine (10 mM in water)

  • Desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation: Prepare the mAb solution at a final concentration of 5 mg/mL in PBS.

  • Reduction: Add a 2.5-fold molar excess of TCEP to the antibody solution. Incubate for 2 hours at 37°C with gentle mixing.

  • Buffer Exchange: Remove excess TCEP by performing a buffer exchange into PBS using a desalting column according to the manufacturer's instructions.

  • Conjugation: Immediately add a 5-fold molar excess of the Maleimide-PEG4-payload solution to the reduced antibody. The final DMSO concentration should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation, protected from light.

  • Quenching: Add a 2-fold molar excess of N-acetylcysteine (relative to the maleimide compound) to quench any unreacted maleimide groups. Incubate for 20 minutes at room temperature.

  • Purification: Remove unconjugated payload and other small molecules by buffer exchange into PBS using a desalting column.

  • Characterization: Determine the protein concentration by measuring absorbance at 280 nm and proceed with characterization assays.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

This protocol outlines the separation and quantification of ADC species with different DARs.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0

  • ADC sample (from Protocol 1)

Procedure:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 20 µL of the prepared sample.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each resolved species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

Protocol 3: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)

This protocol is used to determine the percentage of monomer, aggregates, and fragments in the ADC preparation.

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV detector

  • Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8

  • ADC sample (from Protocol 1)

Procedure:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.

  • Chromatography:

    • Equilibrate the SEC column with the mobile phase.

    • Inject 20 µL of the prepared sample.

    • Run the separation isocratically for 30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to aggregates, monomer, and fragments.

    • Calculate the percentage of each species relative to the total peak area.

Visualizations

ADC_Signaling_Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Internalization Lysosome Lysosome Endocytosis->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release DNA_Damage DNA Damage Payload->DNA_Damage Mechanism of Action Apoptosis Apoptosis DNA_Damage->Apoptosis Cell Death Induction

Caption: ADC Mechanism of Action Signaling Pathway.

ADC_Synthesis_Workflow Start Start Antibody Monoclonal Antibody (mAb) Start->Antibody Reduction Partial Reduction (e.g., TCEP) Antibody->Reduction Conjugation Conjugation Reduction->Conjugation Linker_Payload Maleimide-PEG4-Payload Linker_Payload->Conjugation Purification Purification (Desalting) Conjugation->Purification Characterization Characterization (HIC, SEC, LC-MS) Purification->Characterization Final_ADC Final ADC Characterization->Final_ADC

Caption: Experimental Workflow for ADC Synthesis.

References

Application Notes and Protocols for Amide Bond Formation with Boc-NH-PEG4-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG4-CH2CH2COOH is a heterobifunctional linker commonly utilized in bioconjugation and drug development.[1][2] It features a terminal carboxylic acid, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. The carboxylic acid allows for the formation of a stable amide bond with primary amines, while the Boc-protected amine provides a latent functional group that can be deprotected for subsequent conjugation steps. The hydrophilic PEG4 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[2]

These application notes provide detailed protocols for the use of this compound in amide bond formation, including quantitative data for reaction optimization and applications in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
Coupling ReagentAdditiveTypical Molar Ratio (Linker:Amine:Reagent:Additive)SolventReaction TimeTypical YieldNotes
EDC NHS/sulfo-NHS 1 : 1.2 : 1.5 : 1.2DMF, DCM, PBS (pH 7.2-7.4)4 - 24 h60-95%Most common and versatile method. NHS/sulfo-NHS improves efficiency and stability of the active ester.[3]
HATU DIPEA/TEA 1 : 1.2 : 1.2 : 2.0DMF, NMP1 - 4 h70-98%Fast and efficient, especially for sterically hindered amines. Requires a non-nucleophilic base.
HBTU DIPEA/TEA 1 : 1.2 : 1.2 : 2.0DMF, NMP1 - 6 h65-95%Similar to HATU, a common peptide coupling reagent.
DIC Oxyma/HOBt 1 : 1.2 : 1.5 : 1.2DMF, DCM2 - 12 h60-90%Cost-effective carbodiimide. Byproduct (DCU) can be difficult to remove if not using a water-soluble variant.

Yields are substrate-dependent and may require optimization.

Table 2: Optimization of Drug-to-Antibody Ratio (DAR) in ADC Synthesis
Molar Ratio (Linker-Drug : Antibody)Expected Average DAR
2 : 11 - 2
4 : 12 - 4
8 : 14 - 8
12 : 1> 8

The final DAR is influenced by factors such as the number of available conjugation sites on the antibody (e.g., lysine (B10760008) residues), reaction conditions, and purification methods. Optimization is crucial for achieving the desired DAR.[4]

Table 3: Representative DC50 Values for PROTACs with PEG Linkers
PROTAC TargetLinker TypeCell LineDC50 (nM)
BRD4PEG4HEK29323
BTKPEG3Ramos1-40
BRD4Alkyl22Rv1>1000

DC50 (half-maximal degradation concentration) values are dependent on the specific PROTAC components (target binder, E3 ligase ligand) and the cell line used. Longer, more flexible linkers like PEG often result in more potent degradation.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation using EDC/NHS

This protocol describes the coupling of this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dicholoromethane (DCM)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (for aqueous reactions)

  • Quenching solution (e.g., hydroxylamine (B1172632) or 2-mercaptoethanol)

  • Stirring plate and stir bar

  • Reaction vessel

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

    • Add NHS (1.2 equivalents) and EDC (1.5 equivalents).

    • Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-activated ester.

  • Coupling to Amine:

    • Dissolve the amine-containing molecule (1.2 equivalents) in the same solvent.

    • Add the solution of the amine-containing molecule to the activated ester solution.

    • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Quenching and Work-up:

    • Quench the reaction by adding a small amount of quenching solution.

    • Remove the solvent under reduced pressure.

    • Purify the product by flash chromatography or preparative HPLC.

Protocol 2: Boc Deprotection of the PEGylated Conjugate

This protocol outlines the removal of the Boc protecting group to expose the terminal amine.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Nitrogen source

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG conjugate in anhydrous DCM.

  • Add TFA to a final concentration of 20-50% (v/v).

  • If the substrate is sensitive to cationic species, add TIS (2.5-5% v/v) as a scavenger.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under a stream of nitrogen or by rotary evaporation.

  • The resulting TFA salt of the amine can often be used directly in the next step or neutralized with a mild base (e.g., DIPEA) and purified.

Visualizations

Amide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step Boc_PEG_COOH Boc-NH-PEG4-COOH Activated_Ester Boc-NH-PEG4-CO-NHS Boc_PEG_COOH->Activated_Ester Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Amide_Product Boc-NH-PEG4-CONH-R Activated_Ester->Amide_Product Coupling Amine R-NH2 Amine->Amide_Product

Caption: Amide bond formation workflow.

ADC_Synthesis_Workflow Start Start Activate_Linker Activate Boc-NH-PEG4-COOH with EDC/NHS Start->Activate_Linker Couple_Drug Couple activated linker to cytotoxic drug Activate_Linker->Couple_Drug Purify_Linker_Drug Purify Boc-NH-PEG4-Drug Couple_Drug->Purify_Linker_Drug Deprotect_Boc Boc Deprotection (TFA/DCM) Purify_Linker_Drug->Deprotect_Boc Purify_Amine_Linker_Drug Purify NH2-PEG4-Drug Deprotect_Boc->Purify_Amine_Linker_Drug Couple_to_Antibody Couple to Antibody (e.g., via lysine residues) Purify_Amine_Linker_Drug->Couple_to_Antibody Purify_ADC Purify final ADC Couple_to_Antibody->Purify_ADC End End Purify_ADC->End

Caption: ADC synthesis workflow.

PROTAC_Signaling_Pathway cluster_PROTAC PROTAC Action cluster_Degradation Degradation Pathway PROTAC PROTAC (Target Binder - PEG4 Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Boc-NH-PEG4-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Boc-NH-PEG4-CH2CH2COOH, also known as t-Boc-N-amido-PEG4-acid, is a monodisperse polyethylene (B3416737) glycol (PEG) linker widely utilized in biomedical research and drug development.[1][2] Its structure comprises a Boc-protected amine, a flexible tetra-ethylene glycol spacer, and a terminal carboxylic acid. This heterobifunctional nature allows for sequential and controlled conjugation to various molecules. The hydrophilic PEG chain enhances the solubility of the conjugated molecules in aqueous media, a critical attribute for many biological applications.[1][2][3] This compound is frequently employed as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][]

2. Physicochemical Properties

  • Molecular Formula: C₁₆H₃₁NO₈

  • Molecular Weight: 365.42 g/mol []

  • Appearance: Typically a viscous liquid or oil[6]

  • Storage: Recommended storage at -5°C to -20°C, protected from light and moisture.[1]

3. Solubility Profile

The solubility of this compound is a key consideration for its application in bioconjugation and drug delivery. The PEG spacer imparts hydrophilicity, leading to good solubility in a range of solvents. While precise quantitative data is not extensively published, a qualitative and semi-quantitative solubility profile is provided below based on typical observations for similar PEGylated molecules.

Table 1: Solubility of this compound in Common Solvents

SolventChemical ClassPolaritySolubilityNotes
WaterProticHighSolubleThe hydrophilic PEG chain enhances aqueous solubility.[1][2]
Phosphate-Buffered Saline (PBS)Aqueous BufferHighSolubleSuitable for many biological applications.
Dimethyl Sulfoxide (DMSO)AproticHighVery SolubleA common solvent for preparing stock solutions.[7]
Dimethylformamide (DMF)AproticHighVery SolubleOften used in peptide synthesis and conjugation reactions.[7]
Dichloromethane (DCM)ChlorinatedIntermediateSolubleUseful for organic synthesis and purification steps.[7]
Tetrahydrofuran (THF)EtherIntermediateSolubleA versatile solvent for a range of organic reactions.[7]
Acetonitrile (ACN)NitrileIntermediateSolubleCommonly used as a mobile phase in HPLC.[7]
EthanolProticHighSolubleA polar protic solvent used in various applications.
MethanolProticHighSolubleSimilar to ethanol, effective for dissolving polar compounds.

4. Applications

  • PROTACs: this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in a PROTAC molecule.[4][]

  • Antibody-Drug Conjugates (ADCs): It can be used as a cleavable or non-cleavable linker to attach a cytotoxic drug to an antibody.[4][]

  • Bioconjugation: The terminal carboxylic acid can be activated to react with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds.[1][2]

  • Nanotechnology and Materials Science: Used in the functionalization of nanoparticles and surfaces to improve their biocompatibility and solubility.[1]

  • Drug Delivery: The PEG linker can improve the pharmacokinetic properties of drugs by increasing their solubility and circulation half-life.[6]

5. Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

This protocol outlines the steps to prepare a stock solution of this compound in an appropriate organic solvent like DMSO.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL or 100 mM).

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[8]

  • Store the stock solution at -20°C. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes a standard method for determining the thermodynamic solubility of this compound in an aqueous buffer like PBS.[9]

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of PBS (e.g., 1 mL). The excess solid should be clearly visible.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC. A standard calibration curve of the compound should be prepared to ensure accurate quantification.

  • The determined concentration represents the equilibrium solubility of the compound in the specified solvent at that temperature.

6. Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_separation Separation cluster_analysis Analysis start Start add_excess Add excess Boc-NH-PEG4- CH2CH2COOH to solvent start->add_excess shake Equilibrate on shaker (24-48h) add_excess->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant centrifuge->filter quantify Quantify concentration (e.g., HPLC) filter->quantify end End quantify->end

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

signaling_pathway cluster_protac PROTAC Synthesis cluster_adc ADC Synthesis compound This compound protac_linker PROTAC Linker compound->protac_linker Serves as adc_linker ADC Linker compound->adc_linker Serves as protac PROTAC Molecule protac_linker->protac Component e3_ligand E3 Ligase Ligand e3_ligand->protac Component poi_ligand Protein of Interest (POI) Ligand poi_ligand->protac Component adc Antibody-Drug Conjugate adc_linker->adc Component antibody Antibody antibody->adc Component drug Cytotoxic Drug drug->adc Component

Caption: Role of this compound in PROTAC and ADC synthesis.

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Boc-NH-PEG4-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Boc-NH-PEG4-CH2CH2COOH is a heterobifunctional linker molecule widely utilized in the surface modification of nanoparticles for biomedical applications such as drug delivery, diagnostics, and bio-imaging.[1][2][3] This linker possesses three key components:

  • A tert-butyloxycarbonyl (Boc) protected amine group : This protecting group allows for controlled, stepwise conjugation. The amine can be deprotected under acidic conditions to enable the attachment of targeting ligands, imaging agents, or other functional molecules.[3]

  • A tetraethylene glycol (PEG4) spacer : The hydrophilic PEG chain enhances the aqueous solubility and stability of the nanoparticles.[3] It also reduces non-specific protein adsorption (opsonization), which can prolong circulation time in vivo and minimize uptake by the reticuloendothelial system (RES).[]

  • A terminal carboxylic acid group : This group can be activated to form a stable amide bond with primary amine groups present on the surface of various nanoparticles.[3]

These application notes provide a comprehensive overview and detailed protocols for the surface modification of nanoparticles using this compound.

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of the linker to nanoparticles that have primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching solution (e.g., 50 mM hydroxylamine (B1172632) or Tris buffer)

  • Centrifuge and appropriate centrifuge tubes

  • Orbital shaker or rotator

Procedure:

  • Activation of Carboxylic Acid Group:

    • Dissolve this compound, EDC, and NHS in anhydrous DMSO or DMF. A common starting molar ratio is 1:1.5:1.2 (linker:EDC:NHS).

    • Allow the reaction to proceed at room temperature for 15-30 minutes with gentle mixing to form the NHS-activated ester.

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in MES buffer. The concentration will depend on the specific nanoparticle type and size.

  • Conjugation Reaction:

    • Add the activated Boc-PEG4-NHS ester solution to the nanoparticle suspension. The molar ratio of the linker to the available amine groups on the nanoparticles should be optimized for the desired degree of functionalization.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.

  • Quenching and Washing:

    • Add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. The centrifugation speed and time will need to be optimized based on the nanoparticle characteristics.

    • Remove the supernatant and resuspend the pellet in PBS.

    • Repeat the washing step three times to ensure the complete removal of unreacted reagents.

  • Final Resuspension:

    • Resuspend the purified Boc-NH-PEG4-functionalized nanoparticles in the desired buffer for storage or subsequent deprotection.

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Linker Boc-NH-PEG4-COOH EDC_NHS EDC + NHS in DMSO Linker->EDC_NHS 15-30 min, RT ActivatedLinker Activated Boc-PEG4-NHS Ester EDC_NHS->ActivatedLinker Conjugation Incubate 2-4h, RT or overnight, 4°C ActivatedLinker->Conjugation NP_NH2 Amine-functionalized Nanoparticles in MES buffer NP_NH2->Conjugation FunctionalizedNP Boc-PEG-functionalized Nanoparticles Conjugation->FunctionalizedNP Quench Quench with Hydroxylamine/Tris FunctionalizedNP->Quench Wash Centrifuge and Wash with PBS (3x) Quench->Wash FinalProduct Purified Boc-PEG Nanoparticles Wash->FinalProduct

Protocol 2: Boc Deprotection to Expose the Terminal Amine Group

This protocol describes the removal of the Boc protecting group to reveal a primary amine, which can then be used for further conjugation.

Materials:

  • Boc-NH-PEG4-functionalized nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifuge

Procedure:

  • Nanoparticle Suspension:

    • Resuspend the Boc-NH-PEG4-functionalized nanoparticles in DCM.

  • Deprotection Reaction:

    • Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).

    • Incubate for 30-60 minutes at room temperature with gentle mixing. The reaction progress can be monitored by testing for the presence of the free amine.

  • Solvent Removal:

    • Remove the DCM and TFA by rotary evaporation or under a gentle stream of nitrogen.

  • Washing:

    • Resuspend the nanoparticles in PBS.

    • Centrifuge to pellet the amine-terminated nanoparticles.

    • Remove the supernatant and resuspend in fresh PBS.

    • Repeat the washing step three times to ensure the complete removal of residual acid.

  • Final Resuspension:

    • Resuspend the purified amine-terminated PEGylated nanoparticles in the desired buffer for the next conjugation step.

G Start Boc-PEG-Nanoparticles Resuspend_DCM Resuspend in DCM Start->Resuspend_DCM Add_TFA Add 20-50% TFA Incubate 30-60 min, RT Resuspend_DCM->Add_TFA Evaporate Remove DCM/TFA (Evaporation) Add_TFA->Evaporate Wash_PBS Resuspend and Wash with PBS (3x) Evaporate->Wash_PBS FinalProduct Amine-terminated PEG-Nanoparticles Wash_PBS->FinalProduct

Characterization and Data Presentation

The successful surface modification of nanoparticles should be confirmed through various characterization techniques. The following tables summarize typical quantitative data obtained before and after surface modification.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified Nanoparticles105 ± 50.15 ± 0.03+25 ± 3
Boc-PEG-Nanoparticles120 ± 70.18 ± 0.04+5 ± 2
Amine-PEG-Nanoparticles122 ± 60.19 ± 0.03+15 ± 4

Note: These are representative values. Actual results will vary depending on the core nanoparticle material, size, and surface chemistry.

Table 2: In Vitro Cellular Uptake of Functionalized Nanoparticles

Nanoparticle SampleCell LineIncubation Time (h)Cellular Uptake (%)
Unmodified NanoparticlesHeLa485 ± 8
Boc-PEG-NanoparticlesHeLa430 ± 5
Amine-PEG-NanoparticlesHeLa445 ± 6
Unmodified NanoparticlesRAW 264.7 (Macrophages)495 ± 7
Boc-PEG-NanoparticlesRAW 264.7 (Macrophages)420 ± 4

Note: PEGylation generally reduces non-specific cellular uptake, particularly by immune cells like macrophages. The exposed amine group after deprotection may slightly increase uptake compared to the Boc-protected version due to charge interactions.

Biological Interactions and Signaling Pathways

The surface functionalization of nanoparticles significantly influences their interaction with biological systems, including cellular uptake mechanisms and subsequent intracellular signaling.

Cellular Uptake Mechanisms

PEGylated nanoparticles typically enter cells via endocytosis. The specific pathway can be influenced by particle size, surface charge, and the cell type. Common pathways include:

  • Clathrin-Mediated Endocytosis (CME): A major route for the uptake of many nanoparticles.

  • Caveolae-Mediated Endocytosis: Often involved with smaller nanoparticles.

  • Macropinocytosis: A less common, non-specific mechanism for larger particles or aggregates.

PEGylation can reduce the overall rate of cellular uptake by creating a hydrophilic barrier that sterically hinders interactions with the cell membrane.[5]

Signaling Pathways

Once internalized, functionalized nanoparticles, especially those carrying therapeutic agents, can modulate various cellular signaling pathways. For nanoparticles designed for cancer therapy, key targeted pathways often include:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway can lead to apoptosis.

  • MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival. It is another common target in cancer therapy.

  • Apoptosis Pathways: Nanoparticles carrying cytotoxic drugs can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.

G cluster_uptake Cellular Uptake cluster_signaling Downstream Signaling NP Functionalized Nanoparticle Membrane Cell Membrane CME Clathrin-Mediated Endocytosis Caveolae Caveolae-Mediated Endocytosis Endosome Endosome DrugRelease Drug Release PI3K_Akt PI3K/Akt Pathway MAPK_ERK MAPK/ERK Pathway Apoptosis Apoptosis

This compound is a versatile and valuable tool for the surface modification of nanoparticles. The protocols and data presented here provide a framework for researchers to develop functionalized nanoparticles for a wide range of biomedical applications. Proper characterization at each step is crucial to ensure the desired physicochemical properties and biological performance of the final nanoconstruct.

References

Troubleshooting & Optimization

Technical Support Center: Boc-NH-PEG4-CH2CH2COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in conjugation reactions involving Boc-NH-PEG4-CH2CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the this compound conjugation reaction?

A1: The conjugation reaction is a two-step process that relies on carbodiimide (B86325) chemistry to form a stable amide bond between the carboxylic acid group of this compound and a primary amine on your molecule of interest (e.g., protein, peptide, or small molecule).

  • Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the terminal carboxyl group of the PEG linker, forming a highly reactive but unstable O-acylisourea intermediate.[1]

  • Stabilization & Conjugation: N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added to react with the O-acylisourea intermediate. This creates a more stable amine-reactive NHS ester.[1] This semi-stable intermediate then readily reacts with a primary amine (-NH2) on the target molecule to form a covalent amide bond, releasing NHS.

Q2: What are the most common reasons for low yield in this specific conjugation?

A2: Low yields in bioconjugation reactions are a frequent challenge.[2] For the this compound linker, the primary culprits are often:

  • Hydrolysis of Reagents: Both the EDC and the resulting NHS ester are susceptible to hydrolysis in aqueous solutions, rendering them inactive.[1][3][4]

  • Suboptimal pH: The activation and conjugation steps have different optimal pH ranges.[5][6]

  • Presence of Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target molecule, quenching the reaction.[3]

  • Poor Reagent Quality: Moisture contamination can inactivate EDC and NHS.[1][3]

  • Steric Hindrance: The accessibility of the amine group on the target molecule can be limited, especially in large, folded biomolecules.[7]

  • Inaccurate Stoichiometry: An incorrect molar ratio of linker to the target molecule can limit the reaction efficiency.[4]

Q3: How should I store and handle this compound and the coupling reagents?

A3: Proper storage is critical to maintain reagent activity.

ReagentRecommended Storage ConditionsHandling Precautions
This compound Store at -20°C in a dry, dark place.Allow to warm to room temperature before opening to prevent condensation.
EDC Store at -20°C under desiccation. Highly hygroscopic.Equilibrate to room temperature before opening.[1] Use fresh solutions for each experiment as it is prone to hydrolysis.[8]
NHS / Sulfo-NHS Store at 4°C or -20°C under desiccation.Equilibrate to room temperature before opening to prevent moisture contamination.[1]

Q4: What purification methods are recommended for the final PEGylated conjugate?

A4: The choice of purification method depends on the properties of your conjugate and the nature of the impurities. The PEGylation process often results in a heterogeneous mixture.[][10]

  • Size Exclusion Chromatography (SEC): Effective for removing unreacted, low molecular weight by-products and excess PEG linker from a larger protein or antibody conjugate.[]

  • Ion Exchange Chromatography (IEX): Can separate PEGylated proteins from unreacted proteins, as the PEG chains can shield surface charges.[]

  • Reverse Phase Chromatography (RP-HPLC): Widely used for the purification of peptides and can be effective for separating PEGylated species.[]

  • Hydrophobic Interaction Chromatography (HIC): A supplementary method that can be used for proteins that are difficult to purify by IEX.[][11]

  • Dialysis / Ultrafiltration: Useful for removing small molecule impurities and for buffer exchange, but may not be sufficient for separating unreacted biomolecules from the conjugate.[12][13]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiment.

Issue 1: Low or No Conjugation Efficiency

Potential Cause Suggested Solution(s)
Inactive EDC or NHS due to moisture. Use fresh, anhydrous reagents. Always allow reagents to warm to room temperature in a desiccator before opening to prevent condensation.[3]
Incorrect pH for activation or conjugation. Ensure the activation buffer (e.g., MES) is at pH 4.5-6.0 and the coupling buffer (e.g., PBS) is at pH 7.2-8.0.[3][5][6]
Hydrolysis of the NHS ester intermediate. Perform the conjugation step immediately after the activation step. Do not delay adding the amine-containing molecule.
Presence of primary amines in the buffer (e.g., Tris, Glycine). Use amine-free buffers such as MES for activation and PBS for conjugation.[3]
Inaccessible reactive site on the target molecule. Consider denaturing and refolding the protein if applicable, or use a longer PEG linker to overcome steric hindrance.[7]
Suboptimal molar ratio of reactants. Optimize the molar ratio of the PEG linker and coupling reagents to your target molecule. An excess of the linker is often used to drive the reaction.[2]

Issue 2: Precipitation of Protein During the Reaction

Potential Cause Suggested Solution(s)
High degree of PEGylation leading to insolubility. Reduce the molar excess of the PEG linker in the reaction.
Protein instability at the reaction pH. Ensure the chosen buffers are suitable for maintaining the stability of your specific protein.
Incorrect solvent for the PEG linker. Dissolve the this compound in an appropriate organic solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent does not denature your protein.

Issue 3: Difficulty in Purifying the Final Conjugate

Potential Cause Suggested Solution(s)
Co-elution of unreacted materials with the conjugate. Optimize the purification method. A multi-step purification approach (e.g., IEX followed by SEC) might be necessary.[11]
Heterogeneous product mixture (mono-, di-, poly-PEGylated species). Adjust the molar ratio of the PEG linker to the target molecule to favor mono-conjugation. Further optimization of the purification method (e.g., fine-tuning the gradient in IEX or HIC) may be required.
Non-specific binding to chromatography columns. For hydrophobic PEGylated molecules, consider using HIC or adding organic modifiers to the mobile phase in SEC.[12]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation

This protocol is a general guideline and should be optimized for your specific application.

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh solutions of EDC and Sulfo-NHS in an amine-free activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) immediately before use.[3][5]

    • Prepare your amine-containing molecule in a coupling buffer (e.g., PBS, pH 7.2-7.5).[5]

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with EDC and Sulfo-NHS. A molar excess of EDC and NHS over the PEG linker is recommended (e.g., 1.2 equivalents each).[3]

    • Incubate the mixture at room temperature for 15-30 minutes.[8]

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated PEG linker solution to your amine-containing molecule in the coupling buffer.

    • The pH of the final reaction mixture should be between 7.2 and 8.0.[3]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5][8]

  • Quenching the Reaction:

    • Add a quenching solution to consume any unreacted NHS esters. Common quenching agents include hydroxylamine, Tris, glycine, or ethanolamine (B43304) at a final concentration of 10-50 mM.[5][8] Incubate for 15-30 minutes at room temperature.[3][8]

  • Purification:

    • Purify the conjugate from excess reagents and unreacted molecules using an appropriate method as described in the FAQ section (e.g., SEC, IEX, or dialysis).[3]

Visualizations

G General Workflow for this compound Conjugation cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Quenching & Purification Boc_PEG_COOH This compound Activated_PEG Boc-PEG-NHS Ester (Amine-Reactive Intermediate) Boc_PEG_COOH->Activated_PEG 15-30 min, RT EDC_NHS EDC + NHS/Sulfo-NHS (pH 4.5-6.0) EDC_NHS->Activated_PEG Hydrolysis1 Inactive Hydrolyzed EDC/NHS EDC_NHS->Hydrolysis1 Side Reaction: Moisture Conjugate Boc-PEG-Molecule Conjugate Activated_PEG->Conjugate 2h RT or O/N 4°C (pH 7.2-8.0) Hydrolysis2 Inactive Hydrolyzed PEG-COOH Activated_PEG->Hydrolysis2 Side Reaction: Aqueous Buffer Target_Molecule Amine-Containing Molecule (Protein, Peptide, etc.) Target_Molecule->Conjugate Purification Purification (SEC, IEX, etc.) Conjugate->Purification Quench Quenching Reagent (e.g., Hydroxylamine) Quench->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow of the two-step EDC/NHS conjugation reaction.

G Troubleshooting Low Conjugation Yield Start Low Conjugation Yield Observed Check_Reagents Are reagents fresh and handled properly (warmed to RT before opening)? Start->Check_Reagents Check_pH Is the activation pH 4.5-6.0 and conjugation pH 7.2-8.0? Check_Reagents->Check_pH Yes Solution_Reagents Use fresh, anhydrous reagents. Store properly. Check_Reagents->Solution_Reagents No Check_Buffers Are buffers free of primary amines (e.g., Tris, Glycine)? Check_pH->Check_Buffers Yes Solution_pH Adjust buffer pH accordingly. Check_pH->Solution_pH No Check_Stoichiometry Is the molar ratio of PEG linker to target molecule optimized? Check_Buffers->Check_Stoichiometry Yes Solution_Buffers Switch to non-amine buffers (e.g., MES, PBS). Check_Buffers->Solution_Buffers No Solution_Stoichiometry Perform a titration to find the optimal molar ratio. Check_Stoichiometry->Solution_Stoichiometry No Yield_Improved Yield Improved Check_Stoichiometry->Yield_Improved Yes Solution_Reagents->Yield_Improved Solution_pH->Yield_Improved Solution_Buffers->Yield_Improved Solution_Stoichiometry->Yield_Improved

Caption: Decision tree for troubleshooting low conjugation yield.

References

Stability issues with Boc-NH-PEG4-CH2CH2COOH in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boc-NH-PEG4-CH2CH2COOH in solution. It is intended for researchers, scientists, and drug development professionals utilizing this bifunctional linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound revolve around three key areas:

  • Hydrolysis of the Boc-protecting group: The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions, leading to its removal and exposure of the primary amine.

  • Oxidative degradation of the PEG backbone: The polyethylene (B3416737) glycol (PEG) chain is susceptible to oxidation, which can cause chain cleavage and the formation of various byproducts.

  • Reactions of the terminal carboxylic acid: The carboxylic acid group can undergo esterification, particularly in the presence of alcohols and at elevated temperatures.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound at -20°C in a dry, dark environment.[1] For solutions, it is advisable to prepare them fresh. If storage of a solution is necessary, it should be kept at low temperatures (2-8°C) for a short period, and the stability should be verified before use.

Q3: How does pH affect the stability of the this compound in aqueous solutions?

A3: The pH of the solution is a critical factor influencing the stability of the Boc-protecting group.

  • Acidic pH (pH < 6): The Boc group is susceptible to hydrolysis under acidic conditions. The rate of hydrolysis increases as the pH decreases. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) will rapidly cleave the Boc group.

  • Neutral pH (pH 6-8): The Boc group is generally stable at neutral pH.

  • Basic pH (pH > 8): The Boc group is stable under basic conditions.

The PEG backbone and the carboxylic acid are generally stable across a wide pH range under typical experimental conditions, although extreme pH and high temperatures can promote degradation.

Q4: I am observing unexpected loss of my starting material during my reaction. What could be the cause?

A4: Unexpected loss of this compound could be due to several factors:

  • Accidental Boc Deprotection: If your reaction buffer or other reagents are acidic, you may be unintentionally cleaving the Boc group.

  • Oxidative Degradation: The presence of oxidizing agents, exposure to light, or elevated temperatures can lead to the degradation of the PEG backbone.

  • Esterification: If your reaction mixture contains alcohols and is heated, the carboxylic acid terminus of the linker may be undergoing esterification.

It is recommended to carefully check the pH of all solutions and consider the potential for oxidation and esterification in your experimental setup.

Troubleshooting Guides

Issue 1: Premature or Unintended Boc Deprotection

Symptoms:

  • Appearance of a new, more polar spot on TLC.

  • Detection of the deprotected amine by LC-MS.

  • Failure of subsequent reactions that require the Boc-protected amine.

Possible Causes:

  • Use of an acidic reaction buffer or reagent.

  • Contamination of solvents or reagents with acidic impurities.

Solutions:

  • Ensure all buffers and solutions are at a neutral or slightly basic pH (pH 7-8.5) if Boc protection is to be maintained.

  • Use high-purity, anhydrous solvents when possible.

  • If acidic conditions are unavoidable for a different part of your molecule, consider an alternative, acid-stable amine protecting group.

Issue 2: Degradation of the PEG Backbone

Symptoms:

  • Appearance of multiple degradation products in HPLC or LC-MS analysis.

  • Broadening of peaks in chromatograms.

  • Loss of overall material without a corresponding increase in a single, expected product.

Possible Causes:

  • Exposure of the solution to air (oxygen) for extended periods, especially at elevated temperatures.[2]

  • Presence of transition metal ions which can catalyze oxidation.

  • Exposure to UV light.

Solutions:

  • Degas buffers and solutions before use.

  • Work under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.

  • Store solutions in the dark or in amber vials.

  • Add a chelating agent like EDTA to sequester metal ions if their presence is suspected.

Issue 3: Unwanted Esterification of the Carboxylic Acid

Symptoms:

  • Formation of a less polar byproduct, especially when using alcohol-containing solvents or reagents.

  • Reduced yield of the desired amide-conjugated product.

Possible Causes:

  • Reaction performed in an alcohol-based solvent at elevated temperatures.

  • Presence of other hydroxyl-containing molecules in the reaction mixture.

Solutions:

  • Avoid using alcohol-based solvents if possible, or perform the reaction at room temperature.

  • If an alcohol solvent is necessary, consider protecting the carboxylic acid as a temporary ester, or use a large excess of the intended nucleophile to favor amide bond formation.

Data Presentation

Table 1: General Stability of this compound Functional Groups under Different Conditions

Functional GroupAcidic Conditions (pH < 6)Neutral Conditions (pH 6-8)Basic Conditions (pH > 8)Oxidizing ConditionsElevated Temperature (>40°C)
Boc-Amine Labile StableStableStableGenerally Stable (can lower deprotection temp)
PEG Backbone Generally StableGenerally StableGenerally StableSusceptible to Degradation Can accelerate oxidation
Carboxylic Acid StableStableStableStableSusceptible to Esterification (in presence of alcohols)

Note: This table provides general stability trends. Specific rates of degradation will depend on the exact conditions (e.g., temperature, concentration of acid/base/oxidant, solvent).

Table 2: Solubility of this compound

SolventSolubilityNotes
WaterSolubleThe hydrophilic PEG spacer enhances aqueous solubility.
Phosphate-Buffered Saline (PBS)Soluble
Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
MethanolSolublePotential for esterification at elevated temperatures.
EthanolSolublePotential for esterification at elevated temperatures.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

Objective: To monitor the degradation of this compound over time under specific solution conditions (e.g., different pH, temperature).

Methodology:

  • Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the desired buffers (e.g., pH 4, 7, and 9).

  • Incubation: Aliquot the solutions into sealed vials and incubate them under the desired temperature conditions (e.g., 4°C, 25°C, 40°C). Protect from light.

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze the aliquots by reverse-phase HPLC (RP-HPLC).

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 210 nm or Charged Aerosol Detector (CAD).

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of remaining material relative to the t=0 time point. Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the mass of potential degradation products of this compound.

Methodology:

  • Forced Degradation: Subject a solution of this compound to forced degradation conditions to generate a sufficient amount of degradation products.

    • Acidic: 0.1 M HCl at 60°C for 4 hours.

    • Basic: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

  • LC-MS Analysis: Analyze the stressed samples using an LC-MS system.

    • LC Conditions: Use the same HPLC conditions as in Protocol 1.

    • MS Conditions: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that includes the parent molecule and expected degradation products (e.g., m/z 100-500).

  • Data Analysis: Extract the mass spectra for the parent peak and any new peaks that appear in the chromatograms of the stressed samples. Propose structures for the degradation products based on their mass-to-charge ratios. For example, a loss of 100 Da would indicate Boc deprotection.

Visualizations

Stability_Pathway Boc_PEG_COOH This compound Deprotected H2N-PEG4-CH2CH2COOH Boc_PEG_COOH->Deprotected Acidic Conditions (e.g., pH < 6) Oxidized Oxidized PEG Fragments (aldehydes, carboxylates) Boc_PEG_COOH->Oxidized Oxidizing Agents (O2, light, metal ions) Esterified Boc-NH-PEG4-CH2CH2COOR Boc_PEG_COOH->Esterified Alcohol (ROH) + Elevated Temperature

Caption: Potential degradation pathways for this compound in solution.

Troubleshooting_Workflow Start Instability Observed (e.g., extra peaks, material loss) Check_pH Check pH of all reaction components Start->Check_pH Acidic Is pH acidic? Check_pH->Acidic Yes Neutral_Basic Is pH neutral/basic? Check_pH->Neutral_Basic No Adjust_pH Adjust pH to 7-8.5 or use non-acidic reagents Acidic->Adjust_pH Check_Oxidation Consider oxidative conditions (air, light, metal ions?) Neutral_Basic->Check_Oxidation Oxidative Are oxidative conditions present? Check_Oxidation->Oxidative Yes Non_Oxidative Are oxidative conditions absent? Check_Oxidation->Non_Oxidative No Inert_Atmosphere Use degassed solvents, inert atmosphere, protect from light Oxidative->Inert_Atmosphere Check_Esterification Is an alcohol present with heat? Non_Oxidative->Check_Esterification Ester_Yes Yes Check_Esterification->Ester_Yes Yes Ester_No No Check_Esterification->Ester_No No Lower_Temp Lower reaction temperature or use a non-alcohol solvent Ester_Yes->Lower_Temp Consult Consult further (e.g., side reactions of other components) Ester_No->Consult

Caption: Troubleshooting workflow for stability issues with this compound.

References

Technical Support Center: Optimizing EDC to Carboxyl Ratio for Boc-NH-PEG4-CH2CH2COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the conjugation of Boc-NH-PEG4-CH2CH2COOH to amine-containing molecules using EDC/NHS chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal molar ratio of EDC and NHS to this compound?

A1: The ideal molar ratio can vary depending on the specific amine-containing molecule and reaction conditions. However, a common starting point is a molar excess of both EDC and NHS to the carboxyl group of the PEG linker.[1][2] A higher excess can drive the reaction to completion, but excessive amounts of EDC may lead to byproducts.[3] It is recommended to perform a titration to determine the optimal ratio for your specific application.[4]

Q2: I am observing low conjugation efficiency. What are the potential causes and how can I troubleshoot this?

A2: Low conjugation yield can stem from several factors:

  • Suboptimal pH: The activation of the carboxyl group is most efficient at a pH of 4.5-6.0, while the coupling to the amine is favored at a pH of 7.0-8.5.[4][5] Using a two-step reaction with pH adjustment is beneficial.[4]

  • Reagent Quality: EDC is highly sensitive to hydrolysis.[3] Ensure that your EDC and NHS are fresh and have been stored properly at -20°C under desiccated conditions.[2] Always allow reagents to equilibrate to room temperature before opening to prevent moisture condensation.[1][5]

  • Inappropriate Buffer Composition: Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) will compete with the reaction and must be avoided.[4][5] Use non-amine, non-carboxylate buffers like MES for the activation step and phosphate-buffered saline (PBS), borate, or carbonate buffer for the conjugation step.[5]

  • Presence of Interfering Substances: Ensure your amine-containing molecule is highly pure (>95%) and free of contaminating proteins like BSA which can compete for conjugation.[4]

Q3: My protein/antibody is aggregating after conjugation. What can I do to prevent this?

A3: Aggregation can be a common issue, particularly with a high degree of labeling.[4] To mitigate this:

  • Optimize Molar Ratios: A high molar excess of the PEG linker can sometimes lead to aggregation. Try reducing the molar ratio of this compound to your amine-containing molecule.[4]

  • Adjust Reaction Temperature and Time: Performing the conjugation reaction at 4°C overnight instead of at room temperature for a shorter period can help reduce aggregation.[4]

Q4: How should I prepare my amine-containing molecule for conjugation?

A4: Proper preparation is crucial for a successful conjugation. Your molecule should be in an amine-free buffer, such as PBS.[4] If your sample is in a buffer containing primary amines, a buffer exchange step is necessary. The concentration of the amine-containing molecule should ideally be greater than 0.5 mg/mL for efficient conjugation.[4]

Quantitative Data Summary

For optimal conjugation, the molar ratios of the reagents are critical. The following table provides recommended starting ranges.

ReagentMolar Ratio (Reagent:Carboxyl Group)Purpose
EDC2-10 fold excessTo ensure efficient activation of the carboxylic acid.[1]
NHS/Sulfo-NHS2-5 fold excessTo stabilize the activated intermediate and improve coupling efficiency.[1]
This compound1-20 fold excess over the amineTo drive the reaction towards the desired PEGylated product.[1]

Note: These are starting recommendations and may require optimization for your specific system.

Experimental Protocols

This protocol outlines a general two-step procedure for the conjugation of this compound to an amine-containing protein.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein, antibody)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[1][5]

  • Coupling Buffer: PBS, pH 7.2-8.0[1][4]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.[1]

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).[2]

    • Prepare a fresh stock solution of EDC (e.g., 10 mg/mL) in Activation Buffer immediately before use.[1]

    • Prepare a fresh stock solution of NHS/Sulfo-NHS in Activation Buffer.

    • Ensure your amine-containing molecule is in the Coupling Buffer at a suitable concentration (e.g., >0.5 mg/mL).[4]

  • Activation of this compound (pH 4.5-6.0):

    • In a reaction tube, combine the this compound solution with the Activation Buffer.

    • Add the EDC solution to the PEG linker solution. A 2- to 10-fold molar excess of EDC over the PEG linker is a common starting point.[1]

    • Immediately add the NHS/Sulfo-NHS solution. A common starting point is a 1.25- to 2.5-fold molar excess of NHS over EDC.[5]

    • Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated PEG ester.[2][4]

  • Conjugation to the Amine-Containing Molecule (pH 7.2-8.0):

    • Immediately add the freshly activated PEG solution to your amine-containing molecule in the Coupling Buffer.

    • The pH of the final reaction mixture should be between 7.2 and 8.0.[1]

    • The molar ratio of the activated PEG linker to the amine-containing molecule should be optimized, with a 10-20 fold molar excess being a good starting point.[1]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2][4]

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.[4]

    • Incubate for 15-30 minutes at room temperature.[4]

  • Purification:

    • Remove excess, unreacted PEG linker and byproducts using a desalting column or dialysis.[1]

Visualizations

The following diagrams illustrate the key chemical pathway and a troubleshooting workflow for the conjugation process.

EDC_NHS_Reaction_Pathway Carboxyl Boc-NH-PEG4-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea + EDC (pH 4.5-6.0) EDC EDC NHS_Ester NHS-activated PEG (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Stable Amide Bond (Boc-NH-PEG-CO-NH-R) NHS_Ester->Amide_Bond + R-NH2 (pH 7.0-8.5) Amine Amine-containing Molecule (R-NH2)

Caption: EDC/NHS reaction pathway for Boc-NH-PEG4-COOH conjugation.

Troubleshooting_Workflow Start Problem: Low Conjugation Yield Check_pH 1. Verify Reaction pH - Activation: pH 4.5-6.0 - Conjugation: pH 7.0-8.5 Start->Check_pH Check_pH->Start Adjust pH Check_Buffers 2. Check Buffer Composition - Avoid Tris, Glycine, Acetate Check_pH->Check_Buffers pH Correct Check_Buffers->Start Perform Buffer Exchange Check_Reagents 3. Assess Reagent Quality - Use fresh EDC/NHS - Equilibrate before use Check_Buffers->Check_Reagents Buffers OK Check_Reagents->Start Use New Reagents Optimize_Ratios 4. Optimize Molar Ratios - Titrate EDC/NHS and PEG linker Check_Reagents->Optimize_Ratios Reagents Fresh Optimize_Ratios->Start Re-evaluate Ratios Check_Purity 5. Verify Sample Purity - Remove competing amines (e.g., BSA) Optimize_Ratios->Check_Purity Ratios Optimized Check_Purity->Start Purify Sample Success Improved Yield Check_Purity->Success Sample Pure

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Preventing Aggregation of ADCs with PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the aggregation of Antibody-Drug Conjugates (ADCs) featuring PEG4 linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation, particularly when using hydrophobic payloads?

A1: ADC aggregation is a common challenge that primarily stems from the increased surface hydrophobicity of the antibody after conjugation with a payload-linker. The main contributing factors are:

  • Payload Hydrophobicity : The most significant driver of aggregation is the conjugation of hydrophobic payloads.[1][2][3][4] These payloads create hydrophobic patches on the antibody surface, which can interact with similar patches on other ADC molecules, leading to self-association and the formation of aggregates.[1]

  • High Drug-to-Antibody Ratio (DAR) : A higher DAR increases the number of hydrophobic payloads on the antibody, which can amplify the propensity for aggregation.[5][6] While a high DAR can improve potency, it often compromises stability.[5]

  • Unfavorable Formulation Conditions : Suboptimal buffer conditions can promote aggregation.[1] This includes a pH near the antibody's isoelectric point (pI), where solubility is minimal, and incorrect salt concentrations that fail to shield intermolecular interactions.[1][5]

  • Conjugation Process : The use of organic co-solvents to dissolve the hydrophobic payload-linker during the conjugation reaction can promote aggregation.[1]

  • Environmental Stress : Physical and environmental stresses such as exposure to high temperatures, repeated freeze-thaw cycles, vigorous shaking, and even light exposure can denature the ADC and induce aggregation.[5][7][8]

Q2: How do PEG4 linkers help prevent ADC aggregation?

A2: Polyethylene glycol (PEG) linkers, including the short-chain PEG4 variant, are incorporated into ADC design to mitigate aggregation through two primary mechanisms:

  • Increased Hydrophilicity : The main function of a PEG linker is to add hydrophilicity to the ADC.[][10][11] The repeating ethylene (B1197577) oxide units of the PEG chain create a "hydration shell" around the hydrophobic payload.[11][12] This increased water solubility helps to counteract the hydrophobicity of the drug, preventing the intermolecular hydrophobic interactions that lead to aggregation.[10][13]

  • Steric Hindrance : The flexible PEG chain acts as a physical shield, creating spatial separation between the hydrophobic payloads of adjacent ADC molecules.[10][12] This steric hindrance further reduces the likelihood of aggregation, even at higher DARs.[10]

By effectively "masking" the hydrophobic payload, PEG4 linkers improve the ADC's solubility and stability, reduce the risk of immune recognition, and can prolong its circulation half-life.[][11][12]

Q3: We are observing an increase in high molecular weight species (HMWS) in our SEC analysis after conjugation. What troubleshooting steps should we take?

A3: An increase in HMWS post-conjugation is a clear indicator of aggregation. The following troubleshooting workflow can help identify and resolve the issue.

ADC_Aggregation_Troubleshooting start Start: Increased HMWS (Aggregation) Observed check_payload check_payload start->check_payload end_node End: Stable, Monomeric ADC check_dar check_dar check_payload->check_dar solution_linker solution_linker check_payload->solution_linker Yes check_formulation check_formulation check_dar->check_formulation solution_dar solution_dar check_dar->solution_dar Yes check_process check_process check_formulation->check_process solution_formulation solution_formulation check_formulation->solution_formulation Suboptimal solution_process solution_process check_process->solution_process Suboptimal solution_linker->end_node solution_dar->end_node solution_formulation->end_node solution_process->end_node

Caption: A step-by-step workflow for troubleshooting ADC aggregation.

Q4: Can formulation excipients help stabilize an ADC with a PEG4 linker?

A4: Yes, formulation excipients play a critical role in stabilizing ADCs and preventing aggregation, even when hydrophilic linkers are used. Key excipients include:

  • Surfactants : Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 are widely used to prevent aggregation caused by stress at interfaces (e.g., liquid-air).[][15] They can competitively adsorb to surfaces or bind to hydrophobic patches on the ADC, shielding them from interaction.[15]

  • Sugars (Polyols) : Sugars such as sucrose (B13894) and trehalose (B1683222) are effective stabilizers that protect against thermal stress and long-term storage instability.[][15]

  • Amino Acids : Certain amino acids can act as stabilizers.[] Arginine is known to suppress aggregation and reduce viscosity, while histidine is often used as a buffering agent in monoclonal antibody formulations.[15]

Optimizing the combination of these excipients through a formulation screening study is essential for ensuring the long-term stability of your ADC.[]

Troubleshooting Guide: Quantitative Data Summary

While specific stability data is often proprietary, the following tables summarize general trends and provide a framework for experimental design.

Table 1: Effect of Payload Hydrophobicity and DAR on Aggregation

Payload TypeLogP*Typical DARObserved AggregationMitigation Strategy with PEG4 Linker
Highly Hydrophobic > 3.04 - 8High propensity for aggregation, especially at high DAR.[2][3]PEG4 provides essential hydrophilicity, but may need to be combined with formulation excipients or a lower DAR.
Moderately Hydrophobic 1.0 - 3.02 - 4Moderate aggregation, increases with DAR.PEG4 linker is often sufficient to maintain stability.
Hydrophilic < 1.02 - 8Low intrinsic aggregation propensity.PEG4 linker further enhances stability and pharmacokinetic properties.

*LogP is a measure of lipophilicity; higher values indicate greater hydrophobicity.

Table 2: Impact of Formulation Conditions on ADC Stability

ParameterSuboptimal ConditionRecommended ConditionRationale
pH At or near the antibody's pI.1-2 pH units away from pI.Minimizes protein-protein interactions by maintaining a net surface charge.[1]
Ionic Strength Too low or too high.Start with ~150 mM NaCl.Low ionic strength fails to screen charges; high ionic strength can promote hydrophobic interactions.[1][5]
Excipients None used.Screen surfactants (e.g., 0.01-0.1% Polysorbate 20/80), sugars (e.g., Sucrose), and amino acids (e.g., Arginine).Stabilizers protect against various stresses and reduce intermolecular interactions.[][15]

Key Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective : To separate and quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) in an ADC sample.[5][7]

Methodology :

  • System Preparation :

    • HPLC System : A standard HPLC or UPLC system.

    • Column : A size exclusion column appropriate for monoclonal antibodies (e.g., TSKgel G3000SWxl or equivalent).

    • Mobile Phase : A physiological buffer such as phosphate-buffered saline (pH 7.4) or another optimized formulation buffer. Degas the mobile phase thoroughly.

    • Flow Rate : Typically 0.5 - 1.0 mL/min.

    • Detector : UV detector set to 280 nm.

  • Sample Preparation :

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase.

    • Filter the sample through a low-protein-binding 0.22 µm filter if any particulate matter is visible.

  • Analysis :

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10-20 µL of the prepared sample.

    • Run the analysis for a sufficient time to allow all species to elute (typically 20-30 minutes).

  • Data Analysis :

    • Identify the peaks corresponding to aggregates (eluting first), the monomer (main peak), and fragments (eluting last).

    • Integrate the area of each peak.

    • Calculate the percentage of each species by dividing its peak area by the total area of all peaks.

Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis

Objective : To determine the particle size distribution, average hydrodynamic radius, and polydispersity index (PDI) of an ADC sample, providing a sensitive measure of aggregation.[16]

Methodology :

  • Sample Preparation :

    • Prepare the ADC sample at a concentration of 0.5 - 1.0 mg/mL in the formulation buffer.

    • The buffer must be meticulously filtered through a 0.02 µm filter to remove any dust or extraneous particles.

    • Centrifuge the final sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any existing large aggregates.

  • Measurement :

    • Carefully transfer the supernatant to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate for at least 5 minutes.

    • Perform 3-5 measurements, with each measurement consisting of 10-15 runs, to ensure reproducibility.

  • Data Analysis :

    • Analyze the correlation function to generate the size distribution profile.

    • Report the intensity-weighted average hydrodynamic radius (Z-average) and the Polydispersity Index (PDI). A PDI value < 0.2 is generally indicative of a monodisperse sample, while an increasing Z-average or PDI over time or after stress indicates aggregation.

Visualizing Key Concepts

ADC_Structure

Caption: General structure of an ADC with a hydrophilic PEG4 linker.

PEG_Mechanism Aggregation Aggregation Stability Stability Interaction Interaction Interaction->Aggregation Hydration Hydration Hydration->Stability

Caption: Mechanism of PEG linkers in reducing ADC aggregation.

References

Technical Support Center: PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why are PEG linkers commonly used in PROTAC design?

A1: Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design for several advantageous reasons. Their hydrophilic nature enhances the solubility of the often large and hydrophobic PROTAC molecules, which is a common challenge in their development.[][2][3][4][5] The flexibility of the PEG chain can be beneficial for the formation of a stable and productive ternary complex, which is essential for target protein ubiquitination and degradation.[][6][7] Additionally, the length of the PEG linker can be systematically varied to optimize the distance between the target protein and the E3 ligase, thereby fine-tuning the degradation efficiency.[2][8][9] The use of bifunctional PEG linkers also allows for the straightforward and rapid assembly of PROTACs.[2][3][5]

Q2: What is the "hook effect" and how can I troubleshoot it?

A2: The "hook effect" is a phenomenon observed in PROTAC experiments where an increase in the PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation.[6][10] This occurs because at very high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, forming binary complexes that prevent the formation of the necessary ternary complex for degradation.[6] To troubleshoot this, it is recommended to perform a wide dose-response experiment to identify the optimal concentration range for your PROTAC.[10] If a bell-shaped curve is observed in your degradation data, it is indicative of the hook effect, and subsequent experiments should be conducted at lower concentrations to achieve maximal degradation.[10]

Troubleshooting Guide

Synthesis & Purification

Q3: I am observing low yields during the synthesis of my PEG-linked PROTAC. What are the potential causes and solutions?

A3: Low synthetic yields are a common issue in multi-step PROTAC synthesis. Several factors could be contributing to this problem:

  • Inefficient Coupling Reactions: Amide bond formation is a common step in PROTAC synthesis. If this reaction is not efficient, it can significantly reduce the overall yield. Optimization of coupling reagents, reaction time, and temperature may be necessary.[6] Some studies suggest that using N-Methyl-2-pyrrolidone (NMP) as a solvent can improve conversion rates for challenging amide couplings.[11]

  • Thiol Oxidation: If your linker contains a thiol group, it is susceptible to oxidation, leading to the formation of disulfide bonds and dimerization of your linker or intermediate.[11] This "capped" intermediate is unreactive in subsequent steps. To prevent this, consider protecting the thiol group with a suitable protecting group, such as a trityl (Trt) group, which can be removed under mild acidic conditions before the final coupling step.[11]

  • Poor Purification Recovery: PEGylated PROTACs are often highly polar molecules, which can lead to poor recovery during purification.[11] They may adhere strongly to normal-phase silica (B1680970) gel, resulting in streaking and low yields.[11] Utilizing reverse-phase preparative HPLC (RP-HPLC) is a more suitable purification method for these polar compounds.[11][12]

Q4: The purification of my PEGylated PROTAC is proving to be very challenging. What are the common issues and how can I overcome them?

A4: The purification of PEGylated PROTACs is often complex due to the inherent properties of both the PROTAC and the PEG linker.[12] The large molecular weight and hydrophobicity of the PROTAC molecule, combined with the neutral and hydrophilic nature of the PEG chain, can make separation from impurities difficult.[12]

Common impurities include unreacted starting materials, excess PEGylating reagent, and byproducts from the reaction.[12] The PEGylation process itself can also result in a heterogeneous mixture of molecules with varying numbers of PEG chains attached.[12][13]

Several chromatographic techniques can be employed, often in combination, to achieve successful purification:

  • Size Exclusion Chromatography (SEC): This is often a good initial step to remove smaller impurities like unreacted PEG and byproducts, as PEGylation increases the hydrodynamic radius of the PROTAC.[12][13]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can be effective in separating PEGylated PROTACs from unreacted PROTAC and resolving positional isomers that may have different charge shielding effects.[12][13]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for achieving high purity by separating the target PEGylated PROTAC from closely related impurities.[12]

Data Presentation

Table 1: Troubleshooting Low Yield in PROTAC Synthesis

Potential Cause Possible Explanation Recommended Solution(s) Citation(s)
Inefficient Coupling Suboptimal reaction conditions for amide bond formation.Optimize coupling reagents, reaction time, and temperature. Consider using NMP as a solvent.[6][11]
Thiol Oxidation Formation of disulfide bonds leading to unreactive intermediates.Protect the thiol group with a suitable protecting group (e.g., Trt).[11]
Poor Purification Recovery Strong adhesion of polar PROTACs to normal-phase silica.Use reverse-phase preparative HPLC (RP-HPLC) for purification.[11][12]

Table 2: Troubleshooting Purification of PEGylated PROTACs

Challenge Common Cause(s) Recommended Chromatographic Technique(s) Citation(s)
Heterogeneous Mixture Unreacted starting materials, excess PEG reagent, multiple PEGylated species.A multi-step approach combining SEC, IEX, and RP-HPLC is often necessary.[12][13]
Co-elution of Impurities Similar physicochemical properties of the desired product and impurities.Optimize the gradient in RP-HPLC or IEX to improve resolution. Consider using a different stationary phase.[12]
Low Recovery Non-specific binding to the column matrix.Adjust mobile phase composition or consider a different column chemistry.[13]

Experimental Protocols

Protocol 1: General Two-Step Synthesis of a PROTAC using a Hydroxy-PEG-Acid Linker

This protocol outlines a representative two-step synthesis involving the sequential amide coupling of a linker to an amine-containing protein of interest (POI) ligand and an amine-containing E3 ligase ligand.[14]

Step 1: Synthesis of POI-Linker Intermediate

  • Dissolve the amine-functionalized POI ligand (1 equivalent) and Hydroxy-PEG-acid linker (1.1 equivalents) in a suitable solvent such as DMF.

  • Add a coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents).

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the POI-linker intermediate.

Step 2: Synthesis of the Final PROTAC

  • Dissolve the POI-linker intermediate (1 equivalent) in a suitable solvent such as DCM.

  • Activate the terminal hydroxyl group. This can be achieved by various methods, for example, by converting it to a mesylate by reacting with methanesulfonyl chloride (1.5 equivalents) and a base (e.g., triethylamine, 2 equivalents) at 0°C.

  • After activation is complete (monitor by LC-MS), add the amine-containing E3 ligase ligand (1.2 equivalents).

  • Stir the reaction at room temperature overnight, monitoring progress by LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup as described in Step 1.

  • Purify the final PROTAC product by preparative RP-HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.[14]

Protocol 2: General Multi-Step Purification of PEGylated PROTACs

This protocol provides a general workflow for the purification of PEGylated PROTACs, which may require optimization for your specific molecule.[12]

  • Initial Capture/Cleanup (Optional): If the crude reaction mixture contains a significant amount of small molecule impurities, a preliminary solid-phase extraction (SPE) step can be beneficial.

  • Size Exclusion Chromatography (SEC):

    • Objective: To remove unreacted PEG and other low molecular weight impurities.

    • Column: Select a column with a pore size appropriate for the size of your PEGylated PROTAC.

    • Mobile Phase: Use a buffer in which your PROTAC is soluble and stable (e.g., PBS).

    • Procedure: Equilibrate the column, inject the sample, and collect fractions corresponding to the high molecular weight peak.

  • Ion Exchange Chromatography (IEX):

    • Objective: To separate the PEGylated PROTAC from unreacted PROTAC and positional isomers.

    • Column: Choose an anion or cation exchange column based on the predicted pI of your PROTAC.

    • Buffers: Use a low salt buffer (Buffer A) and a high salt buffer (Buffer B).

    • Procedure: Equilibrate the column with Buffer A, load the sample, and elute with a linear gradient of Buffer B. Collect and analyze fractions.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step:

    • Objective: To achieve high purity by separating the target PEGylated PROTAC from closely related impurities.

    • Column: A C4, C8, or C18 column is typically used.

    • Mobile Phases: Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Mobile Phase B: 0.1% TFA in acetonitrile.

    • Procedure: Equilibrate the column with a low percentage of Mobile Phase B, inject the sample, and elute with a suitable gradient of Mobile Phase B. Collect fractions and verify purity by analytical LC-MS.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start Low PROTAC Activity Observed Check_Synthesis Verify Compound Identity & Purity? Start->Check_Synthesis Purification_Issues Address Purification Challenges Check_Synthesis->Purification_Issues No Check_Permeability Assess Cell Permeability? Check_Synthesis->Check_Permeability Yes Purification_Issues->Check_Synthesis Modify_Linker_Props Optimize Linker Physicochemical Properties Check_Permeability->Modify_Linker_Props No Check_Ternary_Complex Confirm Ternary Complex Formation? Check_Permeability->Check_Ternary_Complex Yes Modify_Linker_Props->Check_Permeability Optimize_Linker_Length Optimize Linker Length & Composition Check_Ternary_Complex->Optimize_Linker_Length No Hook_Effect Investigate for Hook Effect? Check_Ternary_Complex->Hook_Effect Yes Optimize_Linker_Length->Check_Ternary_Complex Adjust_Concentration Adjust PROTAC Concentration Hook_Effect->Adjust_Concentration Yes Success Improved PROTAC Activity Hook_Effect->Success No Adjust_Concentration->Success

Caption: A troubleshooting workflow for low PROTAC activity.

References

How to confirm successful conjugation with Boc-NH-PEG4-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG4-CH2CH2COOH. This guide provides answers to frequently asked questions and troubleshooting advice to help you successfully confirm the conjugation of this bifunctional PEG linker to your molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional linker molecule used in bioconjugation, drug delivery, and proteomics.[1][2] It consists of three key components:

  • A Boc-protected amine (Boc-NH-) : This protecting group masks an amine functionality, which can be removed under acidic conditions for subsequent modification steps.[1]

  • A tetraethylene glycol spacer (PEG4) : This hydrophilic spacer enhances the aqueous solubility and can reduce the immunogenicity of the conjugated molecule.[1]

  • A terminal carboxylic acid (-CH2CH2COOH) : This group allows for covalent attachment to primary amines (e.g., lysine (B10760008) residues on a protein) through the formation of a stable amide bond.[1]

It is commonly used as a linker for antibody-drug conjugates (ADCs) and in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3][4]

Q2: How do I activate the carboxylic acid group for conjugation to an amine?

The most common method for activating the carboxylic acid is using carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][5][6] This two-step process first creates a semi-stable NHS ester, which then readily reacts with a primary amine on your target molecule to form a stable amide bond.[5][6] The activation reaction is most efficient at a pH between 4.5 and 7.2, while the subsequent reaction with the amine is best performed at a pH of 7 to 8.[7]

Q3: Which analytical techniques are recommended to confirm a successful conjugation?

To confirm successful conjugation, a combination of analytical techniques is recommended, as each provides complementary information.[8] The primary methods are:

  • Mass Spectrometry (MS) : To confirm the mass increase in the target molecule corresponding to the addition of the linker.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To identify the characteristic signals of the PEG linker in the conjugated product.[8][10][11][12]

  • High-Performance Liquid Chromatography (HPLC) : To separate the conjugated product from the unreacted starting materials and monitor reaction progress.[8][10][13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : To detect the formation of the new amide bond.[14][15]

Q4: What are the key indicators of successful conjugation in each analytical technique?

The key indicators are summarized in the table below.

Analytical TechniqueKey Indicator of Successful Conjugation
Mass Spectrometry (MS) An increase in the molecular weight of the target molecule equal to the mass of the added PEG linker (minus water). The mass of this compound is 365.4 g/mol .[2]
¹H NMR Spectroscopy Appearance of a characteristic broad singlet signal for the PEG backbone protons (-O-CH₂-CH₂-O-) in the region of 3.5-3.7 ppm.[8]
HPLC Appearance of a new peak with a different retention time compared to the starting materials. The conjugate is typically more hydrophobic and will have a longer retention time in reverse-phase HPLC.[13][16]
FTIR Spectroscopy Appearance of a new C=O stretching band for the amide bond in the region of 1630-1680 cm⁻¹ and an N-H bending vibration around 1640-1650 cm⁻¹.[14][15]

Troubleshooting Guide

This section addresses common problems encountered during the conjugation and confirmation process.

Problem 1: Low or No Conjugation Efficiency

If you observe little to no product formation, consider the following potential causes and solutions.

Potential CauseSuggested Solution
Inactive EDC or NHS EDC and NHS are moisture-sensitive. Use fresh, anhydrous reagents. Allow bottles to warm to room temperature before opening to prevent condensation.[5][6]
Incorrect pH The two-step EDC/NHS reaction is pH-sensitive. Ensure the activation buffer (for NHS-ester formation) is pH 4.5-6.0 and the coupling buffer (for reaction with the amine) is pH 7.2-8.0.[5][7][17]
Presence of Primary Amines in Buffer Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the activated linker. Use amine-free buffers such as MES or PBS.[5]
Hydrolysis of NHS Ester The activated NHS ester is unstable in aqueous solutions. Perform the conjugation step immediately after the activation step.[5][6]

Problem 2: Difficulty Confirming Conjugation by Mass Spectrometry

Mass spectrometry of PEGylated molecules can be challenging due to the heterogeneous nature of PEG and the complexity of the resulting spectra.[9][18]

Potential CauseSuggested Solution
Mass Spectral Congestion PEGylated proteins can acquire multiple charges, leading to complex and difficult-to-interpret spectra.[18] Use a post-column addition of a charge-stripping agent, such as triethylamine (B128534) (TEA), to reduce charge complexity and simplify the spectrum.[18][19][20]
Heterogeneity of Sample Ensure that excess unconjugated PEG linker is removed before analysis, as this can complicate the spectrum. Purification can be achieved using methods like size-exclusion chromatography or dialysis.[9]
Instrument Limitations The ability to resolve PEGylated species depends on the mass resolution of the MS instrument. High-resolution mass spectrometry (e.g., Q-TOF) is recommended.[9][19]

Below is a troubleshooting decision tree to guide your experimental process.

G start Start: Low/No Conjugation Product check_reagents Are EDC/NHS reagents fresh and anhydrous? start->check_reagents check_ph Is the reaction pH correct? (Activation: 4.5-6.0, Coupling: 7.2-8.0) check_reagents->check_ph Yes replace_reagents Solution: Use fresh reagents. Warm to RT before opening. check_reagents->replace_reagents No check_buffer Is the buffer amine-free (e.g., MES, PBS)? check_ph->check_buffer Yes adjust_ph Solution: Prepare fresh buffers and verify pH. check_ph->adjust_ph No check_timing Was the amine-containing molecule added immediately after activation? check_buffer->check_timing Yes change_buffer Solution: Replace buffer with an amine-free alternative. check_buffer->change_buffer No optimize_timing Solution: Minimize delay between activation and coupling steps. check_timing->optimize_timing No end_ok Problem Solved check_timing->end_ok Yes replace_reagents->end_ok adjust_ph->end_ok change_buffer->end_ok optimize_timing->end_ok

Troubleshooting decision tree for low conjugation yield.

Experimental Protocols & Workflows

General Conjugation and Confirmation Workflow

The diagram below illustrates the general workflow for conjugating this compound to a primary amine-containing molecule and confirming the result.

G cluster_0 Conjugation cluster_1 Purification cluster_2 Confirmation activation 1. Activate Carboxylic Acid (Linker + EDC/NHS in Buffer pH 5-6) coupling 2. Couple to Amine (Add target molecule, adjust pH to 7-8) activation->coupling quench 3. Quench Reaction (e.g., with hydroxylamine) coupling->quench purify 4. Purify Conjugate (Dialysis, SEC, or HPLC) quench->purify ms 5a. Mass Spectrometry (MS) purify->ms nmr 5b. NMR Spectroscopy purify->nmr hplc 5c. HPLC Analysis purify->hplc product Confirmed Conjugate ms->product nmr->product hplc->product

General workflow for conjugation and analysis.

Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation [7][21]

This protocol describes the covalent conjugation of the linker to a primary amine-containing biomolecule (e.g., a protein).

Materials:

  • This compound

  • EDC and Sulfo-NHS (or NHS)

  • Activation Buffer: 0.1M MES, 0.5M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1M Tris-HCl, pH 8.0 or 1M Hydroxylamine, pH 8.5

  • Target molecule with primary amines

Procedure:

  • Activation of Linker:

    • Dissolve this compound in Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

    • Add EDC and Sulfo-NHS to the linker solution. A 10-20 fold molar excess of linker and reagents over the target molecule is a common starting point.

    • Incubate the mixture at room temperature for 15-30 minutes with gentle mixing.

  • Conjugation to Target Molecule:

    • Add the activated linker solution to your target molecule, which has been prepared in Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to deactivate any remaining NHS-esters.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).

Protocol 2: Confirmation by Mass Spectrometry (MS) [9][19]

Procedure:

  • Sample Preparation: Prepare the purified conjugate at a suitable concentration (e.g., 1 mg/mL) in a buffer compatible with MS analysis (e.g., 10mM ammonium (B1175870) acetate).

  • LC-MS Analysis:

    • Inject the sample onto a reverse-phase HPLC column (e.g., C4 or C18) coupled to a high-resolution mass spectrometer (e.g., ESI-Q-TOF).[19]

    • Elute the sample using a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing 0.1% trifluoroacetic acid (TFA) or formic acid.[22]

  • Data Analysis:

    • Acquire the mass spectrum of the eluting peak corresponding to your conjugate.

    • Use deconvolution software to convert the charge-state envelope into a zero-charge mass spectrum.[9][18]

    • Compare the deconvoluted mass of the conjugate to the theoretical mass of the starting molecule plus the mass of the linker (365.4 Da).

Protocol 3: Confirmation by ¹H NMR Spectroscopy [11][12]

Procedure:

  • Sample Preparation: Lyophilize the purified conjugate to remove protic solvents. Re-dissolve the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Identify the characteristic broad singlet of the PEG backbone protons (-O-CH₂-CH₂-O-) at approximately 3.6 ppm.[8][23]

    • By integrating this PEG signal relative to a known, unique signal from your target molecule, you can determine the degree of conjugation.[11]

References

Validation & Comparative

Characterizing Boc-NH-PEG4-CH2CH2COOH Conjugates: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated linkers such as Boc-NH-PEG4-CH2CH2COOH is a critical step in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Verifying the identity, purity, and stability of these reagents is paramount to ensure the quality and efficacy of the final therapeutic. This guide provides an objective comparison of mass spectrometry with other key analytical techniques for the characterization of this compound, supported by expected experimental data and detailed protocols.

Mass Spectrometry: The Gold Standard for Molecular Weight Confirmation

Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of this compound, providing unequivocal evidence of its chemical identity. Electrospray Ionization (ESI) is the most common ionization method for this type of molecule due to its soft ionization nature, which keeps the molecule intact.

Expected Mass Spectrometry Data

This compound has a monoisotopic molecular weight of 365.2050 g/mol . When analyzed by ESI-MS in positive ion mode, several characteristic ions are expected to be observed due to the formation of adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺), which are commonly present in solvents and on lab materials.

IonTheoretical m/z
[M+H]⁺366.2123
[M+Na]⁺388.1942
[M+K]⁺404.1682
[M-Boc+H]⁺266.1598
[M-C₄H₈+H]⁺ (from Boc)310.1652

Table 1: Expected m/z values for this compound in positive ion ESI-MS.

Experimental Protocol: LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it provides purity information from the chromatography and molecular weight confirmation from the mass spectrometer in a single run.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL. Further dilute to 1-10 µg/mL in the initial mobile phase.

  • Liquid Chromatography (LC):

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically effective.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS):

    • System: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 8-12 L/min (typically nitrogen).

    • Mass Range: Scan from m/z 100 to 1000.

Comparison with Alternative Analytical Techniques

While mass spectrometry is essential, a multi-faceted approach using orthogonal techniques is required for comprehensive characterization.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Precise molecular weight, confirmation of elemental composition (high-res MS), impurity identification.Unambiguous identification, high sensitivity.Provides limited information on isomeric purity or structural conformation.
HPLC / UPLC Purity assessment, quantification of impurities, retention time for identity confirmation.High precision and reproducibility for purity determination.[]Does not provide structural information; co-eluting impurities may be missed without a mass detector.
Nuclear Magnetic Resonance (NMR) Detailed structural elucidation, confirmation of atom connectivity, isomeric purity.Provides definitive structural information.Lower sensitivity than MS, requires higher sample concentration, more complex data interpretation.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups (e.g., C=O, N-H, C-O-C).Fast and non-destructive.Provides general functional group information, not detailed structural connectivity.

Table 2: Comparison of primary analytical techniques for the characterization of this compound.

Detailed Methodologies for Alternative Techniques

High-Performance Liquid Chromatography (HPLC/UPLC)

Objective: To determine the purity of the conjugate and quantify any related impurities. The protocol is often identical to the LC portion of the LC-MS method described above, with detection performed by a UV detector (typically at 214 nm for amide bonds) or an Evaporative Light Scattering Detector (ELSD), as PEG moieties lack a strong UV chromophore.[]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural confirmation by mapping the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or D₂O).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information on the chemical environment of protons. Expected signals include the t-butyl protons of the Boc group (~1.4 ppm), the PEG backbone protons (-O-CH₂-CH₂-O-) as a complex multiplet (~3.6 ppm), and the protons of the propionic acid moiety.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC): Used to confirm the connectivity between protons and carbons, providing definitive structural assignment.

Visualizing the Characterization Workflow

A logical workflow ensures that all critical quality attributes of the this compound conjugate are assessed.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_release Final Product synthesis Synthesized This compound ms Mass Spectrometry (LC-MS) synthesis->ms hplc Purity Analysis (HPLC/UPLC) synthesis->hplc nmr Structural Elucidation (NMR) synthesis->nmr ms_result Confirm MW = 365.4 Da ms->ms_result hplc_result Assess Purity > 95% hplc->hplc_result nmr_result Verify Chemical Structure nmr->nmr_result release Qualified Reagent for Bioconjugation ms_result->release hplc_result->release nmr_result->release

Analytical workflow for this compound.

The diagram below illustrates the general structure and key functional groups of the molecule, which are verified by the analytical techniques described.

Key functional groups of the conjugate.

References

A Comparative Guide to the NMR Analysis of Boc-NH-PEG4-CH2CH2COOH and Its Alternatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of PEG linkers is paramount for the successful design and synthesis of complex biomolecules and drug delivery systems. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of Boc-NH-PEG4-CH2CH2COOH and its common alternatives, offering valuable insights for compound verification and quality control.

This technical guide delves into the ¹H and ¹³C NMR spectral data of the widely used this compound linker and compares it with an alternative featuring a different protecting group, Fmoc-NH-PEG4-CH2CH2COOH, as well as a similar linker with a longer PEG chain, Boc-NH-PEG8-CH2CH2COOH. The provided data, summarized in clear tabular format, and the detailed experimental protocols will aid in the unambiguous identification and purity assessment of these critical reagents.

Comparative Analysis of ¹H and ¹³C NMR Spectral Data

The chemical structure of each PEG linker gives rise to a unique NMR fingerprint. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for the key protons and carbons in this compound and its alternatives. These values are typically recorded in deuterated chloroform (B151607) (CDCl₃) unless otherwise specified.

Table 1: ¹H NMR Spectral Data Comparison

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
This compound Boc-(CH₃)₃~1.44s
-NH-~5.2 (broad)s
-PEG-CH₂-3.55 - 3.75m
-NH-CH₂-~3.30t
-O-CH₂-CH₂-COOH~3.78t
-CH₂-COOH~2.65t
Fmoc-NH-PEG4-CH2CH2COOH Fmoc Aromatic-H7.30 - 7.80m
Fmoc-CH, CH₂4.20 - 4.50m
-NH-~5.4 (broad)s
-PEG-CH₂-3.50 - 3.70m
-NH-CH₂-~3.35t
-O-CH₂-CH₂-COOH~3.75t
-CH₂-COOH~2.60t
Boc-NH-PEG8-CH2CH2COOH Boc-(CH₃)₃~1.44s
-NH-~5.3 (broad)s
-PEG-CH₂-3.60 - 3.70m
-NH-CH₂-~3.31t
-O-CH₂-CH₂-COOH~3.77t
-CH₂-COOH~2.64t

Table 2: ¹³C NMR Spectral Data Comparison

CompoundFunctional GroupChemical Shift (δ, ppm)
This compound Boc-C(CH₃)₃~28.5
Boc-C=O~156.0
-PEG-CH₂-67.0 - 71.0
-NH-CH₂-~40.5
-O-CH₂-CH₂-COOH~67.5
-CH₂-COOH~35.0
-COOH~176.0
Fmoc-NH-PEG4-CH2CH2COOH Fmoc Aromatic-C120.0 - 144.0
Fmoc-CH, CH₂~47.0, ~67.0
Fmoc-C=O~156.5
-PEG-CH₂-69.0 - 71.0
-NH-CH₂-~40.8
-O-CH₂-CH₂-COOH~67.2
-CH₂-COOH~34.8
-COOH~175.5
Boc-NH-PEG8-CH2CH2COOH Boc-C(CH₃)₃~28.4
Boc-C=O~156.1
-PEG-CH₂-70.0 - 70.5
-NH-CH₂-~40.3
-O-CH₂-CH₂-COOH~67.3
-CH₂-COOH~35.1
-COOH~176.2

Experimental Protocols

General Procedure for NMR Sample Preparation and Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the PEG linker in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the range of 0-12 ppm, and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is standard. A wider spectral width (e.g., 0-200 ppm) is necessary to cover all carbon signals. A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different proton groups.

Workflow for Comparative NMR Analysis

The following diagram illustrates the logical workflow for comparing the NMR spectra of different PEG linkers.

NMR_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Comparison Sample1 This compound Dissolve Dissolve in CDCl3 with TMS Sample1->Dissolve Sample2 Alternative Linker (e.g., Fmoc- or PEG8) Sample2->Dissolve H1_NMR 1H NMR Spectroscopy Dissolve->H1_NMR Acquire Spectrum C13_NMR 13C NMR Spectroscopy Dissolve->C13_NMR Acquire Spectrum ProcessSpectra Process Spectra (FT, Phasing, Baseline) H1_NMR->ProcessSpectra C13_NMR->ProcessSpectra AnalyzeShifts Analyze Chemical Shifts & Multiplicities ProcessSpectra->AnalyzeShifts CompareData Compare Data in Tables AnalyzeShifts->CompareData Conclusion Structural Verification & Purity Assessment CompareData->Conclusion

A Comparative Guide to Boc-NH-PEG4-CH2CH2COOH and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the linker connecting a targeting moiety to a payload is a critical determinant of efficacy, stability, and overall performance. This guide provides an objective comparison of Boc-NH-PEG4-CH2CH2COOH with other widely used polyethylene (B3416737) glycol (PEG) linkers in bioconjugation, with a focus on applications in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to this compound

This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal carboxylic acid, separated by a discrete four-unit PEG spacer.[1] The Boc protecting group provides a stable yet readily removable mask for the amine, allowing for controlled, sequential conjugation.[2] The carboxylic acid can be activated to form a stable amide bond with primary amines, such as those on lysine (B10760008) residues of antibodies. The PEG4 spacer enhances aqueous solubility and provides a flexible connection between the conjugated molecules.[1]

Comparative Analysis of PEG Linkers

The choice of a PEG linker significantly impacts the physicochemical properties and biological activity of a bioconjugate. This section compares this compound with two other common classes of heterobifunctional PEG linkers: Maleimide-PEG-NHS esters and DBCO-PEG-NHS esters.

Key Performance Parameters
FeatureThis compoundMaleimide-PEG-NHS EsterDBCO-PEG-NHS Ester
Primary Reactive Groups Boc-protected Amine, Carboxylic AcidMaleimide, NHS EsterDibenzocyclooctyne (DBCO), NHS Ester
Target Functional Groups Amines (after deprotection), Amines (via EDC/NHS)Thiols, AminesAzides, Amines
Reaction Chemistry Amide bond formation, Boc deprotectionMichael addition, Amide bond formationStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Amide bond formation
Conjugation Strategy Sequential, controlledSequential or one-potSequential, bioorthogonal
Bond Stability High (Amide bond)Moderate (Thioether bond can undergo retro-Michael reaction)Very High (Triazole ring)[3]
Specificity HighHigh for thiols, moderate for aminesVery High (Bioorthogonal)[3]
Impact on Antibody-Drug Conjugate (ADC) Properties

The linker plays a pivotal role in defining the therapeutic index of an ADC by influencing its stability, hydrophobicity, and drug-to-antibody ratio (DAR).

ADC PropertyThis compoundMaleimide-PEG-NHS EsterDBCO-PEG-NHS Ester
Drug-to-Antibody Ratio (DAR) Controlled, can achieve high DARCan be variable, potential for aggregation at high DARControlled, can achieve high DAR with good homogeneity
Hydrophobicity Moderately hydrophilicCan increase hydrophobicity, potentially leading to aggregationHydrophilic PEG spacer mitigates hydrophobicity of DBCO group
In Vivo Stability High, due to stable amide bondModerate, potential for payload deconjugation in plasmaHigh, due to stable triazole linkage[3]
Homogeneity Can produce homogeneous conjugates with controlled stoichiometryCan lead to heterogeneous mixturesCan produce highly homogeneous conjugates

Experimental Protocols

Detailed methodologies are crucial for the successful application and comparison of these linkers.

Protocol 1: ADC Synthesis using this compound

This protocol outlines a two-step process for conjugating a drug to an antibody.

  • Activation of this compound:

    • Dissolve this compound, N-hydroxysuccinimide (NHS), and a carbodiimide (B86325) (e.g., EDC) in an anhydrous organic solvent like DMF or DMSO.

    • Stir the reaction at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation to the Drug:

    • Add the amine-containing drug to the activated linker solution.

    • Stir at room temperature overnight.

  • Purification of Drug-Linker Conjugate:

    • Purify the product by reverse-phase HPLC.

  • Boc Deprotection:

    • Dissolve the purified drug-linker conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure.

  • Conjugation to Antibody:

    • Activate the carboxylic acid of a second linker molecule (if creating a PROTAC-like structure) or a payload with EDC/NHS.

    • React the deprotected amine of the drug-linker conjugate with the activated payload.

    • Alternatively, activate the carboxylic acid on the Boc-NH-PEG4-drug and react it with lysine residues on the antibody.

  • Purification of the final ADC:

    • Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other impurities.

Protocol 2: ADC Synthesis using Maleimide-PEG4-NHS Ester

This protocol describes the conjugation of a thiol-containing payload to an antibody.

  • Antibody Modification:

    • React the antibody with the Maleimide-PEG4-NHS ester in a suitable buffer (e.g., PBS, pH 7.2-7.5) for 1-2 hours at room temperature. The NHS ester will react with primary amines on the antibody.

  • Removal of Excess Linker:

    • Purify the maleimide-activated antibody using a desalting column or dialysis to remove unreacted linker.

  • Conjugation to Thiol-containing Payload:

    • Add the thiol-containing payload to the purified maleimide-activated antibody.

    • Incubate for 1-4 hours at room temperature or overnight at 4°C.

  • Purification of the final ADC:

    • Purify the ADC using SEC.

Protocol 3: ADC Synthesis using DBCO-PEG4-NHS Ester

This protocol outlines a bioorthogonal conjugation strategy.

  • Antibody Modification with Azide (B81097):

    • Introduce azide groups onto the antibody using a reagent such as Azido-PEG4-NHS ester.

    • Purify the azido-antibody.

  • Drug Modification with DBCO:

    • React the amine-containing drug with DBCO-PEG4-NHS ester to attach the DBCO moiety.

    • Purify the DBCO-drug conjugate.

  • Click Chemistry Reaction:

    • Mix the azido-antibody and the DBCO-drug conjugate in a suitable buffer (e.g., PBS, pH 7.4).

    • Incubate at room temperature for 4-12 hours or at 4°C overnight.

  • Purification of the final ADC:

    • Purify the final ADC using SEC.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.[4][5][6]

  • Sample Preparation:

  • HIC-HPLC Analysis:

    • Inject the sample onto a HIC column (e.g., TSKgel Butyl-NPR).

    • Elute the ADC species using a decreasing salt gradient with a low-salt mobile phase (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Data Analysis:

    • Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

Visualizing Bioconjugation Workflows and Pathways

Graphviz diagrams are provided to illustrate key processes.

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker Activation & Drug Conjugation cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Purification & Characterization Linker Linker Activated_Linker_Drug Activated Linker-Drug Linker->Activated_Linker_Drug EDC/NHS Drug Drug Drug->Activated_Linker_Drug ADC Antibody-Drug Conjugate Activated_Linker_Drug->ADC Antibody Antibody Antibody->ADC Purification Purification (SEC) ADC->Purification Characterization Characterization (HIC for DAR) Purification->Characterization

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Target Protein Degradation

Caption: Mechanism of action for PROTAC-mediated protein degradation.

Conclusion

The selection of a PEG linker is a critical decision in the design of bioconjugates. This compound offers a versatile and controlled approach for sequential conjugations, yielding stable amide bonds. Maleimide-based linkers provide high reactivity towards thiols but may have limitations in terms of in vivo stability. DBCO-based linkers, utilized in bioorthogonal click chemistry, offer exceptional stability and specificity, making them ideal for complex biological environments. The choice of linker should be guided by the specific requirements of the application, including the nature of the molecules to be conjugated, the desired stability of the final product, and the intended biological use.

References

A Head-to-Head Comparison of Boc-NH-PEG4-CH2CH2COOH and Fmoc-NH-PEG4-CH2CH2COOH in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of heterobifunctional linkers is a critical step in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), PROTACs, and PEGylated proteins. The choice between a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protected amine on a PEG linker dictates the overall synthetic strategy due to their orthogonal deprotection chemistries. This guide provides an objective comparison of Boc-NH-PEG4-CH2CH2COOH and Fmoc-NH-PEG4-CH2CH2COOH, offering insights into their respective performance characteristics, supported by established chemical principles and generalized experimental protocols.

At their core, both this compound and Fmoc-NH-PEG4-CH2CH2COOH are bifunctional PEG linkers designed for sequential conjugations. They each possess a terminal carboxylic acid for coupling to amine-containing molecules and a protected primary amine that, once deprotected, allows for subsequent reaction with another molecule. The key difference lies in the nature of the amine-protecting group. The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by secondary amines such as piperidine (B6355638). This fundamental difference in their deprotection conditions is the primary factor influencing their selection for a particular synthetic workflow.

Comparative Analysis of Physicochemical and Reactive Properties

The decision to use a Boc- or Fmoc-protected PEG linker is often contingent on the stability of the molecules to be conjugated. For instance, if a payload molecule is sensitive to acidic conditions, an Fmoc-protected linker would be the preferred choice. Conversely, if a molecule is unstable in the presence of bases, a Boc-protected linker is more suitable.

FeatureThis compoundFmoc-NH-PEG4-CH2CH2COOH
Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acid-labile (e.g., TFA, HCl)[1]Base-labile (e.g., Piperidine)[2]
Orthogonality Orthogonal to base-labile protecting groups.Orthogonal to acid-labile protecting groups.
Potential Side Reactions Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation generated during deprotection.[3]Aspartimide formation, especially in sequences containing aspartic acid. Diketopiperazine formation at the N-terminal dipeptide stage.[4]
Solubility The PEG4 linker enhances aqueous solubility.[5]The PEG4 linker enhances aqueous solubility.[2]
Applications ADCs, PROTACs, PEGylation.[5][6][7]ADCs, PROTACs, PEGylation.[8][9][10]

Performance in a Representative Application: Antibody-Drug Conjugate (ADC) Synthesis

To illustrate the practical implications of choosing between these two linkers, a hypothetical experiment on the final step of an ADC synthesis is presented below. In this scenario, the linker is first conjugated to a cytotoxic drug, and then the protecting group is removed to allow for conjugation to an antibody.

Illustrative Experimental Data:

ParameterBoc-NH-PEG4-Drug ConjugateFmoc-NH-PEG4-Drug Conjugate
Deprotection Reagent 20% TFA in DCM20% Piperidine in DMF
Deprotection Time 30 minutes10 minutes
Yield of Deprotected Linker-Drug ~90%~95%
Purity of Deprotected Linker-Drug (by HPLC) >95%>97%
Final ADC Yield (after conjugation to antibody) ~85%~88%
Final ADC Purity (by SEC) >98%>98%

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific drug, antibody, and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the deprotection of Boc- and Fmoc-protected PEG linkers and their subsequent conjugation.

Protocol 1: Boc Deprotection and Conjugation

This protocol describes the removal of the Boc group from a Boc-NH-PEG4-Drug conjugate and its subsequent reaction with an antibody.

Materials:

  • Boc-NH-PEG4-Drug conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Diisopropylethylamine (DIPEA)

  • Antibody in a suitable buffer (e.g., PBS pH 7.4)

  • Amine-reactive ester of the drug (for the final conjugation)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-NH-PEG4-Drug conjugate in DCM.

    • Add TFA to a final concentration of 20-50% (v/v).

    • Add TIS (2.5-5% v/v) to scavenge the tert-butyl cations.

    • Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.[1]

  • Conjugation to Antibody:

    • Dissolve the deprotected NH2-PEG4-Drug conjugate in a suitable buffer containing the antibody.

    • Adjust the pH of the solution to ~8.5 with DIPEA to facilitate the reaction with an amine-reactive ester of the drug.

    • Add the activated drug to the antibody-linker solution.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Purify the final ADC using SEC.

Protocol 2: Fmoc Deprotection and Conjugation

This protocol outlines the removal of the Fmoc group and subsequent conjugation.

Materials:

  • Fmoc-NH-PEG4-Drug conjugate

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Antibody in a suitable buffer (e.g., PBS pH 7.4)

  • Amine-reactive ester of the drug

  • SEC system for purification

Procedure:

  • Fmoc Deprotection:

    • Dissolve the Fmoc-NH-PEG4-Drug conjugate in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the reaction at room temperature for 10-20 minutes.

    • The completion of the reaction can be monitored by the disappearance of the Fmoc-adduct's UV absorbance.

    • Remove the piperidine and byproducts by precipitation of the product with diethyl ether or by solid-phase extraction.

  • Conjugation to Antibody:

    • Follow the same procedure as in the Boc protocol for conjugation to the antibody.

Visualizing the Workflow

The following diagrams illustrate the deprotection mechanisms and a generalized workflow for ADC synthesis using these linkers.

Boc_Deprotection Boc_PEG_Drug Boc-NH-PEG4-Drug Deprotected_PEG_Drug H3N+-PEG4-Drug (TFA salt) Boc_PEG_Drug->Deprotected_PEG_Drug Deprotection tBu_cation tert-butyl cation Boc_PEG_Drug->tBu_cation Elimination TFA TFA TFA->Boc_PEG_Drug

Boc deprotection mechanism.

Fmoc_Deprotection Fmoc_PEG_Drug Fmoc-NH-PEG4-Drug Deprotected_PEG_Drug H2N-PEG4-Drug Fmoc_PEG_Drug->Deprotected_PEG_Drug Deprotection Fulvene_Adduct Dibenzofulvene-piperidine adduct Fmoc_PEG_Drug->Fulvene_Adduct Elimination Piperidine Piperidine Piperidine->Fmoc_PEG_Drug

Fmoc deprotection mechanism.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Drug Conjugation cluster_deprotection Deprotection cluster_conjugation Antibody Conjugation Linker Boc/Fmoc-NH-PEG4-COOH Linker_Drug Boc/Fmoc-NH-PEG4-Drug Linker->Linker_Drug Drug Drug-NH2 Drug->Linker_Drug Deprotected_Linker_Drug H2N-PEG4-Drug Linker_Drug->Deprotected_Linker_Drug Acid or Base Linker_Drug->Deprotected_Linker_Drug ADC Antibody-Drug Conjugate Deprotected_Linker_Drug->ADC Deprotected_Linker_Drug->ADC Antibody Antibody-COOH Antibody->ADC

Generalized ADC synthesis workflow.

Conclusion

The choice between this compound and Fmoc-NH-PEG4-CH2CH2COOH is fundamentally a strategic one, dictated by the chemical sensitivities of the molecules to be conjugated. Both linkers offer the benefits of a hydrophilic PEG spacer to improve the pharmacokinetic properties of the final conjugate. The Boc-based linker provides a robust option for workflows that can tolerate acidic conditions for deprotection, while the Fmoc-based linker is the preferred choice when acid-sensitive functionalities must be preserved. A thorough understanding of their orthogonal deprotection chemistries and potential side reactions is essential for the successful design and synthesis of complex bioconjugates for therapeutic and research applications.

References

The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a critical determinant of the therapeutic success of Antibody-Drug Conjugates (ADCs). Among various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a versatile component for optimizing ADC performance. The length of the PEG chain is a key parameter that can be modulated to fine-tune the physicochemical and pharmacological properties of an ADC, ultimately impacting its efficacy and safety profile. This guide provides an objective comparison of ADCs with different length PEG linkers, supported by experimental data, to inform rational ADC design.

The Role of PEG Linkers in ADC Development

PEGylation, the covalent attachment of PEG chains, offers several advantages in the context of ADCs.[1] Many potent cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation, reduced solubility, and rapid clearance from circulation, especially at higher drug-to-antibody ratios (DARs).[2][3][4][5] The inclusion of a hydrophilic PEG linker can counteract the hydrophobicity of the payload, thereby mitigating these issues.[2][6]

Key benefits of incorporating PEG linkers in ADCs include:

  • Improved Hydrophilicity and Solubility: PEG chains increase the overall water solubility of the ADC, preventing aggregation and ensuring stability in the bloodstream.[2][6]

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its plasma half-life.[1][2] This extended circulation time can lead to greater accumulation of the ADC in tumor tissue.[1]

  • Reduced Immunogenicity: The PEG chain can shield the payload and portions of the antibody from the immune system, potentially lowering the immunogenicity of the ADC.[1][2]

  • Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[1]

Comparative Analysis of ADC Efficacy with Varying PEG Linker Lengths

The length of the PEG linker is a critical variable that influences a range of ADC properties, from its behavior in circulation to its potency against cancer cells. A recurring theme in the literature is the trade-off between enhanced pharmacokinetics and potentially reduced in vitro cytotoxicity with increasing PEG length.[1]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies, comparing the performance of ADCs with different PEG linker lengths. It is important to note that the data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthADC ConstructAnimal ModelKey Pharmacokinetic ParametersReference
Non-PEGylatedGeneric IgG-MMAE (DAR 8)RatRapid Clearance[3][4]
PEG2Generic IgG-MMAE (DAR 8)RatIncreased clearance compared to longer PEGs[3][4][7]
PEG4Generic IgG-MMAE (DAR 8)RatIncreased clearance compared to longer PEGs[3][4][7]
PEG8Generic IgG-MMAE (DAR 8)RatSlower clearance; threshold for minimal clearance reached[3][4][7]
PEG12Generic IgG-MMAE (DAR 8)RatSlower clearance, similar to PEG8 and PEG24[3][4][7]
PEG24Generic IgG-MMAE (DAR 8)RatSlower clearance, similar to PEG8 and PEG12[3][4][7]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

PEG Linker LengthADC ConstructCell LineIC50Reference
Non-PEGylatedAffibody-MMAENCI-N87, BT-474Most potent[8]
4 kDa PEGAffibody-MMAENCI-N87, BT-474Reduced potency vs. non-PEGylated[8]
10 kDa PEGAffibody-MMAENCI-N87, BT-474Least potent in vitro[8]
PEG4Trastuzumab-MMAE (DAR 8)HER2+ cell linesIn the nanomolar range[9]
PEG8Trastuzumab-MMAE (DAR 8)HER2+ cell linesIn the nanomolar range[9]
PEG12Trastuzumab-MMAE (DAR 8)HER2+ cell linesIn the nanomolar range[9]

Table 3: Impact of PEG Linker Length on In Vivo Antitumor Efficacy

PEG Linker LengthADC ConstructXenograft ModelKey Efficacy OutcomeReference
Non-PEGylatedGeneric ADCL540cy subcutaneous xenograft11% decrease in tumor weight[10]
PEG2Generic ADCL540cy subcutaneous xenograft35-45% decrease in tumor weight[10]
PEG4Generic ADCL540cy subcutaneous xenograft35-45% decrease in tumor weight[10]
PEG8Generic ADCL540cy subcutaneous xenograft75-85% reduction in tumor weight[10]
PEG12Generic ADCL540cy subcutaneous xenograft75-85% reduction in tumor weight[10]
PEG24Generic ADCL540cy subcutaneous xenograft75-85% reduction in tumor weight[10]
10 kDa PEGAffibody-MMAENCI-N87 tumor modelMost ideal tumor therapeutic ability[8]

The compiled data suggests a clear trend: increasing PEG linker length generally leads to a longer plasma half-life and, in some cases, improved in vivo efficacy.[1] However, this can be accompanied by a decrease in in vitro cytotoxicity.[1][8] This trade-off highlights the importance of optimizing the PEG linker length for each specific ADC.[1] A study on a PEGylated glucuronide-MMAE linker found that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a further significant advantage in this parameter.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to support the design of comparable studies.

In Vitro Cytotoxicity Assay
  • Cell Lines: Human gastric carcinoma NCI-N87 and breast cancer BT-474 cells (HER2-positive), and prostate cancer PC-3 cells (HER2-negative control).[8]

  • Methodology:

    • Cells are seeded in 96-well plates and cultured overnight.

    • ADCs with varying PEG linker lengths are serially diluted and added to the wells.

    • Cells are incubated with the ADCs for 72 hours.[8]

    • Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

    • IC50 values (the concentration of ADC that inhibits cell growth by 50%) are calculated from the dose-response curves.

Pharmacokinetic (PK) Studies in Rodents
  • Animal Model: Sprague-Dawley rats or BALB/c mice.[7]

  • Methodology:

    • A single intravenous (IV) dose of the ADC is administered to the animals.

    • Blood samples are collected at various time points post-injection.

    • The concentration of the ADC in the plasma is determined using an enzyme-linked immunosorbent assay (ELISA) or a similar quantitative method.

    • Pharmacokinetic parameters such as clearance, half-life (t1/2), and area under the curve (AUC) are calculated using appropriate software.

In Vivo Antitumor Efficacy Studies in Xenograft Models
  • Animal Model: Severe combined immunodeficient (SCID) mice bearing subcutaneous tumor xenografts (e.g., L540cy, NCI-N87).[8][10]

  • Methodology:

    • Tumor cells are implanted subcutaneously into the mice.

    • Once tumors reach a predetermined size, mice are randomized into treatment groups.

    • ADCs with different PEG linker lengths are administered, typically via IV injection, at a specified dose and schedule.

    • Tumor volume and body weight are measured regularly throughout the study.

    • Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.

Visualizing the Impact of PEG Linkers

ADC Structure with Varying PEG Linker Lengths

ADC_Structure cluster_antibody Antibody cluster_linkers PEG Linkers of Varying Length cluster_payload Payload Antibody Monoclonal Antibody Linker_Short Short PEG (e.g., PEG4) Antibody->Linker_Short Conjugation Linker_Medium Medium PEG (e.g., PEG8) Antibody->Linker_Medium Conjugation Linker_Long Long PEG (e.g., PEG24) Antibody->Linker_Long Conjugation Payload Cytotoxic Payload Linker_Short->Payload Linker_Medium->Payload Linker_Long->Payload

Caption: Structure of an ADC with short, medium, and long PEG linkers.

Experimental Workflow for Evaluating ADC Efficacy

ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Optimization Synthesis Synthesize ADCs with Varying PEG Linker Lengths Characterization Characterize DAR and Physicochemical Properties Synthesis->Characterization Cytotoxicity Assess Cytotoxicity (IC50) in Cancer Cell Lines Characterization->Cytotoxicity PK_Study Conduct Pharmacokinetic Studies in Rodents Characterization->PK_Study Analysis Analyze PK/PD Relationship and Therapeutic Window Cytotoxicity->Analysis Efficacy_Study Evaluate Antitumor Efficacy in Xenograft Models PK_Study->Efficacy_Study Efficacy_Study->Analysis Optimization Select Optimal PEG Linker Length Analysis->Optimization

Caption: Workflow for ADC efficacy evaluation with different PEG linkers.

Signaling Pathway of ADC Action

ADC_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC in Circulation Receptor Target Antigen (Receptor) ADC->Receptor Targeting Binding ADC Binds to Receptor Receptor->Binding Internalization Internalization via Endocytosis Binding->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release (Linker Cleavage) Lysosome->Release Payload Active Payload Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

References

In-Vitro Stability of PROTACs: A Comparative Guide Featuring Boc-NH-PEG4-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in-vitro stability of Proteolysis Targeting Chimeras (PROTACs) is a critical parameter influencing their therapeutic efficacy. This guide provides a comparative analysis of PROTAC stability, with a special focus on those incorporating the popular Boc-NH-PEG4-CH2CH2COOH linker. We will delve into experimental data, detailed protocols for stability assays, and visualizations of relevant biological pathways and experimental workflows.

The Role of the Linker in PROTAC Stability

The linker component of a PROTAC, which connects the target protein-binding ligand and the E3 ligase-recruiting ligand, is a key determinant of its overall stability, solubility, and permeability. The choice of linker can significantly impact the PROTAC's pharmacokinetic and pharmacodynamic properties.

This compound , a polyethylene (B3416737) glycol (PEG)-based linker, is frequently employed in PROTAC design. The PEG component generally enhances the aqueous solubility of the PROTAC molecule, a crucial factor for bioavailability.[1][2] The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for controlled, sequential synthesis of the PROTAC molecule.

Comparative In-Vitro Stability of PROTAC Linkers

The stability of a PROTAC is typically assessed in various in-vitro systems that mimic physiological conditions, such as human liver microsomes (HLM) and plasma. These assays help predict the metabolic fate and persistence of the PROTAC in the body.

While direct head-to-head quantitative stability data for PROTACs with the this compound linker versus other linkers is not extensively available in publicly accessible literature, we can infer performance based on the general properties of different linker classes.

Table 1: General Comparison of In-Vitro Stability for Different PROTAC Linker Types

Linker TypeIn-Vitro Stability (General Trend)Key CharacteristicsReferences
PEG-based (e.g., this compound) Moderate to HighEnhances aqueous solubility. May be susceptible to oxidative metabolism.[1][2][3]
Alkyl HighGenerally more metabolically stable than PEG linkers. Can be more hydrophobic, potentially reducing solubility.[4]
Rigid (e.g., containing cyclic structures) HighConformational rigidity can improve metabolic stability and ternary complex formation.[]

Note: The actual stability of a PROTAC is highly dependent on the specific chemical structures of the target-binding ligand, the E3 ligase ligand, and the overall molecular architecture, not just the linker type.

Experimental Protocols for In-Vitro Stability Assays

Accurate assessment of in-vitro stability is crucial for the selection and optimization of PROTAC candidates. Below are detailed protocols for two standard assays.

Human Liver Microsome (HLM) Stability Assay

This assay evaluates the metabolic stability of a PROTAC in the presence of liver enzymes.

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Control compounds (one high and one low clearance)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, combine the HLM, phosphate buffer, and the test PROTAC. Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent PROTAC at each time point.

  • Data Analysis: Calculate the in-vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining PROTAC against time.

Plasma Stability Assay

This assay determines the stability of a PROTAC in the presence of plasma enzymes.

Materials:

  • Test PROTAC compound

  • Human plasma (pooled)

  • Phosphate buffer (pH 7.4)

  • Control compounds

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test PROTAC and control compounds.

  • Incubation: In a 96-well plate, combine the plasma and the test PROTAC. Incubate at 37°C.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction with cold acetonitrile.

  • Sample Processing: Centrifuge the samples to remove precipitated proteins.

  • Analysis: Quantify the remaining parent PROTAC in the supernatant using LC-MS/MS.

  • Data Analysis: Determine the percentage of the PROTAC remaining at each time point compared to the 0-minute sample.

Visualizing PROTAC Action and Experimental Design

Diagrams are powerful tools for understanding complex biological processes and experimental workflows.

Signaling Pathway: PI3K/AKT/mTOR

PROTACs are increasingly being developed to target key proteins in cancer signaling pathways, such as the PI3K/AKT/mTOR pathway.[6][7][8][9]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Proteasome Proteasome PI3K->Proteasome PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PROTAC PROTAC (e.g., targeting PI3K) PROTAC->PI3K Induces Degradation

Caption: PROTAC-mediated degradation of PI3K in the PI3K/AKT/mTOR pathway.

Experimental Workflow for In-Vitro Stability Assay

The following diagram illustrates the key steps in a typical in-vitro stability assay for a PROTAC.

PROTAC_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Stock Prepare PROTAC Stock Solution Incubate Incubate PROTAC with Matrix (HLM or Plasma) at 37°C Stock->Incubate Timepoints Collect Aliquots at Multiple Time Points Incubate->Timepoints Quench Quench Reaction with Cold Acetonitrile Timepoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate Half-Life (t½) or % Remaining LCMS->Data

Caption: Workflow for a PROTAC in-vitro stability assay.

Conclusion

The in-vitro stability of a PROTAC is a multifaceted property governed by the interplay of its constituent parts. While PEG-based linkers like this compound offer advantages in terms of solubility, their metabolic stability must be carefully evaluated. The choice of linker should be guided by empirical data from robust in-vitro assays. By systematically evaluating different linker types and understanding their impact on stability, researchers can rationally design PROTACs with improved drug-like properties, ultimately accelerating the development of this promising therapeutic modality.

References

The Impact of PEG4 Linkers on the Biological Activity of Bioconjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of effective bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall physicochemical properties, pharmacokinetics, and biological activity of the conjugate. This guide provides a comparative analysis of conjugates synthesized with the hydrophilic tetraethylene glycol (PEG4) linker, Boc-NH-PEG4-CH2CH2COOH, against other linker technologies, supported by experimental data from published studies.

The this compound linker provides a flexible and hydrophilic spacer that can enhance the aqueous solubility of hydrophobic drug payloads and modulate the stability and efficacy of the final conjugate. Its defined length and composition offer advantages in the rational design and optimization of targeted therapeutics.

Comparative Analysis of Biological Activity

The following tables summarize quantitative data from studies evaluating conjugates synthesized with PEG4 linkers compared to other linker types.

Table 1: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
Targeting LigandPayloadLinker TypeConjugation SiteTarget Cell LineIC50 (nM)Reference
Anti-EpCAM AntibodyMaytansinoid DM1PEG4 (hydrophilic) CysteineMDR1-expressing cancer cellsPotent activity[1]
Anti-EpCAM AntibodyMaytansinoid DM1SMCC (non-polar)CysteineMDR1-expressing cancer cellsReduced activity[1]
TrastuzumabAuristatinPEG4 CysteineHER2+ cancer cellsData not availableGeneral knowledge
TrastuzumabAuristatinVal-CitCysteineHER2+ cancer cellsPotent activityGeneral knowledge

Note: Specific IC50 values were not provided in the referenced abstract for the anti-EpCAM ADC, but the study highlighted the superior performance of the PEG4-linked conjugate in overcoming multidrug resistance.

Table 2: In Vitro Degradation Efficiency of PROTACs
Target ProteinE3 Ligase LigandLinker TypeTarget Cell LineDC50 (µM)Dmax (%)Reference
Soluble Epoxide Hydrolase (sEH)ThalidomidePEG4 HepG2~1High[2]
Soluble Epoxide Hydrolase (sEH)ThalidomideOther (not specified)HepG2VariableVariable[2]
Bruton's Tyrosine Kinase (BTK)IAP binderPEG4 THP-1No degradation0[3]
Bruton's Tyrosine Kinase (BTK)Reversible IAP binderPEG4 THP-1Degradation observedData not available[3]

Note: The study on sEH PROTACs indicated that the PEG4 linker provided the highest degradation efficiency among the tested linkers. The BTK PROTAC study highlights that the linker's efficacy is also dependent on the nature of the binder-target interaction (covalent vs. reversible).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of Antibody-Drug Conjugates (ADCs)

Materials:

  • Monoclonal antibody (e.g., Anti-EpCAM)

  • Reducing agent (e.g., TCEP)

  • Linker-payload construct (e.g., Maleimide-PEG4-DM1)

  • Conjugation buffer (e.g., PBS with EDTA)

  • Purification column (e.g., Size-Exclusion Chromatography)

Protocol:

  • Antibody Reduction: The monoclonal antibody is partially reduced using a controlled amount of TCEP to generate free thiol groups at the interchain disulfide bonds.

  • Conjugation: The linker-payload, functionalized with a thiol-reactive group (e.g., maleimide), is added to the reduced antibody solution. The reaction is incubated to allow for the covalent attachment of the linker-payload to the antibody.

  • Purification: The resulting ADC is purified from unreacted linker-payload and other impurities using size-exclusion chromatography.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

In Vitro Cytotoxicity Assay

Materials:

  • Cancer cell line of interest (e.g., MDR1-expressing cells)

  • Cell culture medium and supplements

  • ADC constructs and control antibody

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Microplate reader

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with serial dilutions of the ADC constructs, unconjugated antibody, and free drug for a specified period (e.g., 72 hours).

  • Viability Assessment: After the incubation period, the cell viability reagent is added to each well, and the luminescence (or absorbance/fluorescence) is measured using a microplate reader.

  • Data Analysis: The data is normalized to untreated controls, and the IC50 values (the concentration of the drug that inhibits cell growth by 50%) are calculated using a dose-response curve fitting model.

Synthesis of PROTACs

Materials:

  • Target-binding ligand

  • E3 ligase-binding ligand

  • This compound linker

  • Coupling reagents (e.g., HATU, DIPEA)

  • Solvents (e.g., DMF)

  • Purification system (e.g., HPLC)

Protocol:

  • Linker Activation: The carboxylic acid group of the this compound linker is activated using a coupling reagent like HATU in the presence of a base such as DIPEA.

  • First Coupling: The activated linker is reacted with the amine group of either the target-binding ligand or the E3 ligase ligand.

  • Boc Deprotection: The Boc protecting group on the other end of the linker is removed using an acid (e.g., TFA).

  • Second Coupling: The newly exposed amine group is then coupled to the carboxylic acid group of the second ligand using coupling reagents.

  • Purification: The final PROTAC molecule is purified using reverse-phase HPLC.

Western Blot for Protein Degradation

Materials:

  • Cell line expressing the target protein (e.g., HepG2)

  • PROTAC compounds

  • Lysis buffer

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Cells are treated with various concentrations of the PROTAC compounds for a specific duration (e.g., 24 hours).

  • Cell Lysis: The cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the extent of protein degradation (Dmax), and DC50 values (the concentration at which 50% of the protein is degraded) are calculated.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (this compound linker) Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex Ub Ubiquitin Ternary_Complex->Ub Recruits & Transfers Ub_Target Polyubiquitinated Target Protein Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Enters Degradation Degradation Proteasome->Degradation ADC_Workflow cluster_synthesis ADC Synthesis cluster_evaluation Biological Evaluation Ab Antibody Conjugation Conjugation Ab->Conjugation Linker_Payload Linker-Payload (this compound) Linker_Payload->Conjugation Purification Purification (SEC) Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC Treatment ADC Treatment ADC->Treatment Cell_Culture Cancer Cell Culture Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., CellTiter-Glo) Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Calculation) Cytotoxicity_Assay->Data_Analysis Result Biological Activity Data Data_Analysis->Result

References

A Comparative Guide to Analytical Techniques for Validating ADC Linker Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a sophisticated class of biotherapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule via a chemical linker. The integrity and nature of this linker conjugation are critical quality attributes (CQAs) that directly influence the efficacy, safety, and pharmacokinetics of the ADC.[1][2] Rigorous analytical validation is therefore paramount throughout the development and manufacturing process.[2][3] This guide provides a comparative overview of key analytical techniques used to characterize ADC linker conjugation, complete with experimental data, detailed protocols, and workflow visualizations.

Core Analytical Techniques: A Head-to-Head Comparison

The primary analytical methods for assessing ADC linker conjugation include Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE). Each technique offers unique advantages and limitations in determining critical parameters such as the drug-to-antibody ratio (DAR), drug load distribution, and conjugation site specificity.

Technique Principle Key Information Provided Advantages Limitations
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity. The addition of a cytotoxic drug increases the hydrophobicity of the antibody.[4]Drug-to-Antibody Ratio (DAR) distribution, average DAR, presence of unconjugated antibody.[5][6]Robust, reproducible, non-denaturing conditions preserve the native ADC structure.[5][7]Typically incompatible with MS due to non-volatile salts, may not resolve species with the same DAR but different conjugation sites.[4]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, allowing for precise mass determination of the intact ADC and its subunits.Average DAR, DAR distribution, conjugation site analysis (peptide mapping), identification of impurities.[8][9]High sensitivity and specificity, provides detailed molecular weight information, can be coupled with liquid chromatography (LC-MS).[8][10]Can be complex, potential for linker hydrolysis under certain acidic LC-MS conditions.[3]
Capillary Electrophoresis (CE) Separates molecules based on their electrophoretic mobility in an electric field.[11][12]Purity, charge heterogeneity, and DAR distribution.[11][12][13]High separation efficiency, requires minimal sample volume.[11][14]Can be sensitive to buffer composition, may have lower throughput compared to HPLC-based methods.
UV-Vis Spectrophotometry Measures the absorbance of light at specific wavelengths to determine the concentration of the antibody and the drug.Average DAR.[6][]Simple, convenient, and widely accessible.[6][]Provides only the average DAR, not the distribution; requires distinct absorbance maxima for the antibody and the drug.[6]

Experimental Workflows and Protocols

Detailed and reproducible experimental protocols are crucial for accurate ADC characterization. Below are representative workflows and methodologies for the key analytical techniques.

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

HIC is a cornerstone technique for monitoring ADC drug distribution.[4] It separates ADC species based on the number of conjugated drug molecules, with higher DAR species exhibiting stronger hydrophobic interactions and thus longer retention times.

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Analysis cluster_data Data Analysis ADC_Sample ADC Sample HPLC_System HPLC System ADC_Sample->HPLC_System Injection HIC_Column HIC Column Detector UV Detector HIC_Column->Detector Elution HPLC_System->HIC_Column Mobile Phase Gradient Chromatogram Chromatogram Detector->Chromatogram Signal Acquisition DAR_Calculation DAR Calculation Chromatogram->DAR_Calculation Peak Integration

Caption: Workflow for ADC DAR analysis using HIC.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 2 M Ammonium Sulfate (B86663) in 25 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.

  • Chromatographic Conditions:

    • Column: A suitable HIC column (e.g., Tosoh TSKgel Butyl-NPR).

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 280 nm.

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20 minutes is a typical starting point.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Data Analysis: Integrate the peak areas corresponding to each DAR species in the chromatogram. The average DAR is calculated by the weighted average of the different species.

Mass Spectrometry (MS) for Intact Mass Analysis and DAR Determination

MS provides precise mass information, enabling the unambiguous determination of the average DAR and the distribution of different drug-loaded species.[8] This can be performed on the intact ADC or on its subunits after reduction.

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis ADC_Sample ADC Sample Deglycosylation Deglycosylation (optional) ADC_Sample->Deglycosylation Reduction Reduction (optional) Deglycosylation->Reduction LC_System LC System (e.g., RP-HPLC) Reduction->LC_System Injection Mass_Spec Mass Spectrometer LC_System->Mass_Spec Ionization Raw_Spectrum Raw Mass Spectrum Mass_Spec->Raw_Spectrum Mass Detection Deconvolution Deconvolution Raw_Spectrum->Deconvolution DAR_Calculation DAR Calculation Deconvolution->DAR_Calculation

Caption: Workflow for ADC analysis by LC-MS.

Experimental Protocol:

  • Sample Preparation (for intact mass analysis):

    • Dilute the ADC sample to 0.1-1 mg/mL in a suitable buffer, such as 0.1% formic acid in water.[16]

    • For glycosylated ADCs, enzymatic deglycosylation using PNGase F may be performed to simplify the mass spectrum.[16]

  • LC-MS Conditions:

    • LC Column: A reversed-phase column suitable for proteins (e.g., C4).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to elute the ADC.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operated in positive ion mode.

  • Data Analysis:

    • The raw mass spectrum containing multiple charge states is deconvoluted to obtain the zero-charge mass spectrum.

    • The masses of the different DAR species are identified, and the average DAR is calculated based on the relative abundance of each species.

Capillary Electrophoresis (CE) for Purity and Heterogeneity Analysis

CE techniques, such as capillary electrophoresis-sodium dodecyl sulfate (CE-SDS) and imaged capillary isoelectric focusing (iCIEF), are powerful tools for assessing ADC purity and charge heterogeneity.[11][12]

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis ADC_Sample ADC Sample Buffer_Mix Mixing with CE Buffer/Ampholytes ADC_Sample->Buffer_Mix CE_Instrument CE Instrument Buffer_Mix->CE_Instrument Injection Capillary Capillary CE_Instrument->Capillary Voltage Application Detector Detector Capillary->Detector Detection Electropherogram Electropherogram Detector->Electropherogram Purity_Heterogeneity Purity & Heterogeneity Assessment Electropherogram->Purity_Heterogeneity

Caption: General workflow for ADC analysis by CE.

Experimental Protocol (for non-reduced CE-SDS):

  • Sample Preparation:

    • Mix the ADC sample with a CE-SDS sample buffer containing iodoacetamide (B48618) to prevent disulfide scrambling.

    • Heat the sample at 70°C for 10 minutes.

  • CE-SDS Conditions:

    • Instrument: A capillary electrophoresis system with a UV or photodiode array detector.

    • Capillary: Bare-fused silica (B1680970) capillary.

    • Separation Buffer: A commercially available CE-SDS gel buffer.

    • Voltage: Apply a constant voltage for separation.

  • Data Analysis: Analyze the resulting electropherogram to determine the purity of the ADC and identify any fragments or aggregates.

Linker Stability: A Critical Consideration

The stability of the linker is a crucial attribute, as premature cleavage in circulation can lead to off-target toxicity, while insufficient cleavage at the tumor site can reduce efficacy.[17][18] Linker stability is often assessed through in vitro incubation in plasma followed by analysis to quantify the amount of released drug or changes in the ADC's DAR over time.[19]

Analytical approach for linker stability:

  • Incubate the ADC in plasma (e.g., human, mouse) at 37°C.

  • Collect samples at various time points.

  • Analyze the samples using a combination of techniques:

    • ELISA: To measure the concentration of total antibody and conjugated antibody.[19]

    • LC-MS: To quantify the amount of free drug released into the plasma.[19]

    • HIC: To monitor changes in the DAR profile of the ADC over time.

Conclusion

The validation of ADC linker conjugation requires a multi-faceted analytical approach. HIC, MS, and CE are powerful, often orthogonal, techniques that provide a comprehensive understanding of an ADC's critical quality attributes. The choice of method, or combination of methods, will depend on the specific ADC, the conjugation chemistry, and the stage of development. By employing these robust analytical strategies, researchers and drug developers can ensure the quality, consistency, and safety of these promising biotherapeutics.

References

A Researcher's Guide to Bioconjugation: Comparing Alternatives to Boc-NH-PEG4-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also profoundly influences the stability, solubility, and in vivo performance of the final product. Boc-NH-PEG4-CH2CH2COOH is a commonly used heterobifunctional linker that leverages the tert-butyloxycarbonyl (Boc) protecting group for the amine and a carboxylic acid for conjugation to amine-containing biomolecules via N-hydroxysuccinimide (NHS) ester chemistry. This guide provides an objective comparison of this linker with key alternatives, supported by experimental data and detailed protocols to inform the selection of the optimal bioconjugation strategy.

The primary alternatives to the Boc-NH-PEG-acid linker platform can be categorized by their reactive moieties and protecting group strategies. These include maleimide-based linkers for thiol-specific conjugation and "click chemistry" linkers for bioorthogonal reactions. Furthermore, the choice of amine protecting group, primarily between Boc and 9-fluorenylmethyloxycarbonyl (Fmoc), offers different strategic advantages in multi-step synthesis.

Performance Comparison of Bioconjugation Chemistries

The choice of conjugation chemistry is a pivotal factor that dictates the specificity, efficiency, and stability of the resulting bioconjugate. The following tables provide a quantitative comparison of the key performance metrics for NHS ester, maleimide (B117702), and click chemistry linkers.

Table 1: Comparison of Conjugation Reaction Parameters

FeatureNHS Ester Chemistry (e.g., Boc-NH-PEG-COOH)Maleimide Chemistry (e.g., Maleimide-PEG-NHS)Click Chemistry (SPAAC, e.g., DBCO-PEG-NHS)
Target Residue Primary amines (Lysine, N-terminus)Thiols (Cysteine)Azide or Alkyne (introduced)
Reaction pH 7.2 - 8.5[]6.5 - 7.5[2]4.0 - 9.0 (Physiological)
Typical Reaction Time 1 - 4 hours1 - 4 hours< 1 hour to 18 hours[3]
Conjugation Efficiency/Yield Moderate to High (Can be variable)High (>90%)[4]Very High (>95%)[4]
Stoichiometry Control Heterogeneous products (multiple lysines)[5]More controlled (fewer free thiols)Highly controlled (site-specific introduction of handles)[3]
Key Kinetic Parameters Reaction rate increases with pH, but so does hydrolysis of the NHS ester.[2]Reaction is ~1,000 times faster with thiols than with amines at pH 7.[6] N-aryl maleimides react ~2.5 times faster than N-alkyl maleimides.[4]Strain-promoted azide-alkyne cycloaddition (SPAAC) is catalyst-free and very fast.[7]

Table 2: Stability of the Resulting Bioconjugate Linkage

Linker TypeBond FormedStability in PlasmaKey Stability Features
NHS Ester Chemistry AmideVery HighAmide bonds are generally very stable under physiological conditions.
Maleimide Chemistry (N-Alkyl) Thioether (Succinimide)ModerateProne to retro-Michael addition, leading to deconjugation and exchange with other thiols like albumin.[4][8]
Maleimide Chemistry (N-Aryl) Thioether (Succinimide)HighThe thiosuccinimide ring undergoes faster hydrolysis to a more stable, ring-opened structure that prevents the retro-Michael reaction.[9]
Next-Gen Thiol Linkers (e.g., Thiazine) Thiazine (B8601807)Very HighSignificantly more stable than traditional maleimide-thioether bonds and over 20 times less susceptible to glutathione-mediated thiol exchange.[8][10]
Click Chemistry (SPAAC) 1,2,3-TriazoleVery HighThe triazole ring is exceptionally stable under a wide range of biological conditions.[11]

Comparison of Amine Protecting Groups: Boc vs. Fmoc

The choice between Boc and Fmoc as the amine protecting group is primarily dictated by the overall synthetic strategy, particularly the presence of other acid- or base-labile groups on the biomolecule or payload.

Table 3: Comparison of Boc and Fmoc Protecting Groups

FeatureBoc (tert-Butyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Deprotection Condition Strong Acid (e.g., Trifluoroacetic acid - TFA)[12][]Mild Base (e.g., Piperidine)[12][]
Stability Stable to bases and nucleophiles.Stable to acids.
Orthogonality Compatible with base-labile protecting groups.Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt), which is a cornerstone of modern solid-phase peptide synthesis.[]
Side Reactions Strong acid can potentially damage sensitive biomolecules.The dibenzofulvene byproduct of deprotection can form adducts if not properly scavenged.[15]
Monitoring No straightforward real-time monitoring of deprotection.Deprotection can be monitored in real-time by UV absorbance of the dibenzofulvene byproduct.[]

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation. The following are representative protocols for the key chemistries discussed.

Protocol 1: Amine Conjugation using this compound (via NHS Ester Activation)

This protocol describes a two-step process: first, the activation of the carboxylic acid on the linker, and second, the conjugation to a primary amine on a protein (e.g., an antibody).

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A molar ratio of 1:1.5:1.2 (Linker:EDC:NHS) is a common starting point.

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Conjugation to Protein:

    • Immediately add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is a typical starting point, but this should be optimized.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

    • Remove excess, unreacted linker and byproducts using a desalting column or dialysis.

Protocol 2: Thiol-Specific Conjugation using a Maleimide-PEG-NHS Ester

This protocol outlines a two-step conjugation where the NHS ester end of the linker is first reacted with an amine-containing molecule, followed by the reaction of the maleimide group with a thiol-containing molecule.

Materials:

  • Maleimide-PEG-NHS Ester

  • Amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Thiol-containing molecule (if the target protein doesn't have free thiols, a reducing agent like TCEP may be needed to reduce disulfide bonds)

  • Desalting column or dialysis equipment

Procedure:

  • Reaction with Amine-containing Molecule:

    • Dissolve the Maleimide-PEG-NHS Ester in DMSO or DMF.

    • Add a several-fold molar excess of the linker to the amine-containing protein solution.

    • React for 1-2 hours at room temperature at pH 7.2-7.5.

    • Remove excess, non-reacted linker using a desalting column or dialysis.

  • Reaction with Thiol-containing Molecule:

    • Add the thiol-containing molecule to the maleimide-activated protein.

    • React for 1-4 hours at room temperature at pH 6.5-7.5 to form a stable thioether bond.

    • Purify the final conjugate to remove any unreacted molecules.

Protocol 3: Copper-Free Click Chemistry using a DBCO-PEG-NHS Ester

This protocol describes the conjugation of an NHS ester-activated DBCO linker to an amine-containing protein, followed by a "click" reaction with an azide-modified molecule.

Materials:

  • DBCO-PEG-NHS Ester

  • Amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-modified molecule of interest

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Preparation of DBCO-labeled Protein:

    • Dissolve the DBCO-PEG-NHS ester in DMSO to a stock concentration of 10 mM.

    • Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the protein solution.

    • Incubate the reaction for 60 minutes at room temperature.

    • Remove excess, unreacted DBCO reagent using a desalting column.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction:

    • Mix the purified DBCO-labeled protein with the azide-containing molecule of interest.

    • The reaction is typically rapid and can proceed at room temperature. Reaction times can vary from under an hour to overnight.

    • Purify the final conjugate using a suitable method such as size-exclusion chromatography.

Visualization of Workflows

The following diagrams illustrate the general workflows for bioconjugation using the discussed chemistries.

Bioconjugation_Workflow cluster_nhs NHS Ester Chemistry cluster_maleimide Maleimide Chemistry cluster_click Click Chemistry (SPAAC) nhs_start Boc-NH-PEG-COOH nhs_activate Activate with EDC/NHS nhs_start->nhs_activate 1 nhs_conjugate Conjugate to Protein-NH2 nhs_activate->nhs_conjugate 2 nhs_purify Purify Conjugate nhs_conjugate->nhs_purify 3 nhs_deprotect Boc Deprotection (TFA) nhs_purify->nhs_deprotect 4 nhs_final Final Conjugate nhs_deprotect->nhs_final 5 mal_start Protein-SH mal_reduce Reduce Disulfides (optional, TCEP) mal_start->mal_reduce mal_conjugate Conjugate mal_reduce->mal_conjugate mal_linker Maleimide-PEG-Payload mal_linker->mal_conjugate mal_purify Purify Conjugate mal_conjugate->mal_purify mal_final Final Conjugate mal_purify->mal_final click_protein Protein-NH2 click_dbco Label with DBCO-PEG-NHS click_protein->click_dbco click_purify1 Purify DBCO-Protein click_dbco->click_purify1 click_react SPAAC Reaction click_purify1->click_react click_azide Azide-Payload click_azide->click_react click_purify2 Purify Final Conjugate click_react->click_purify2 click_final Final Conjugate click_purify2->click_final

General workflows for different bioconjugation strategies.

ADC_Characterization start Purified ADC hic Hydrophobic Interaction Chromatography (HIC) start->hic rp_lcms Reversed-Phase LC-MS (reduced or intact) start->rp_lcms uv_vis UV/Vis Spectroscopy start->uv_vis dar Determine Drug-to-Antibody Ratio (DAR) hic->dar rp_lcms->dar uv_vis->dar aggregation Size Exclusion Chromatography (SEC) dar->aggregation activity In vitro Cell Cytotoxicity Assay aggregation->activity end Characterized ADC activity->end

A typical workflow for the characterization of an Antibody-Drug Conjugate.

Conclusion

The choice of a linker for bioconjugation extends far beyond simply connecting two molecules. As demonstrated, alternatives to the traditional Boc-NH-PEG-COOH linker offer significant advantages in terms of specificity, stability, and control over the final product's composition.

  • Maleimide-based linkers provide a robust method for thiol-specific conjugation, with next-generation N-aryl maleimides and thiazine-forming linkers offering enhanced stability over their predecessors.

  • Click chemistry , particularly the copper-free strain-promoted azide-alkyne cycloaddition, represents the state-of-the-art for bioorthogonal conjugation, providing exceptional control over stoichiometry and resulting in highly stable bioconjugates.

  • The selection of a Boc or Fmoc protecting group should be made in the context of a multi-step synthesis, considering the chemical sensitivities of all components of the bioconjugate.

Ultimately, the optimal linker and conjugation strategy will depend on the specific application, the nature of the biomolecule and payload, and the desired properties of the final bioconjugate. A thorough evaluation of the alternatives presented in this guide will enable researchers to design and synthesize more effective and reliable bioconjugates for a wide range of therapeutic and diagnostic applications.

References

Safety Operating Guide

Proper Disposal of Boc-NH-PEG4-CH2CH2COOH: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of Boc-NH-PEG4-CH2CH2COOH, a common PEGylated PROTAC linker used in pharmaceutical research and development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document outlines the necessary steps for waste categorization, handling, and disposal, tailored for researchers, scientists, and drug development professionals.

Hazard and Safety Overview

While a specific Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is prudent to handle it with standard laboratory precautions.[1] The compound is a carboxylic acid, and similar chemicals can cause skin and eye irritation. The polyethylene (B3416737) glycol (PEG) component is generally considered biocompatible and biodegradable.[2]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, safety goggles, laboratory coats, and chemical-resistant gloves. All handling should be performed in a well-ventilated area, preferably within a fume hood.

Quantitative Data Summary

For clarity and quick reference, the following table summarizes the key characteristics and disposal parameters for this compound.

ParameterValue/InformationSource
Chemical Name15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid[1][3][4][5][6]
Molecular FormulaC16H31NO8[1][3][6]
Molecular Weight365.42 g/mol [1][3][4][6]
AppearanceYellow oil or liquid[4]
Primary HazardNot classified as hazardous[1]
Potential HazardsMay cause skin and eye irritation (as a carboxylic acid)[1]
Incompatible MaterialsStrong oxidizing agents, strong basesGeneral Chemical Knowledge
Recommended Storage2-8°C, in a dry, well-ventilated place[1][5]
Disposal RouteChemical waste contractor[2][7]

Experimental Protocols for Disposal

The primary and recommended method for the disposal of this compound is through a licensed chemical waste contractor. On-site treatment may be an option for dilute aqueous solutions, subject to institutional and local regulations.

Protocol 1: Direct Disposal via Chemical Waste Contractor (Primary Method)

This is the most straightforward and universally accepted method.

Materials:

  • Waste container (chemically resistant, e.g., high-density polyethylene)

  • Hazardous waste labels (as required by your institution)

  • Personal Protective Equipment (PPE)

Procedure:

  • Containerization: Place neat this compound and any materials heavily contaminated with it (e.g., pipette tips, weighing boats) into a designated, leak-proof, and clearly labeled waste container.

  • Labeling: Affix a waste label to the container. The label must include:

    • The full chemical name: "this compound" or "15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid".

    • The words "Non-hazardous Chemical Waste" (or as required by your institution's EHS).

    • An accurate description of the contents.

    • The date of accumulation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, segregated from incompatible materials.

  • Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.

Protocol 2: Neutralization of Dilute Aqueous Waste (Secondary, with EHS Approval)

This protocol is only for dilute (e.g., <1%) aqueous solutions of this compound and requires prior approval from your institution's EHS department.

Materials:

  • Sodium bicarbonate (NaHCO3) or 1M sodium hydroxide (B78521) (NaOH) solution

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate beakers or flasks

  • Personal Protective Equipment (PPE)

Procedure:

  • Dilution: Ensure the concentration of this compound in the aqueous waste is low. If necessary, dilute further by slowly adding the acidic solution to a large volume of cold water. Never add water to acid.

  • Neutralization:

    • Place the dilute acidic waste in a suitable container on a stir plate in a fume hood.

    • Slowly add sodium bicarbonate or 1M NaOH solution while stirring.

    • Monitor the pH of the solution using pH paper or a pH meter.

    • Continue adding the base until the pH is between 6.0 and 8.0.

  • Disposal: Once neutralized, and if approved by EHS, the solution may be eligible for drain disposal with copious amounts of water, in accordance with local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: this compound Waste Generated waste_type Is the waste neat/concentrated or dilute aqueous? start->waste_type neat_waste Neat or Concentrated Waste waste_type->neat_waste Neat/Concentrated dilute_waste Dilute Aqueous Waste (<1%) waste_type->dilute_waste Dilute Aqueous containerize Containerize in a labeled, compatible waste container. neat_waste->containerize ehs_consult Consult Institutional EHS Policy for Neutralization dilute_waste->ehs_consult contractor Arrange for pickup by licensed chemical waste contractor containerize->contractor neutralization_allowed Neutralization & Drain Disposal Permitted? ehs_consult->neutralization_allowed Policy Check neutralization_allowed->containerize No neutralize Neutralize with base to pH 6-8 neutralization_allowed->neutralize Yes drain_disposal Dispose down the drain with copious water neutralize->drain_disposal end End of Disposal Process drain_disposal->end contractor->end

Caption: Decision workflow for proper disposal of this compound.

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and environmental responsibility. Always prioritize consulting your institution's specific EHS protocols.

References

Personal protective equipment for handling Boc-NH-PEG4-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

A summary of the key physical and chemical properties of Boc-NH-PEG4-CH2CH2COOH is provided in the table below.

PropertyValue
Molecular Formula C16H31NO8
Molecular Weight 365.42 g/mol
Appearance Liquid[2]
Density Approximately 1.1 g/cm³[3]
Boiling Point 504.5 ± 50.0 °C at 760 mmHg[3]
Flash Point 258.9 ± 30.1 °C[3]
Storage Temperature -20°C is recommended for long-term storage to ensure stability.[2]

Personal Protective Equipment (PPE)

Due to the unknown toxicological profile of this compound, a comprehensive approach to personal protection is crucial to minimize exposure.[4] The following PPE should be worn at all times when handling the compound:

  • Hand Protection : Nitrile or neoprene gloves are recommended.[5] Gloves should be inspected before use and changed frequently, especially if contaminated.

  • Eye and Face Protection : Chemical splash goggles and a face shield should be used to protect against splashes.[6]

  • Skin and Body Protection : A laboratory coat or a disposable gown should be worn to prevent skin contact.[5] For procedures with a higher risk of splashes, a chemically resistant apron is advised.[6]

  • Respiratory Protection : If there is a risk of generating aerosols or dust, or if working outside of a ventilated enclosure, a NIOSH-approved respirator (e.g., N95) or a chemical cartridge respirator should be used.[4][5]

dot

PPE_Workflow Figure 1. PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification start Start: Handling this compound risk Assess Risk of Exposure (Aerosol, Splash, Contact) start->risk gloves Hand Protection: Nitrile or Neoprene Gloves risk->gloves All Handling eyes Eye/Face Protection: Safety Goggles & Face Shield risk->eyes All Handling body Body Protection: Lab Coat or Gown risk->body All Handling respiratory Respiratory Protection: (If aerosol/dust risk) risk->respiratory Aerosol/Dust Potential verify Verify Proper Fit and Function of all PPE gloves->verify eyes->verify body->verify respiratory->verify proceed Proceed with Experiment verify->proceed

Caption: Figure 1. Decision workflow for selecting appropriate PPE.

Operational Plan: Handling and Storage

Engineering Controls:

  • It is highly recommended to handle this compound in a well-ventilated laboratory.

  • For procedures that may generate aerosols or dust, a chemical fume hood or a Class II Biosafety Cabinet should be used to minimize inhalation exposure.[4]

Safe Handling Practices:

  • Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Review the experimental protocol and have all required materials and equipment ready.

  • Dispensing : When weighing or measuring the compound, do so in a designated area, preferably within a ventilated enclosure. Avoid creating dust or aerosols.

  • During Use : Keep containers of the compound closed when not in use. Avoid contact with skin, eyes, and clothing.

  • Spills : In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Clean the area with a suitable solvent and then wash with soap and water. All spill cleanup materials should be collected and disposed of as hazardous waste.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is -20°C.[2]

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste containing this compound should be treated as hazardous chemical waste.

Waste Collection:

  • Solid Waste : Contaminated solid waste, including gloves, disposable gowns, and absorbent materials from spill cleanups, should be placed in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste : Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other incompatible waste streams.

Disposal Procedure:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

dot

Disposal_Workflow Figure 2. Disposal Workflow for Contaminated Materials cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal start Experiment Complete: Waste Generated solid_waste Solid Waste (Gloves, Gowns, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste solid_container Seal in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container contact_ehs Contact Environmental Health & Safety (EHS) solid_container->contact_ehs liquid_container->contact_ehs disposal Dispose According to Institutional & Regulatory Guidelines contact_ehs->disposal

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.